Amsacrine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-13,24H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPGHVQEEXUHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022604 | |
| Record name | 4'-(9-Acridinylamino)methanesulfon-m-anisidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amsacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1 mg/mL, Slightly soluble in chloroform, ethanol, and methanol., Insoluble in water (less than 1.0 mg/ml), 3.17e-03 g/L, Water < 1.0 (mg/mL), pH 4 buffer < 1.0 (mg/mL), pH 9 buffer < 1.0 (mg/mL), 10% EtOH < 1.0 (mg/mL), 95% EtOH 1.5 - 1.8 (mg/mL), McOH 2.9 - 3.2 (mg/mL), CHC1 1.0 (mg/mL) | |
| Record name | Amsacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00276 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMSACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amsacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AMSACRINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/249992%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
Yellow crystalline powder | |
CAS No. |
51264-14-3 | |
| Record name | Amsacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amsacrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051264143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amsacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00276 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | amsacrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-(9-Acridinylamino)methanesulfon-m-anisidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amsacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMSACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00DPD30SOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMSACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amsacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-240 °C, 234 - 236 °C | |
| Record name | Amsacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00276 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMSACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amsacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Amsacrine in Leukemia Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Amsacrine in the Leukemia Treatment Landscape
This compound (m-AMSA) is a synthetic aminoacridine derivative that has carved a niche in the treatment of various hematological malignancies, particularly acute leukemias.[1][2] It is recognized as an antineoplastic agent with significant activity against refractory acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[3][4][5] Clinically, this compound is often employed in combination chemotherapy regimens, demonstrating synergistic effects with other agents like cytarabine, especially in cases of relapsed or refractory leukemia.[1][6][7] The drug's efficacy stems from its unique dual-action mechanism, which ultimately triggers programmed cell death in rapidly proliferating cancer cells.[8] This guide provides a deep dive into the molecular and cellular mechanics of this compound's action in leukemia cells, offering a technical resource for researchers and drug development professionals.
Part 1: The Molecular Gambit - this compound's Dual Assault on DNA Integrity
The cytotoxic effects of this compound are primarily attributed to its multifaceted interaction with DNA and the nuclear enzyme topoisomerase II.[8] This dual mechanism involves both the physical obstruction of DNA processes through intercalation and the poisoning of a critical enzyme involved in DNA topology, leading to catastrophic DNA damage.
DNA Intercalation: Weaving into the Double Helix
This compound possesses a planar acridine ring system, a structural feature that allows it to insert itself between the base pairs of the DNA double helix.[3] This process, known as DNA intercalation, physically distorts the DNA structure, altering the dimensions of the major and minor grooves.[3] This structural perturbation directly interferes with fundamental cellular processes that rely on a pristine DNA template, such as DNA replication and transcription.[1][8] The binding of DNA polymerase and RNA polymerase to the DNA is consequently hindered, effectively halting the synthesis of new DNA and RNA.[3]
It is crucial to understand that while intercalation is a key feature of this compound's activity, it is not the sole determinant of its potent anti-leukemic effects.[3] The true potency of this compound is realized through its synergistic interaction with topoisomerase II.
Topoisomerase II Poisoning: Trapping the Gatekeeper
Topoisomerase II is a vital enzyme that manages the topological state of DNA, a critical function during replication and cell division.[8] It transiently creates and reseals double-strand breaks in the DNA to relieve torsional strain.[8] this compound acts as a "topoisomerase II poison," meaning it doesn't inhibit the enzyme's ability to cleave DNA but rather prevents the subsequent re-ligation of the broken strands.[8]
This poisoning action leads to the formation of a stable "ternary complex" consisting of this compound, DNA, and topoisomerase II.[8] The drug effectively freezes the enzyme in its DNA-cleaving state, resulting in an accumulation of double-strand DNA breaks.[8] These breaks are highly cytotoxic and serve as a primary trigger for the cellular apoptosis cascade.
The following diagram illustrates the core mechanism of this compound action at the molecular level:
References
- 1. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced apoptosis of human leukemia U937 cells is mediated by the inhibition of AKT- and ERK-induced stabilization of MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on ara-CTP cellular pharmacology in human leukemia cells during high-dose cytarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Amsacrine as a Topoisomerase II Poison Assay
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the utilization of amsacrine in topoisomerase II poison assays. It moves beyond a simple recitation of protocols to explain the underlying principles and critical considerations for robust and reproducible results.
Part 1: The Scientific Foundation: Understanding this compound and Topoisomerase II
DNA topoisomerase II is a vital enzyme that resolves topological challenges in the genome by creating transient double-strand breaks in the DNA backbone.[1] This allows for processes like DNA replication, transcription, and chromosome segregation to occur without the hindrance of tangled DNA.[2] The enzyme's catalytic cycle involves DNA binding, cleavage, strand passage, and religation.[3]
This compound (m-AMSA) is a potent antineoplastic agent that functions as a topoisomerase II poison.[4][5] Its mechanism is twofold: it intercalates into the DNA, and it stabilizes the transient covalent complex formed between topoisomerase II and the cleaved DNA.[5][6] This stabilization prevents the religation step of the enzyme's catalytic cycle, leading to an accumulation of double-strand breaks, which are cytotoxic and trigger apoptosis.[5] this compound was historically the first compound demonstrated to act as a topoisomerase II poison, making it a cornerstone tool for studying this class of enzymes.[4][6]
The chemical structure of this compound, comprising an intercalative acridine moiety and a 4'-amino-methanesulfon-m-anisidide head group, is crucial for its activity.[4][6] The acridine portion facilitates DNA binding, while the head group is believed to interact with the topoisomerase II enzyme, contributing to the stabilization of the cleavage complex.[4][7]
Part 2: The Topoisomerase II Poison Assay: A Self-Validating System
The primary method to evaluate the activity of topoisomerase II poisons like this compound is the in vitro DNA cleavage assay. This assay is designed to detect the stabilization of the covalent topoisomerase II-DNA intermediate, often referred to as the "cleavage complex."
Core Principle
The assay relies on the conversion of supercoiled plasmid DNA (Form I) into a nicked, open-circular form (Form II) and a linear form (Form III) upon the stabilization of the cleavage complex by a topoisomerase II poison. The accumulation of the linear DNA form is a direct measure of the poison's activity.
Experimental Workflow: A Visual Guide
Figure 1. A schematic of the experimental workflow for the in vitro topoisomerase II poison assay using this compound.
Detailed Step-by-Step Protocol
This protocol is a robust starting point and can be optimized for specific research needs.
1. Reagent Preparation:
-
10x Topoisomerase II Reaction Buffer: 100 mM Tris-HCl (pH 7.9), 50 mM MgCl₂, 1 M KCl, 1 mM EDTA, and 25% (v/v) glycerol.[4]
-
ATP Solution: 10 mM ATP in sterile water.
-
Supercoiled Plasmid DNA: High-quality, supercoiled plasmid DNA (e.g., pBR322) at a concentration of 0.25 mg/mL.
-
Human Topoisomerase IIα: Commercially available, purified enzyme.
-
This compound Stock Solution: 10 mM this compound in DMSO.[8]
-
Stop Solution/Loading Dye: 5% SDS, 250 mM EDTA (pH 8.0), and a tracking dye.
2. Reaction Setup (for a 20 µL reaction):
-
On ice, combine the following in a microcentrifuge tube:
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
2 µL of 10 mM ATP
-
1 µL of supercoiled plasmid DNA (250 ng)
-
Variable volume of this compound stock solution (and DMSO for vehicle control) to achieve desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Add sterile, deionized water to a final volume of 18 µL.
-
-
Add 2 µL of diluted human topoisomerase IIα enzyme.
3. Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.[9]
4. Trapping the Cleavage Complex:
-
Stop the reaction by adding 2 µL of 5% SDS.[4] This denatures the enzyme and traps the covalent complex.
-
Add 2 µL of 250 mM EDTA to chelate magnesium ions and inhibit any remaining nuclease activity.[4]
5. Protein Digestion:
-
Add 2 µL of Proteinase K (0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the topoisomerase II enzyme.[4] This removes the protein component, leaving the linearized DNA.
6. Analysis by Agarose Gel Electrophoresis:
-
Add loading dye to the samples.
-
Load the entire reaction mixture onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[10]
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV illumination.
A Self-Validating System: Essential Controls
To ensure the integrity of your results, the following controls are mandatory:
| Control Type | Purpose | Expected Outcome on Gel |
| No Enzyme Control | To confirm that the plasmid DNA is not degraded by other components in the reaction mix. | A single band corresponding to supercoiled DNA (Form I). |
| Enzyme Only Control | To establish the baseline catalytic activity of the topoisomerase II enzyme. | Primarily relaxed DNA with some supercoiled DNA remaining. |
| Vehicle Control (DMSO) | To ensure that the solvent used to dissolve this compound does not affect the enzyme's activity. | Similar to the "Enzyme Only Control." |
| Positive Control (this compound) | To validate that the assay is working correctly and can detect a known topoisomerase II poison. | A dose-dependent increase in the linear DNA band (Form III). |
| Linear DNA Marker | To definitively identify the position of the linear form of the plasmid DNA on the gel. | A single band at the expected molecular weight of the linearized plasmid. |
Part 3: Data Interpretation and Advanced Considerations
Interpreting the Gel
The key readout of this assay is the intensity of the linear DNA band (Form III). A potent topoisomerase II poison like this compound will show a clear, dose-dependent increase in the amount of linear DNA. At very high concentrations of intercalating agents, a decrease in cleavage may be observed due to the inhibition of enzyme binding to the DNA.[9]
Quantitative Analysis
For more rigorous analysis, the gel bands can be quantified using densitometry software. The percentage of linear DNA can be calculated as:
% Linear DNA = (Intensity of Linear Band / Total Intensity of all Bands) x 100
This allows for the determination of an EC₅₀ value (the concentration of the compound that produces 50% of the maximum effect) for this compound and other test compounds.
Alternative Assay Formats
While the plasmid-based cleavage assay is common, other formats exist:
-
Kinetoplast DNA (kDNA) Decatenation Assay: This assay uses kDNA, a network of interlocked DNA circles, as a substrate. Topoisomerase II decatenates this network into individual minicircles.[11] Poisons can be detected by their ability to inhibit this decatenation.[10] This format is particularly useful for identifying catalytic inhibitors.[10][11]
-
Oligonucleotide Cleavage Assay: This method uses a short, radiolabeled DNA oligonucleotide with a specific topoisomerase II recognition site.[3] It offers a more precise way to study the sequence specificity of cleavage.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No linear DNA observed with this compound | Inactive enzyme; Incorrect buffer composition (missing ATP or Mg²⁺); Degraded this compound. | Use a fresh aliquot of enzyme; Prepare fresh buffers; Use a fresh stock of this compound. |
| Smearing of DNA bands | Nuclease contamination; Overloading of DNA on the gel. | Use sterile techniques and high-purity reagents; Load less DNA per lane. |
| Inconsistent results between experiments | Pipetting errors; Variations in incubation times or temperatures. | Calibrate pipettes regularly; Ensure precise timing and temperature control. |
Conclusion
The this compound-based topoisomerase II poison assay is a powerful and informative tool in cancer research and drug discovery. By understanding the intricate mechanism of both the enzyme and the poison, and by employing a meticulously controlled and validated experimental setup, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and practical steps to successfully implement this assay and contribute to the development of novel therapeutics targeting DNA topoisomerase II.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | this compound Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication [frontiersin.org]
- 8. This compound (m-AMSA) - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
- 11. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
A Technical Guide to the DNA Intercalation Kinetics of Amsacrine
This guide provides an in-depth examination of the kinetic and thermodynamic principles governing the interaction of Amsacrine (m-AMSA) with its primary molecular target, DNA. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational concepts with field-proven experimental methodologies to offer a comprehensive understanding of this compound's mechanism of action.
Introduction: this compound's Dual-Action Anticancer Activity
This compound (m-AMSA) is a synthetic aminoacridine derivative that has demonstrated significant efficacy as an antineoplastic agent, particularly in the treatment of acute leukemias.[1][2] Its cytotoxic effects stem from a multifaceted mechanism of action that involves both the physical obstruction of DNA processes through intercalation and the poisoning of a critical enzyme, topoisomerase II.[3][4]
The core structure of this compound features a planar acridine ring system, which is responsible for its ability to insert itself between the base pairs of the DNA double helix.[5] This physical intercalation distorts the helical structure, interfering with fundamental cellular processes like DNA replication and transcription.[3][5] However, intercalation alone is not sufficient to explain its potent anticancer effects. This compound's defining characteristic is its role as a topoisomerase II "poison." It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of double-strand breaks that the enzyme creates to manage DNA topology.[3][4] This leads to an accumulation of permanent DNA damage, ultimately triggering apoptosis.[3]
Understanding the kinetics of the initial DNA binding and intercalation event is paramount, as this step is the prerequisite for the drug's subsequent interaction with the topoisomerase II-DNA complex. The affinity and residence time of this compound at the intercalation site directly influence its ability to effectively poison the enzyme.[6][7] This guide will dissect the kinetics of this crucial first step.
The Mechanism of Intercalation: More Than a Simple Lock-and-Key
The interaction of this compound with DNA is a dynamic process that involves more than a simple, one-step binding event. Kinetic studies reveal a complex pathway with multiple transiently bound forms of the drug.[8] The process is not merely a passive insertion but a multi-step association and dissociation mechanism.
While both the clinically effective meta-AMSA (m-AMSA) and its biologically inactive ortho-AMSA (o-AMSA) isomer intercalate into DNA, their thermodynamic profiles differ significantly, highlighting the nuanced structure-activity relationship.[9][10] The interaction of the therapeutically active m-AMSA with DNA is an enthalpy-driven process.[9] In contrast, the inactive o-AMSA isomer binds through an entropy-driven process, suggesting that subtle differences in steric and electronic factors, dictated by the position of the methoxy group on the anilino ring, govern the biological effectiveness.[9][10]
The DNA intercalation itself is believed to primarily enhance the affinity of the this compound molecule for the topoisomerase II-DNA cleavage complex, rather than being the sole determinant of its cytotoxic activity.[7][11] The "headgroup" of the this compound molecule (the anilino-methanesulfonamide side chain) is thought to be responsible for the specific interactions that poison the enzyme, while the acridine moiety acts as an anchor, increasing the local concentration of the drug at the site of action.[6][7]
Quantifying the Interaction: Kinetic Parameters of this compound-DNA Binding
The speed and stability of the this compound-DNA complex are described by key kinetic and equilibrium constants. Studies utilizing techniques like stopped-flow spectrophotometry have provided valuable insights into these parameters.
This compound's interaction is characterized by a rapid association and a multi-phasic dissociation. The biomolecular association rate constant (kon) is greater than 106 M-1s-1, indicating a very fast initial binding process.[8] The dissociation, however, is more complex, involving at least three distinct transiently bound states.[8] The dissociation time constants range from less than 1 to 6 milliseconds in a buffer with an ionic strength of 0.1.[8] These rapid kinetics suggest that while this compound binds quickly, the complex it forms is dynamic, allowing for potential rearrangement or interaction with other molecules like topoisomerase II.
Interestingly, compared to other intercalating agents, this compound forms a relatively weak intercalation complex, as evaluated by its kinetic stability, overall affinity, and the extent of chromophore-base pair stacking interactions.[8] This characteristic may be crucial for its function as an enzyme poison, requiring a balance between strong enough binding to localize the drug and sufficient flexibility to accommodate the ternary complex with topoisomerase II.
| Parameter | Value | Experimental Conditions | Source |
| Association Rate Constant (kon) | > 106 M-1s-1 | Ionic Strength 0.1 | [8] |
| Dissociation Time Constants (τ) | < 1 to 6 ms | Ionic Strength 0.1 | [8] |
Experimental Methodologies for Studying Intercalation Kinetics
A variety of biophysical techniques are employed to study the kinetics and thermodynamics of drug-DNA interactions.[12][13] For this compound, stopped-flow spectroscopy has been a particularly powerful tool.[8]
Stopped-Flow Spectroscopy
Principle: This technique allows for the monitoring of rapid reactions in solution. Small volumes of reactants (e.g., this compound and DNA) are rapidly mixed, and the reaction is monitored in real-time by measuring changes in an optical signal, such as absorbance or fluorescence.[14][15] For this compound, changes in absorbance upon binding to DNA can be tracked on the millisecond timescale.[8]
Causality Behind Experimental Choice: The kinetics of this compound's association and dissociation are too fast to be measured by manual mixing methods. Stopped-flow provides the necessary time resolution (milliseconds) to resolve the individual steps in the binding pathway.[8][14] The use of a surfactant sequestration technique in dissociation experiments is a critical component; a surfactant like sodium dodecyl sulfate (SDS) is rapidly mixed with the pre-formed drug-DNA complex, effectively trapping any drug that dissociates and preventing re-binding, thus allowing for the direct measurement of the dissociation rate.[8]
Protocol: Stopped-Flow Spectrophotometric Analysis of this compound Dissociation
This protocol outlines a self-validating system for measuring the dissociation kinetics of this compound from DNA using the surfactant sequestration method.
1. Reagent Preparation:
- Buffer: Prepare a suitable buffer, for example, 10 mM phosphate buffer with 0.1 M NaCl, pH 7.0. Filter through a 0.22 µm filter. The control of ionic strength is critical as it influences binding affinity.[9]
- DNA Stock Solution: Dissolve high-purity calf thymus DNA in the buffer. Determine the concentration accurately by measuring absorbance at 260 nm (using an extinction coefficient of 6600 M-1(bp)cm-1).
- This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
- Surfactant Solution: Prepare a solution of sodium dodecyl sulfate (SDS) in the same buffer at a concentration well above its critical micelle concentration.
2. Experimental Setup:
- Instrument: A stopped-flow spectrophotometer equipped with absorbance detection.
- Syringe 1: Load with the pre-equilibrated this compound-DNA complex. To prepare, mix this compound and DNA solutions to desired final concentrations and incubate to allow equilibrium to be reached.
- Syringe 2: Load with the SDS solution.
- Wavelength: Set the monochromator to a wavelength where the absorbance change upon this compound binding/dissociation is maximal.
- Temperature Control: Ensure the cell block is maintained at a constant, defined temperature (e.g., 25°C).
3. Data Acquisition:
- Initiate the stopped-flow push, rapidly mixing the contents of Syringe 1 and Syringe 2.
- Record the change in absorbance over time. The absorbance will change as the this compound dissociates from the DNA and is sequestered by the SDS micelles.
- Collect multiple (5-10) kinetic traces and average them to improve the signal-to-noise ratio. This serves as an internal validation of reproducibility.
4. Data Analysis:
- The resulting kinetic trace (Absorbance vs. Time) will represent the dissociation process.
- Fit the averaged trace to a sum of exponential decay functions (e.g., single, double, or triple exponential) using the instrument's software or a dedicated analysis program.
- A(t) = A∞ + Σ Aie-kit
- The number of exponential terms required for a good fit indicates the number of kinetically distinct dissociation steps.[8] The rate constants (ki) or their reciprocals (time constants, τi) are the primary outputs.
- Validation: The quality of the fit (e.g., residuals plot) validates the chosen kinetic model. A poor fit indicates the model is insufficient to describe the data.
Other Supporting Techniques
-
Fluorescence Spectroscopy: Can be used to determine binding constants through quenching experiments, where the fluorescence of DNA-binding dyes (like ethidium bromide) is quenched by the competing intercalator, this compound.[16]
-
Viscometry: Measures changes in the viscosity of a DNA solution upon drug binding. Intercalation lengthens the DNA helix, leading to an increase in viscosity, confirming the binding mode.[8]
-
Circular Dichroism (CD) Spectroscopy: Provides information on conformational changes in DNA upon drug binding.
-
Electrochemical Methods: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can also be used to study drug-DNA interactions by monitoring changes in the electrochemical signals of the drug upon binding.[17]
Visualizing the Kinetic Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed kinetic model for this compound's interaction with DNA.
Caption: Workflow for this compound-DNA Dissociation Kinetics.
Caption: Multi-step model of this compound-DNA intercalation.
Conclusion: Integrating Kinetics into Drug Design
The potent antineoplastic activity of this compound is a direct consequence of its dual ability to intercalate into DNA and poison topoisomerase II.[3] A detailed understanding of its DNA binding kinetics reveals a rapid but complex interaction, characterized by multiple steps and a moderately stable final complex.[8] This kinetic profile is not a liability but likely a finely tuned property that facilitates the ultimate therapeutic action: the formation of a stable ternary complex with DNA and topoisomerase II.[7][11]
For drug development professionals, these insights are critical. Modifying the this compound scaffold to alter its kinetic parameters—either enhancing its association rate or tuning its residence time—could lead to analogues with improved efficacy or altered resistance profiles.[18][19] The methodologies described herein provide a robust framework for evaluating such analogues, ensuring that the principles of kinetic and thermodynamic analysis are integral to the rational design of next-generation topoisomerase poisons.
References
- 1. Review of this compound, an investigational antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (m-AMSA): a new antineoplastic agent. Pharmacology, clinical activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a topoisomerase II poison: importance of drug-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and equilibrium studies of the interaction of this compound and anilino ring-substituted analogues with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamics of the interactions of m-AMSA and o-AMSA with nucleic acids: influence of ionic strength and DNA base composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamics of the interactions of m-AMSA and o-AMSA with nucleic acids: influence of ionic strength and DNA base composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Elucidation of DNA-Anticancer Drug Interactions and their Applications in the Development of New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic studies of anthracycline-DNA interaction by fluorescence stopped flow confirm a complex association mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS4” Core - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of the drug-DNA binding modes using fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. DNA-Binding Anticancer Drugs: One Target, Two Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity studies of this compound analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Transport of Amsacrine: Uptake and Efflux Mechanisms
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the cellular uptake and efflux mechanisms governing the intracellular concentration and, consequently, the therapeutic efficacy of the anti-neoplastic agent, Amsacrine. As a DNA intercalator and topoisomerase II inhibitor, this compound's ability to reach its nuclear target is critically dependent on a complex interplay of transporter proteins that facilitate its entry into and exit from cancer cells.[1][2][3][4] Understanding these transport dynamics is paramount for optimizing its clinical application, overcoming drug resistance, and designing novel therapeutic strategies.
Introduction to this compound and the Significance of Cellular Transport
This compound (m-AMSA) is a synthetic aminoacridine derivative that has demonstrated clinical activity against various hematological malignancies, particularly acute leukemias.[4] Its primary mechanism of action involves the stabilization of the topoisomerase II-DNA covalent complex, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[4] However, the development of drug resistance remains a significant clinical challenge, and alterations in cellular drug transport are a key contributing factor.[4] The net intracellular concentration of this compound is a tightly regulated process, dictated by the balance between influx (uptake) and efflux (extrusion) across the plasma membrane.
This guide will dissect these two opposing processes, providing insights into the key transporter families involved, the experimental methodologies used to elucidate these mechanisms, and the causal relationships that underpin the observed transport phenomena.
Cellular Uptake of this compound: A Journey into the Cell
The entry of this compound into cancer cells is not solely reliant on passive diffusion. Evidence suggests the involvement of carrier-mediated transport systems, which facilitate its movement across the cell membrane.
The Role of Solute Carrier (SLC) Transporters
The Solute Carrier (SLC) superfamily of transporters is the largest group of membrane transport proteins in humans, responsible for the influx of a wide array of solutes, including nutrients, ions, and drugs.[5] While direct evidence definitively identifying the specific SLC transporters for this compound is an area of ongoing research, the physicochemical properties of this compound and its known interactions with certain transporter families provide strong indications.
Organic Cation Transporters (OCTs): The Likely Gateway for this compound
This compound is a cationic molecule at physiological pH, making it a plausible substrate for Organic Cation Transporters (OCTs), which are part of the SLC22A family.[5][6][7][8] Notably, this compound has been identified as an inhibitor of OCTs, a characteristic often shared by substrates of these transporters.[9] The three main isoforms, OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3), exhibit distinct tissue distribution and substrate specificities.[5][7][8] Their expression levels in different cancer types could, therefore, be a determinant of this compound's efficacy.
Causality in Experimental Design: The hypothesis that OCTs mediate this compound uptake can be systematically investigated. The choice of experimental models and techniques is crucial for establishing a causal link. For instance, using cell lines with varying endogenous expression of OCTs or, more definitively, employing isogenic cell lines with targeted knockout or overexpression of specific OCT isoforms, allows for a direct assessment of their contribution to this compound uptake and cytotoxicity.
Cellular Efflux of this compound: The Machinery of Resistance
The active removal of this compound from cancer cells is a primary mechanism of acquired drug resistance. This process is predominantly mediated by members of the ATP-binding cassette (ABC) transporter superfamily. These transporters utilize the energy from ATP hydrolysis to pump a diverse range of substrates, including many chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.
P-glycoprotein (P-gp/ABCB1): A Key Player in this compound Efflux
P-glycoprotein, encoded by the ABCB1 gene, is a well-characterized ABC transporter implicated in multidrug resistance (MDR) to a wide variety of anticancer drugs. Studies have shown that overexpression of P-gp is associated with resistance to this compound.[10] this compound analogs have been evaluated in cell lines expressing P-gp, revealing that certain structural modifications can influence the degree of resistance, suggesting that this compound is a substrate for this efflux pump.[10]
Multidrug Resistance Protein 1 (MRP1/ABCC1): Another Gatekeeper
MRP1 is another important ABC transporter that contributes to the efflux of a broad spectrum of chemotherapeutic agents. Its role in this compound resistance has been investigated, and evidence suggests that it can actively transport this compound, thereby contributing to reduced intracellular drug accumulation and decreased sensitivity.
Breast Cancer Resistance Protein (BCRP/ABCG2): A Potential Contributor
BCRP is a more recently discovered ABC transporter that has been shown to confer resistance to a variety of anticancer drugs. While its specific role in this compound efflux is less defined than that of P-gp and MRP1, its known involvement in multidrug resistance in leukemia makes it a relevant transporter to consider in the context of this compound's clinical application.
Self-Validating Experimental Systems: To confirm the involvement of these ABC transporters, a multi-pronged approach is necessary. A self-validating system would involve demonstrating a direct correlation between the expression level of a specific transporter and the degree of this compound resistance. This can be further substantiated by showing that inhibition of the transporter's function, either through pharmacological inhibitors or genetic knockdown (e.g., using siRNA), restores sensitivity to this compound.
Experimental Methodologies for Studying this compound Transport
A robust understanding of this compound's cellular transport relies on a suite of well-designed and meticulously executed experimental protocols. The following sections detail key methodologies, emphasizing the rationale behind each step to ensure data integrity and reproducibility.
In Vitro Cytotoxicity Assays
The foundational experiment to assess the impact of transport mechanisms is the cytotoxicity assay. This determines the concentration of this compound required to inhibit cell growth by 50% (IC50). By comparing the IC50 values in parental (sensitive) cell lines with those in cell lines overexpressing specific uptake or efflux transporters (or with transporters knocked down), one can quantify the contribution of these transporters to this compound sensitivity.
Table 1: Representative IC50 Values of this compound in Different Cell Lines
| Cell Line | Transporter Status | This compound IC50 (µM) | Reference |
| CCRF-CEM | Parental (sensitive) | ~0.1 | [10] |
| CEM/VM-1 | Altered Topoisomerase II | ~0.86 | [10] |
| CEM/VLB100 | P-gp overexpression | ~0.1 - 0.28 | [10] |
Radiolabeled this compound Uptake and Efflux Assays
Direct measurement of this compound transport can be achieved using radiolabeled drug, typically with tritium (\³H) or carbon-14 (\¹⁴C). These assays provide quantitative data on the rate and extent of drug accumulation and efflux.
Step-by-Step Protocol for a Radiolabeled this compound Uptake Assay:
-
Cell Seeding: Plate cells in a multi-well format at a density that ensures they are in the logarithmic growth phase on the day of the experiment.
-
Pre-incubation: Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove any residual media components.
-
Initiation of Uptake: Add the radiolabeled this compound solution to the cells and incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes). To determine the contribution of specific transporters, parallel experiments can be conducted in the presence of known inhibitors (e.g., verapamil for P-gp, specific OCT inhibitors).
-
Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process and remove extracellular radiolabeled drug.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Normalization: Normalize the radioactivity counts to the protein concentration or cell number in each well to account for variations in cell density.
Causality in Protocol Design: The inclusion of specific inhibitors and the use of appropriate negative controls (e.g., incubation at 4°C to inhibit active transport) are critical for attributing the observed uptake to specific transporter activity.
Fluorescent this compound Analogs and Live-Cell Imaging
The development of fluorescently tagged this compound analogs allows for the real-time visualization of its subcellular localization and transport dynamics in living cells using fluorescence microscopy. This technique provides invaluable spatial and temporal information that complements the quantitative data from radiolabeled assays.
Experimental Workflow for Live-Cell Imaging of this compound Uptake:
Caption: Workflow for live-cell imaging of fluorescent this compound analog uptake.
siRNA-Mediated Knockdown of Transporters
To definitively establish the role of a specific transporter in this compound transport and resistance, small interfering RNA (siRNA) can be used to transiently silence the expression of the corresponding gene.[11][12][13][14][15][16] A reduction in the expression of an efflux transporter should lead to increased this compound sensitivity, while knockdown of an uptake transporter should result in decreased sensitivity.
Logical Framework for siRNA-Mediated Knockdown Experiments:
Caption: Logical workflow for validating the role of a transporter using siRNA.
Quantification of Intracellular this compound by HPLC
For a precise measurement of intracellular drug concentrations, High-Performance Liquid Chromatography (HPLC) is the gold standard.[9][10][17] This technique allows for the separation and quantification of the parent drug and its potential metabolites from cell lysates.
Table 2: Key Parameters for HPLC Analysis of this compound
| Parameter | Typical Conditions |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/water gradient with an ion-pairing agent |
| Detection | UV-Vis or Fluorescence |
| Quantification | Based on a standard curve of known this compound concentrations |
Signaling Pathways and Regulation of this compound Transporters
The expression and activity of both SLC and ABC transporters are not static but are subject to complex regulatory networks. Understanding these pathways can unveil novel targets for modulating this compound transport.
Caption: Simplified signaling pathway illustrating the regulation of this compound transporters.
Conclusion and Future Directions
The cellular transport of this compound is a multifaceted process governed by the coordinated action of uptake and efflux transporters. While significant progress has been made in identifying key efflux pumps, particularly P-gp and MRP1, that contribute to this compound resistance, the precise identity of the SLC transporters responsible for its uptake remains an active area of investigation, with organic cation transporters being strong candidates.
Future research should focus on:
-
Definitive identification of this compound uptake transporters: Employing unbiased screening approaches, such as CRISPR-Cas9-based genetic screens, could pinpoint the specific SLC transporters involved.[17][18][19]
-
Development of specific modulators: Designing potent and specific inhibitors for the identified efflux transporters could be a viable strategy to overcome this compound resistance.
-
Personalized medicine approaches: Profiling the expression of key uptake and efflux transporters in patient tumors could help predict their response to this compound and guide treatment decisions.
-
In silico modeling: Computational docking and molecular dynamics simulations can provide valuable insights into the binding of this compound to its transporters and aid in the rational design of new analogs with improved transport properties.[20][21][22][23][24]
By continuing to unravel the intricate mechanisms of this compound transport, we can pave the way for more effective and personalized cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Drug-Drug Interactions at Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of organic cation transporters in drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Proton Pump Inhibitors Inhibit Metformin Uptake by Organic Cation Transporters (OCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity studies of this compound analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomics and Bioinformatics Identify Drug-Resistant-Related Genes with Prognostic Potential in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Expression Profiling of ABC Transporters in a Drug-Resistant Breast Cancer Cell Line Using AmpArray | Semantic Scholar [semanticscholar.org]
- 13. Knocking down Disease with siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A widespread role for SLC transmembrane transporters in resistance to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A widespread role for SLC transmembrane transporters in resistance to cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Molecular modeling and ligand docking for solute carrier (SLC) transporters. | Semantic Scholar [semanticscholar.org]
- 22. Molecular modeling and ligand docking for solute carrier (SLC) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Molecular modeling and ligand docking for Solute Carrier (SLC) transporters - PMC [pmc.ncbi.nlm.nih.gov]
Amsacrine-Induced DNA Damage Response: A Technical Guide to Unraveling Cellular Defense Mechanisms
Introduction: Amsacrine's Enduring Relevance in Oncology
This compound (m-AMSA) is a potent antineoplastic agent that has been a cornerstone in the treatment of various hematological malignancies, particularly acute lymphoblastic leukemia and acute myeloid leukemia.[1] Its clinical efficacy is rooted in its ability to induce catastrophic DNA damage in rapidly proliferating cancer cells.[1] This guide provides an in-depth exploration of the molecular pathways that are activated in response to this compound-induced DNA damage, offering a technical resource for researchers, scientists, and professionals in drug development. Understanding these intricate cellular responses is paramount for optimizing therapeutic strategies, overcoming drug resistance, and identifying novel targets for combination therapies.
The Core Insult: How this compound Poisons Topoisomerase II and Shatters DNA
This compound's primary mechanism of action involves a multifaceted assault on DNA integrity.[1] It functions as a topoisomerase II "poison," a class of drugs that trap the enzyme in a transient state of its catalytic cycle.[2][3][4] Topoisomerase II is essential for resolving DNA topological problems, such as supercoiling and tangling, that arise during replication and transcription. It achieves this by creating temporary double-strand breaks (DSBs), allowing another DNA strand to pass through, and then resealing the break.[1]
This compound intercalates into the DNA at the site of topoisomerase II activity and stabilizes the "cleavage complex," a covalent intermediate where the enzyme is linked to the broken DNA ends.[1][5] This prevents the re-ligation of the DNA strands, leading to an accumulation of persistent, protein-linked DSBs.[4][5][6] The cytotoxicity of this compound is most pronounced during the S and G2 phases of the cell cycle when topoisomerase II levels and activity are at their peak.[4][7]
The following diagram illustrates the mechanism of this compound-induced DNA damage:
Caption: Mechanism of this compound-Induced DNA Double-Strand Breaks.
The Cellular Alarm System: Orchestrating the DNA Damage Response
The presence of this compound-induced DSBs triggers a sophisticated and highly coordinated signaling network known as the DNA Damage Response (DDR). The DDR's primary objectives are to halt cell cycle progression to allow time for repair, recruit repair factors to the sites of damage, and, if the damage is too extensive, initiate programmed cell death (apoptosis). The key players in the this compound-induced DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs): ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase).
The ATM-Chk2 Axis: The First Responders to Double-Strand Breaks
The MRE11-RAD50-NBS1 (MRN) complex rapidly recognizes and binds to DSBs, which in turn recruits and activates ATM. Activated ATM then phosphorylates a plethora of downstream targets, including the checkpoint kinase Chk2. Phosphorylated Chk2 plays a crucial role in initiating cell cycle arrest, primarily at the G1/S and G2/M checkpoints, by targeting proteins such as p53 and Cdc25 phosphatases.
The ATR-Chk1 Pathway: Responding to Replication Stress
While primarily activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks, ATR also plays a role in the response to this compound. The processing of DSBs can generate ssDNA, leading to ATR activation. ATR then phosphorylates and activates the checkpoint kinase Chk1, which is a key effector of the S and G2/M checkpoints.
DNA-PK: A Key Player in Non-Homologous End Joining
DNA-PK is composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends. DNA-PK is a central component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs. While DNA-PK is activated by DSBs, it has been shown that the protein-linked DSBs generated by topoisomerase II poisons like etoposide (which has a similar mechanism to this compound) are not efficiently recognized and activated by DNA-PK. This suggests that other repair pathways may be more prominent in the initial response to this compound-induced damage.
The Fanconi Anemia Pathway: A Specialized Repair Crew
The Fanconi Anemia (FA) pathway is a complex network of proteins primarily involved in the repair of DNA interstrand crosslinks (ICLs). However, emerging evidence suggests its involvement in the response to topoisomerase II poisons. The central event in the FA pathway is the monoubiquitination of the FANCD2-FANCI complex, which is crucial for recruiting other repair factors to the site of damage. Loss of FANCD2 has been shown to increase cellular sensitivity to etoposide, indicating a role for the FA pathway in repairing the types of lesions induced by this compound. This function appears to be linked to promoting homologous recombination repair (HRR).
The following diagram provides a simplified overview of the major this compound-induced DDR pathways:
References
- 1. FANCD2 but not FANCA promotes cellular resistance to type II topoisomerase poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Topo IIIα and BLM Act within the Fanconi Anemia Pathway in Response to DNA-Crosslinking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. The human homologs of checkpoint kinases Chk1 and Cds1 (Chk2) phosphorylate p53 at multiple DNA damage-inducible sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Discovery and Synthesis of Amsacrine: A Technical Guide for Drug Development Professionals
Introduction: The Genesis of a Leukemia Drug
Amsacrine (m-AMSA) emerged from a concerted effort in the mid-20th century to develop novel anticancer agents. First synthesized in 1970 by Professor Bruce Cain and his colleagues at the Auckland Cancer Society Research Centre, this compound was the culmination of systematic research into the antitumor potential of 9-anilinoacridine derivatives.[1][2] This class of compounds was designed based on the hypothesis that molecules capable of intercalating into DNA could disrupt cellular processes and exhibit cytotoxic effects. This compound was selected for further development due to its significant activity against L1210 murine leukemia.[2] Following promising preclinical results, it entered clinical trials in 1978 under the sponsorship of the U.S. National Cancer Institute and demonstrated notable efficacy against acute lymphoblastic leukemia.[1][2]
This guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and clinical applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Mechanism of Action: A Dual Threat to Cancer Cells
This compound exerts its potent antineoplastic effects through a dual mechanism of action, primarily targeting topoisomerase II and intercalating into DNA.[3] This multifaceted approach disrupts essential cellular processes, leading to the demise of rapidly dividing cancer cells.[3]
DNA Intercalation
The planar tricyclic acridine core of the this compound molecule allows it to insert itself between the base pairs of the DNA double helix.[4] This intercalation distorts the helical structure, interfering with the functions of DNA and RNA polymerases, as well as transcription factors, thereby inhibiting DNA replication and transcription.[3][4]
Topoisomerase II Inhibition
This compound is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication, transcription, and chromosome segregation.[3] The enzyme functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA segment to relieve torsional stress, before religating the broken strands. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the religation step.[3] This leads to an accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic pathways and cell death.[3]
The following diagram illustrates the dual mechanism of action of this compound:
Caption: Dual mechanism of action of this compound.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 9-chloroacridine and N-(4-amino-3-methoxyphenyl)methanesulfonamide, followed by their condensation.
Synthesis of 9-Chloroacridine
A common route for the synthesis of 9-chloroacridine involves the cyclization of N-phenylanthranilic acid followed by chlorination.
Caption: Synthesis of 9-Chloroacridine intermediate.
Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide
The anilino side chain is synthesized from 2-methoxy-4-nitroaniline. The synthesis involves the protection of the amino group, followed by reduction of the nitro group, and finally mesylation.
Caption: Synthesis of the anilino side chain.
Final Condensation Step
The final step in the synthesis of this compound is the nucleophilic substitution reaction between 9-chloroacridine and N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Caption: Final condensation to form this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide
This protocol describes the acetylation of 4-methoxy-2-nitroaniline.
Materials:
-
4-methoxy-2-nitroaniline (3.36 g, 20 mmol)
-
Acetic anhydride (2.46 g, 24 mmol)
-
Glacial acetic acid (30 ml)
Procedure:
-
Combine 4-methoxy-2-nitroaniline and acetic anhydride in glacial acetic acid.
-
Stir the mixture continuously for approximately 18 hours at room temperature.
-
Dry the mixture under vacuum.
-
Purify the residue by recrystallization from an aqueous solution to yield N-(2-Methoxy-4-nitrophenyl)acetamide.[5]
Protocol 2: Synthesis of N-(4-Amino-2-methoxyphenyl)acetamide
This protocol details the reduction of the nitro group of N-(2-Methoxy-4-nitrophenyl)acetamide.
Materials:
-
N-(2-Methoxy-4-nitrophenyl)acetamide
-
Ethanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Dissolve N-(2-Methoxy-4-nitrophenyl)acetamide in ethanol.
-
Add a catalytic amount of Pd/C.
-
Carry out the reaction under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst.
-
Crystallize the product, N-(4-Amino-2-methoxyphenyl)acetamide, from ethyl acetate.[6]
Structure-Activity Relationship (SAR)
The biological activity of this compound and its analogs is highly dependent on their chemical structure. Key structural features that influence its efficacy include:
| Structural Feature | Impact on Activity | Reference |
| Acridine Ring System | Essential for DNA intercalation.[4] | [4] |
| Anilino Side Chain | Crucial for interaction with topoisomerase II. Modifications to the substituents on this ring significantly alter activity.[7][8] | [7][8] |
| Position of the Methoxy Group | The meta position of the methoxy group on the anilino ring is critical for optimal activity. Moving it to the ortho position (o-AMSA) abrogates its topoisomerase II poisoning ability, despite being a stronger intercalator.[4] | [4] |
| Methanesulfonamide Group | Promotes the interaction with topoisomerase II, but is not absolutely essential for drug-enzyme interaction.[7] | [7] |
Clinical Applications and Significance
This compound has been primarily used in the treatment of various forms of leukemia, particularly in patients who are refractory to or have relapsed after standard therapies.
-
Acute Myeloid Leukemia (AML): this compound, often in combination with other chemotherapeutic agents like cytarabine, has been investigated in clinical trials for both induction and consolidation therapy in AML patients.[9] It has shown efficacy in treating relapsed or refractory AML.[9]
-
Acute Lymphoblastic Leukemia (ALL): this compound has also been used in the treatment of acute lymphoblastic leukemia.[10]
-
Combination Therapies: Clinical studies have explored this compound in combination with high-dose cytarabine, demonstrating it as a safe and effective regimen for acute leukemia.[11]
Despite its effectiveness, the clinical use of this compound can be limited by side effects such as myelosuppression.[12]
Conclusion
This compound stands as a significant achievement in the rational design of anticancer drugs. Its discovery validated the concept of DNA intercalation as a viable strategy for cancer chemotherapy and led to a deeper understanding of the role of topoisomerase II as a therapeutic target. While newer agents have been developed, the story of this compound provides valuable insights for today's drug development professionals, underscoring the importance of understanding structure-activity relationships and the power of targeting fundamental cellular processes. The synthetic pathways detailed in this guide offer a practical framework for the production of this important molecule and its analogs for further research and development.
References
- 1. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Buy N-(2-Methoxy-4-nitrophenyl)acetamide | 93-27-6 [smolecule.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the action of the topoisomerase II poison this compound by simple aniline derivatives: evidence for drug-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new regimen of this compound with high-dose cytarabine is safe and effective therapy for acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMSA--a promising new agent in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Pharmacokinetic Profile of Amsacrine: An In-Depth Technical Guide
Foreword
Amsacrine (m-AMSA), a synthetic aminoacridine derivative, has a significant history as an antineoplastic agent, particularly in the treatment of acute leukemias.[1] Its mechanism of action, centered on the inhibition of topoisomerase II, makes it a continued subject of interest in oncology research.[1] Understanding the pharmacokinetic profile of this compound in preclinical animal models is paramount for the interpretation of efficacy and toxicity studies, and for the rational design of novel analogues and drug delivery systems. This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in commonly used preclinical species, supported by field-proven insights and detailed experimental protocols.
The Physicochemical Landscape and Its Pharmacokinetic Implications
This compound's chemical structure, characterized by a planar acridine ring system, dictates its primary interaction with DNA through intercalation. However, it is the substituted anilino side chain that is crucial for its interaction with topoisomerase II.[2] This duality of interaction influences its distribution and binding characteristics. This compound is a lipophilic compound, a property that facilitates its passage across cellular membranes, but also contributes to its extensive plasma protein binding.
Absorption: Routes and Bioavailability
The administration route significantly impacts the bioavailability of this compound. While intravenous infusion is the primary clinical route to ensure complete bioavailability, preclinical studies have also explored oral administration.
Intravenous Administration
Intravenous (IV) administration bypasses the absorption phase, leading to immediate and complete systemic exposure. Preclinical studies in rats have utilized IV administration to characterize the disposition and elimination kinetics of this compound.[3] A typical study design involves administering a defined dose via the tail vein and collecting serial blood samples to determine the plasma concentration-time profile.
Oral Administration
Oral administration of this compound has been investigated in preclinical models, notably in dogs and mice.[4] However, the oral bioavailability of this compound is expected to be variable and incomplete due to its physicochemical properties and potential for first-pass metabolism in the liver.
Distribution: Tissue Penetration and Plasma Protein Binding
Following absorption, this compound distributes throughout the body, with its penetration into various tissues being a key determinant of both its efficacy and toxicity.
Tissue Distribution
Studies in mice with an this compound analogue have demonstrated significant distribution to the lungs, liver, spleen, and kidney.[4] This wide distribution is consistent with its lipophilic nature.
Central Nervous System (CNS) Penetration
Interestingly, despite its use in systemic cancers, this compound has shown the ability to cross the blood-brain barrier (BBB) to a moderate extent in mice. This suggests a potential for activity in central nervous system malignancies, a characteristic not common to all chemotherapy agents.
Plasma Protein Binding
This compound is extensively bound to plasma proteins, with studies in human plasma showing binding of approximately 97%.[5] This high degree of protein binding means that only a small fraction of the drug is free to exert its pharmacological effect and to be cleared from the body. The binding is sensitive to plasma pH and temperature. This compound binds to various plasma proteins, including albumin and alpha 1-acid glycoprotein.[5]
Metabolism: The Central Role of the Liver
The liver is the primary site of this compound metabolism. Biotransformation is a critical determinant of its clearance and the formation of potentially active or toxic metabolites.
Hepatic Metabolism
In vitro studies using rat liver microsomes are instrumental in elucidating the metabolic pathways of this compound.[6][7][8][9][10] These studies help in identifying the cytochrome P450 (CYP) enzymes responsible for its metabolism.
Metabolic Pathways
The primary metabolic pathways for this compound involve oxidation and conjugation reactions. While specific details of all metabolites are not fully elucidated in publicly available literature, the formation of glutathione conjugates has been reported in rats and mice.
Excretion: The Biliary Route Dominates
The elimination of this compound and its metabolites occurs predominantly through biliary excretion.
Biliary and Renal Excretion
Studies in rats have highlighted the importance of biliary excretion for this compound.[11][12][13][14][15] The quantification of drug and metabolites in bile and urine allows for the determination of the relative contribution of each excretion pathway. For many xenobiotics, a molecular weight threshold influences the preferential route of excretion, with higher molecular weight compounds favoring biliary elimination in rats.[11][12][13][14][15]
Interspecies Pharmacokinetic Scaling
Pharmacokinetic data from various animal species can be used to predict the pharmacokinetic parameters in humans through allometric scaling. Studies have been conducted on this compound and its analogue, CI-921, in mice, rats, rabbits, and dogs to establish relationships between body weight and pharmacokinetic parameters like clearance and volume of distribution.[16] These analyses are crucial for guiding the design of first-in-human clinical trials.
Experimental Protocols
Intravenous Pharmacokinetic Study in Rats
Objective: To determine the plasma pharmacokinetic profile of this compound following a single intravenous dose.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution for injection
-
Vehicle (e.g., N,N-dimethylacetamide and lactic acid)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimatize animals for at least 5 days prior to the study.
-
Fast animals overnight before dosing, with free access to water.
-
Anesthetize a rat and place it in a suitable restraining device.
-
Administer a single intravenous bolus dose of this compound (e.g., 1-3 mg/kg) via the tail vein.[3]
-
Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into EDTA-containing tubes and mix gently.
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until bioanalysis.
-
Analyze plasma samples for this compound concentration using a validated HPLC-MS/MS method.[17][18][19][20]
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using appropriate software.
In Vitro Metabolism using Rat Liver Microsomes
Objective: To investigate the metabolic stability and identify the primary metabolites of this compound.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator (37°C)
-
Quenching solution (e.g., cold acetonitrile)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes and phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Add this compound to the reaction mixture to initiate the reaction.
-
Add the NADPH regenerating system to start the metabolic process.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the appearance of metabolites using LC-MS/MS.
-
Determine the in vitro half-life and intrinsic clearance of this compound.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Animal Models
| Parameter | Mouse | Rat | Rabbit | Dog |
| Clearance (Cl) | Reported data varies | Reported data varies | Reported data varies | Reported data varies |
| Volume of Distribution (Vss) | Reported data varies | Reported data varies | Reported data varies | Reported data varies |
| Terminal Half-life (t1/2) | Reported data varies | Reported data varies | Reported data varies | Reported data varies |
| Plasma Protein Binding (%) | Not specifically found | Not specifically found | ~97% (analogue CI-921) | Not specifically found |
Note: Specific values for this compound are sparse in the provided search results. The table highlights the need for further specific studies to populate these parameters definitively. The allometric scaling equations from Paxton et al. (1990) can be used to estimate these values based on body weight.[16]
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
References
- 1. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the action of the topoisomerase II poison this compound by simple aniline derivatives: evidence for drug-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subchronic intravenous toxicity of the antineoplastic drug, this compound, in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analog-loaded solid lipid nanoparticle to resolve insolubility for injection delivery: characterization and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding of this compound to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A non-michaelian behavior of the in vitro metabolism of the pentacyclic triterpene alfa and beta amyrins by employing rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of the alkaloid piplartine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. evotec.com [evotec.com]
- 11. Prediction of Biliary Excretion in Rats and Humans Using Molecular Weight and Quantitative Structure–Pharmacokinetic Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of biliary excretion in rats and humans using molecular weight and quantitative structure-pharmacokinetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reevaluation of a quantitative structure pharmacokinetic model for biliary excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Biliary excretion and enterohepatic circulation of paracetamol in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Pharmacokinetic and toxicity scaling of the antitumor agents this compound and CI-921, a new analogue, in mice, rats, rabbits, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A validated UHPLC-MS/MS method for simultaneous quantification of some repurposed COVID-19 drugs in rat plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
A Comprehensive Guide to the In Vitro Amsacrine Cytotoxicity Assay
An Application Note from the Senior Scientist's Desk
Introduction: Quantifying the Efficacy of a Topoisomerase II Poison
Amsacrine (m-AMSA) is a synthetic aminoacridine derivative with significant antineoplastic activity, historically used in the treatment of acute leukemias and lymphomas.[1][2][3] Its efficacy stems from a potent, dual mechanism of action that disrupts fundamental DNA processes within cancer cells.[4] this compound both physically inserts itself into the DNA helix (intercalation) and, more critically, acts as a "poison" for DNA topoisomerase II.[1][2][4][5] This inhibition stabilizes the enzyme-DNA cleavage complex, leading to an accumulation of permanent double-strand breaks, cell cycle arrest, and the induction of apoptosis (programmed cell death).[5][6]
The quantitative assessment of a compound's cytotoxic potential is a cornerstone of preclinical drug development.[7] In vitro cytotoxicity assays provide a robust, high-throughput method to determine the dose-dependent effects of therapeutic agents like this compound on cancer cell viability. This application note provides an in-depth, field-proven protocol for measuring this compound's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely adopted colorimetric method.[8][9] We will delve into the mechanistic causality behind the protocol, ensuring a self-validating experimental design, and provide guidance on data interpretation and troubleshooting.
Scientific Principle: From Mechanism to Measurement
This compound's Molecular Mechanism of Action
Understanding this compound's mechanism is key to designing and interpreting the cytotoxicity assay. The drug's planar acridine ring intercalates between DNA base pairs, distorting the double helix structure.[2][4] This initial binding facilitates the primary cytotoxic action: the inhibition of topoisomerase II. This enzyme is crucial for managing DNA topology during replication by creating and resealing transient double-strand breaks.[4] this compound traps the enzyme in a covalent complex with the cleaved DNA, preventing the re-ligation step.[1][4] The resulting accumulation of irreparable DNA breaks triggers a cellular damage response, leading to arrest in the S and G2 phases of the cell cycle and subsequent apoptosis.[5][6]
Caption: this compound's mechanism of action leading to apoptosis.
The MTT Assay: A Proxy for Cellular Health
The MTT assay is a quantitative colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The core principle relies on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, which are only present in metabolically active, living cells.[8] These enzymes cleave the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product. The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance with a spectrophotometer.[9][11] A reduction in absorbance in this compound-treated cells compared to untreated controls indicates a loss of viability.
Detailed Experimental Protocol
This protocol is optimized for adherent cancer cell lines in a 96-well plate format. Modifications may be required for suspension cells.
I. Essential Materials and Reagents
-
This compound (m-AMSA): (e.g., Selleck Chemicals)
-
Cell Line: A relevant cancer cell line (e.g., U937 for leukemia[12], HeLa for cervical cancer, or MCF-7 for breast cancer). Ensure cells are healthy and in the logarithmic growth phase.
-
Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Dimethyl Sulfoxide (DMSO): Anhydrous, cell culture grade.
-
Equipment: 96-well flat-bottom sterile tissue culture plates, multichannel pipette, biosafety cabinet, humidified incubator (37°C, 5% CO₂), microplate reader (570 nm and 630 nm filters).
II. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
This compound is often supplied as a powder. Due to its limited aqueous solubility, DMSO is the recommended solvent.[13]
-
Calculate the required mass of this compound powder to prepare a 10 mM stock solution in DMSO.
-
Under sterile conditions, dissolve the powder in the calculated volume of anhydrous DMSO. Vortex thoroughly.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[14]
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[8][9]
-
Vortex until fully dissolved. The solution will be a clear yellow.
-
Sterilize the solution using a 0.22 µm syringe filter.
-
Store in a light-blocking tube at 4°C for up to four weeks or at -20°C for long-term storage.[15] Discard if the solution shows any precipitate or turns greenish-blue.
-
III. Assay Workflow
Caption: Step-by-step workflow for the this compound MTT cytotoxicity assay.
IV. Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest and count healthy, log-phase cells.
-
Dilute the cells in fresh culture medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well.[16]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Tip (Edge Effect Mitigation): To prevent evaporation bias, do not use the outermost perimeter wells for experimental data. Instead, fill them with 200 µL of sterile PBS or culture medium.[16]
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator. This allows cells to adhere and recover from plating.[15]
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound from your 10 mM stock in complete culture medium. A common starting range is 0.01 µM to 100 µM.
-
Causality Check: The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[16] Therefore, prepare a vehicle control containing the same maximum percentage of DMSO used in the highest this compound concentration.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Add 100 µL of the vehicle control medium to the control wells.
-
Set up triplicate wells for each condition:
-
Blank: 100 µL of medium only (no cells).
-
Vehicle Control: Cells + medium with max DMSO concentration.
-
Test Concentrations: Cells + medium with various this compound concentrations.
-
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.
Day 4: MTT Assay and Measurement
-
After the treatment incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (including blanks and controls), bringing the total volume to 110 µL.[10] Mix gently by tapping the plate.
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals. Monitor for the formation of a visible precipitate under a microscope.[17]
-
After incubation, carefully aspirate all 110 µL of the medium/MTT mixture without disturbing the formazan crystals or the cell layer.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.[8][15] Check for a homogenous purple solution.
-
Measure the absorbance at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to correct for background absorbance from cell debris or fingerprints.[8] Read the plate within 1 hour.[8]
Data Analysis and Interpretation
Calculation of Percentage Viability
First, subtract the average absorbance of the blank wells from all other readings. Then, calculate the percentage of cell viability for each this compound concentration using the following formula, where the "Control" is the vehicle-treated group.[18]
% Viability = ( [Corrected Absorbance of Treated Sample] / [Corrected Absorbance of Vehicle Control] ) x 100
Representative Data
| This compound (µM) | Avg. Abs @570nm | Corrected Abs | % Viability |
| Blank (Medium) | 0.095 | - | - |
| 0 (Vehicle) | 1.255 | 1.160 | 100.0% |
| 0.01 | 1.211 | 1.116 | 96.2% |
| 0.1 | 0.985 | 0.890 | 76.7% |
| 1 | 0.683 | 0.588 | 50.7% |
| 10 | 0.245 | 0.150 | 12.9% |
| 100 | 0.125 | 0.030 | 2.6% |
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit cell viability by 50%.
-
Plot % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a statistical software package (e.g., GraphPad Prism, Origin) or an online tool to fit the data to a non-linear regression curve, typically a four-parameter logistic (4PL) model.[19][20]
-
The software will calculate the precise IC₅₀ value from this curve. Based on the sample data above, the IC₅₀ would be approximately 1 µM.
Troubleshooting & Scientific Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Microbial contamination; Phenol red or serum interference. | Use sterile technique. Consider using phenol red-free and/or serum-free medium during the final MTT incubation step.[11][16] |
| Low Absorbance Readings | Cell seeding density is too low; Incubation time with MTT is too short. | Perform a cell titration experiment to find the optimal seeding density.[16] Ensure incubation allows for visible formazan crystal formation (2-4 hours).[17] |
| Poor Reproducibility | Inconsistent cell health (high passage number); Inaccurate pipetting; Variation in incubation times. | Use cells in the log-growth phase and at a consistent passage number. Calibrate pipettes. Standardize all incubation times across experiments.[16] |
| This compound-Specific Issues | Precipitation in saline; Light sensitivity. | Never use saline (0.9% NaCl) or other chloride-containing solutions to dilute this compound , as this causes precipitation.[14][21][22] Prepare stock solutions and handle plates protected from direct, prolonged light exposure.[14] |
| Compound Interference | This compound itself (or impurities) may chemically reduce MTT. | To test for this, run a control plate with various this compound concentrations in cell-free medium and perform the MTT assay. A significant color change indicates interference.[23] |
Conclusion
The MTT assay provides a reliable and quantitative framework for evaluating the cytotoxic effects of the antineoplastic agent this compound. By understanding the drug's mechanism as a topoisomerase II poison and adhering to a validated, controlled protocol, researchers can generate reproducible dose-response curves and determine key potency metrics like the IC₅₀ value. This data is fundamental for the preclinical assessment of this compound and its analogues, contributing to the broader field of anti-cancer drug discovery and development.
References
- 1. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. kosheeka.com [kosheeka.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. IC50 Calculator | AAT Bioquest [aatbio.com]
- 21. mims.com [mims.com]
- 22. uhs.nhs.uk [uhs.nhs.uk]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Amsacrine-Induced Topoisomerase II Poisoning Assays
Introduction: The Critical Role and Dual Nature of Topoisomerase II in Cellular Homeostasis and Oncology
Topoisomerase II (Topo II) is a ubiquitous and essential enzyme that governs the topological state of DNA, playing a pivotal role in fundamental cellular processes such as DNA replication, transcription, and chromosome segregation.[1][2][3] This enzyme transiently cleaves both strands of a DNA duplex to allow another DNA segment to pass through, thereby resolving DNA tangles, knots, and supercoils.[1][2][4][5] The catalytic cycle of Topo II involves the formation of a transient covalent intermediate known as the cleavage complex, where the enzyme is covalently linked to the 5'-termini of the cleaved DNA.[2] This intermediate is fleeting, as the enzyme efficiently re-ligates the DNA break after strand passage.
The indispensable nature of Topo II makes it a prime target for therapeutic intervention, particularly in oncology.[6] A class of anticancer agents, known as Topo II poisons, exploit the enzyme's mechanism of action. These drugs do not inhibit the catalytic activity of Topo II outright but rather stabilize the transient cleavage complex.[6][7] This stabilization transforms the enzyme into a DNA-damaging agent, leading to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.[7]
Amsacrine (m-AMSA) is a potent antineoplastic agent and a classic example of a Topo II poison.[8][9][10] Its mechanism of action is twofold: it intercalates into the DNA helix and stabilizes the Topo II-DNA cleavage complex, thereby inhibiting the re-ligation step.[7][10] This dual mechanism makes this compound an effective agent against various hematological malignancies.[8][9] The ability to accurately measure the extent of Topo II poisoning by compounds like this compound is crucial for drug discovery and development, enabling researchers to quantify drug efficacy, elucidate mechanisms of action, and investigate drug resistance.
This comprehensive guide provides detailed protocols for both in vitro and cell-based assays to characterize this compound-induced Topoisomerase II poisoning. The methodologies are presented with an emphasis on the underlying principles and critical experimental considerations to ensure robust and reproducible results.
Mechanism of this compound-Induced Topoisomerase II Poisoning
The interaction of this compound with Topoisomerase II and DNA is a multi-step process that culminates in the stabilization of the cleavage complex. Understanding this pathway is fundamental to designing and interpreting poisoning assays.
-
DNA Intercalation: The planar acridine ring of this compound inserts itself between DNA base pairs.[7] This intercalation unwinds and elongates the DNA duplex, creating a distorted binding site for Topoisomerase II.
-
Formation of the Ternary Complex: Topoisomerase II binds to the this compound-DNA complex. The presence of this compound enhances the affinity of Topo II for DNA.
-
DNA Cleavage: Topoisomerase II proceeds with its catalytic cycle, cleaving both strands of the DNA and forming the covalent cleavage complex.
-
Inhibition of Re-ligation: this compound, now positioned at the enzyme-DNA interface, sterically hinders the re-ligation of the cleaved DNA strands.[7][10] This is the key poisoning event.
-
Accumulation of Double-Strand Breaks: The stabilized cleavage complexes are essentially DNA double-strand breaks with a covalently attached protein. The accumulation of these lesions triggers downstream cellular damage responses.
Figure 1: Mechanism of this compound-induced Topoisomerase II poisoning.
In Vitro Topoisomerase II Poisoning Assays
In vitro assays provide a direct measure of a compound's effect on purified Topoisomerase II activity in a controlled environment. These assays are invaluable for initial screening and mechanistic studies.
DNA Decatenation Assay
Principle: This assay leverages the unique ability of Topo II to resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles.[11][12] Topo II poisons like this compound will inhibit this process at high concentrations or lead to linearization of the kDNA at concentrations that stabilize the cleavage complex.
Workflow Overview:
Figure 2: Workflow for the in vitro DNA decatenation assay.
Detailed Protocol:
-
Reagent Preparation:
-
10X Topo II Assay Buffer: 500 mM Tris-HCl (pH 8.0), 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, and 10 mM ATP. Prepare fresh and keep on ice.
-
kDNA Substrate: Dilute to a working concentration of 200 ng/µL in TE buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilute in the assay buffer to desired concentrations.
-
Purified Human Topoisomerase II: Aliquot and store at -80°C.
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
-
Reaction Setup (per 20 µL reaction):
-
On ice, combine the following in a microcentrifuge tube:
-
2 µL of 10X Topo II Assay Buffer
-
1 µL of kDNA (200 ng)
-
Variable volume of this compound dilution or DMSO vehicle control
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of purified Topoisomerase II (1-2 units). Mix gently.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Run the gel at 50-100V until the dye front has migrated approximately 75% of the gel length.
-
-
Data Analysis and Interpretation:
-
Visualize the DNA bands under UV illumination.
-
Negative Control (No Enzyme): A single band of high molecular weight catenated kDNA at the top of the gel.
-
Positive Control (Enzyme + Vehicle): Decatenated minicircles (nicked and supercoiled) migrating into the gel.
-
This compound Treatment: At poisoning concentrations, a decrease in decatenated products and an increase in linearized kDNA will be observed. At higher, inhibitory concentrations, a dose-dependent decrease in decatenation will be seen, with the kDNA remaining in the well.
-
Quantify the band intensities using densitometry software to determine the IC50 value of this compound.
-
Expected Results for this compound in a Decatenation Assay:
| This compound Concentration | Expected Outcome | Rationale |
| 0 µM (Vehicle) | Complete decatenation of kDNA | Uninhibited Topo II activity |
| 1-10 µM | Increased linearized kDNA, some decatenation | Stabilization of cleavage complexes leads to double-strand breaks |
| > 25 µM | Inhibition of decatenation | At high concentrations, this compound may inhibit the catalytic turnover of the enzyme |
Plasmid DNA Cleavage Assay
Principle: This assay directly measures the formation of cleavage complexes by monitoring the conversion of supercoiled plasmid DNA into nicked (open-circular) and linear forms.[10][13] Topo II poisons like this compound will increase the amount of linear DNA in a dose-dependent manner.
Detailed Protocol:
-
Reagent Preparation:
-
10X Topo II Cleavage Buffer: 100 mM Tris-HCl (pH 7.9), 50 mM MgCl₂, 1 M KCl, 1 mM EDTA, 25% (v/v) glycerol.
-
Supercoiled Plasmid DNA (e.g., pBR322): Dilute to a working concentration of 100 ng/µL.
-
This compound Stock Solution: As described for the decatenation assay.
-
Purified Human Topoisomerase II: As described previously.
-
Termination Solution: 5% SDS and 250 mM EDTA (pH 8.0).
-
-
Reaction Setup (per 20 µL reaction):
-
On ice, combine:
-
2 µL of 10X Topo II Cleavage Buffer
-
1 µL of supercoiled plasmid DNA (100 ng)
-
Variable volume of this compound dilution or DMSO vehicle
-
Nuclease-free water to 19 µL.
-
-
Add 1 µL of purified Topoisomerase II (2-4 units).
-
-
Incubation:
-
Incubate at 37°C for 15-30 minutes.
-
-
Trapping Cleavage Complexes:
-
Add 2 µL of 10% SDS and 2 µL of 250 mM EDTA to trap the covalent complexes.
-
Add 2 µL of Proteinase K (1 mg/mL) and incubate at 45°C for 30 minutes to digest the enzyme.
-
-
Agarose Gel Electrophoresis and Analysis:
-
Add loading dye and run on a 1% agarose gel with ethidium bromide.
-
Quantify the percentage of supercoiled, nicked, and linear DNA. An increase in the linear DNA band indicates Topo II poisoning.
-
Cell-Based Topoisomerase II Poisoning Assay: The ICE Assay
The In vivo Complex of Enzyme (ICE) assay is a powerful method to detect and quantify covalent Topo II-DNA complexes within cells.[11][14] This provides a direct measure of a drug's ability to act as a Topo II poison in a physiological context.
Principle: The ICE assay relies on the differential sedimentation of free protein and protein covalently bound to genomic DNA in a cesium chloride (CsCl) density gradient.[14] Cells are lysed with a strong detergent (sarkosyl) which dissociates non-covalent protein-DNA interactions. Covalently bound Topo II will co-sediment with the genomic DNA. The amount of Topo II in the DNA fraction is then quantified by immunoblotting.
Workflow Overview:
Figure 3: Workflow for the In vivo Complex of Enzyme (ICE) assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, K562) to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO vehicle for 1-2 hours at 37°C.
-
-
Cell Lysis and DNA Shearing:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with 1% sarkosyl lysis buffer.
-
Scrape the viscous lysate and pass it through a 21-gauge needle several times to shear the genomic DNA.
-
-
CsCl Gradient Ultracentrifugation:
-
Adjust the lysate to a final concentration of 1.7 g/mL CsCl.
-
Layer the lysate onto a CsCl step gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for 24-48 hours at 20°C.
-
-
DNA Fraction Collection:
-
After centrifugation, a DNA band will be visible. Carefully collect the DNA fraction, which will be highly viscous.
-
Precipitate the DNA with ethanol and resuspend in TE buffer.
-
-
Slot Blot and Immunodetection:
-
Quantify the DNA concentration.
-
Denature the DNA samples and load equal amounts onto a nitrocellulose or nylon membrane using a slot blot apparatus.
-
Bake the membrane to fix the DNA.
-
Block the membrane and probe with a primary antibody specific for Topoisomerase IIα or IIβ.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the slot blot signals using densitometry.
-
The signal intensity is directly proportional to the amount of Topo II covalently bound to the DNA.
-
Plot the signal intensity against the this compound concentration to generate a dose-response curve.
-
Troubleshooting Common Issues in Topoisomerase II Assays:
| Issue | Possible Cause | Suggested Solution |
| No enzyme activity in controls (in vitro) | Degraded enzyme or ATP | Use a fresh aliquot of enzyme. Prepare fresh ATP stock. |
| Incorrect buffer composition | Double-check all buffer components and concentrations, especially MgCl₂. | |
| Smeared DNA bands on gel | Nuclease contamination | Use nuclease-free water and tips. Consider adding a nuclease inhibitor. |
| High background in ICE assay | Incomplete separation of free protein | Ensure correct CsCl density and sufficient centrifugation time. |
| Non-specific antibody binding | Optimize antibody concentrations and blocking conditions. |
Conclusion
The assays described provide a robust framework for investigating the effects of this compound on Topoisomerase II. The in vitro assays are ideal for determining the direct biochemical impact of the compound, while the cell-based ICE assay confirms the drug's action in a more biologically relevant setting. By carefully following these protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data to advance the study of Topoisomerase II poisons and the development of novel anticancer therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Topoisomerase Definition, Function & Types - Video | Study.com [study.com]
- 5. annualreviews.org [annualreviews.org]
- 6. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Review of this compound, an investigational antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (m-AMSA): a new antineoplastic agent. Pharmacology, clinical activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Amsacrine and Etoposide Combination Therapy in Acute Lymphoblastic Leukemia (ALL)
I. Introduction and Scientific Rationale
Acute Lymphoblastic Leukemia (ALL) is a malignancy of lymphoid progenitor cells that is the most common childhood cancer. While treatment outcomes have improved dramatically, relapsed or refractory (R/R) ALL remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. Combination chemotherapy is a cornerstone of ALL treatment, designed to maximize cytotoxicity, overcome drug resistance, and minimize toxicity by leveraging synergistic or additive interactions between agents with different mechanisms of action.
This document details the scientific basis and practical protocols for evaluating the combination of amsacrine and etoposide, two potent topoisomerase II inhibitors, for the treatment of ALL. Both agents have demonstrated clinical activity in hematological malignancies, and their combination targets a critical cellular pathway essential for leukemic cell proliferation.[1][2] The rationale for combining two topoisomerase II poisons lies in their potential to overwhelm the cell's DNA damage repair capacity, leading to catastrophic DNA strand breaks and subsequent apoptosis.[3] These notes provide a framework for preclinical assessment, from fundamental mechanistic studies to in vivo efficacy models.
II. Mechanism of Action: Dual Inhibition of Topoisomerase II
The primary molecular target for both this compound and etoposide is DNA topoisomerase II (Topo II), an essential enzyme that modulates DNA topology by creating transient double-strand breaks (DSBs) to allow for DNA replication, transcription, and chromosome segregation.[4][5] Cancer cells, with their high proliferation rate, are particularly dependent on Topo II, making it an excellent therapeutic target.[3]
-
This compound: A synthetic acridine derivative, this compound functions through a dual mechanism. Its planar ring system intercalates between DNA base pairs, distorting the helical structure.[4][6] Concurrently, it acts as a Topo II "poison" by stabilizing the covalent Topo II-DNA cleavage complex, which prevents the enzyme from re-ligating the broken DNA strands.[1][4][7] This leads to an accumulation of permanent DSBs.
-
Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide does not intercalate into DNA.[8] Instead, it directly poisons Topo II by forming a ternary complex with the enzyme and DNA.[8] This action specifically inhibits the re-ligation step of the Topo II catalytic cycle, trapping the enzyme on the DNA and converting a transient break into a permanent, lethal DSB.[8][9]
The combination of these two agents creates a potent, multi-faceted attack on Topo II, increasing the frequency and persistence of lethal DSBs, which triggers cell cycle arrest and ultimately induces apoptosis.[3][10]
Caption: Mechanism of synergistic action of this compound and Etoposide.
III. Pharmacology and Pharmacokinetics
Understanding the pharmacokinetic profiles of this compound and etoposide is critical for designing effective combination schedules and anticipating potential toxicities. Both drugs are characterized by high protein binding and hepatic metabolism.
| Parameter | This compound | Etoposide |
| Terminal Half-Life (t½) | 5–9 hours[4][11][12] | ~7 hours (5.3-10.8 hours)[6][13] |
| Plasma Protein Binding | 96–98%[5][11][12] | ~94% (inversely related to serum albumin)[13][14] |
| Metabolism | Extensive hepatic metabolism[11] | Primarily hepatic (~66% metabolized)[13] |
| Primary Elimination | Biliary / Fecal (~80%)[12] | Renal (30-40% of total clearance)[13] |
| Clearance (CL) | ~150-300 mL/min/m²[4][12] | ~19-28 mL/min/m² (total)[6][13] |
| Volume of Distribution (Vd) | 70–110 L/m²[4] | ~11.5 L/m²[6] |
IV. Preclinical Evaluation: In Vitro Protocols
The initial evaluation of the this compound-etoposide combination should be performed in vitro using relevant ALL cell lines to determine cytotoxicity, synergy, and the induction of apoptosis.
A. Rationale and Experimental Design
The goal is to quantify the efficacy of each drug alone and in combination. A matrix of concentrations is used to calculate the half-maximal inhibitory concentration (IC50) for each agent and to determine if their combined effect is synergistic, additive, or antagonistic using the Chou-Talalay method.[15] This method provides a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]
Cell Line Selection: A panel of ALL cell lines should be used to account for genetic heterogeneity.
-
T-ALL: CCRF-CEM, MOLT-4, Jurkat
-
B-ALL: NALM-6, REH
-
Drug-Resistant Lines: Consider developing resistant subclones by continuous exposure to escalating, sub-lethal doses of single-agent this compound or etoposide to investigate the combination's ability to overcome resistance.
Caption: Experimental workflow for in vitro evaluation of drug synergy.
B. Protocol: Cytotoxicity and Synergy Analysis
-
Cell Culture: Culture ALL cell lines (e.g., CCRF-CEM) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase for all experiments.
-
Drug Preparation:
-
Prepare 10 mM stock solutions of this compound and etoposide in DMSO. Store at -20°C.
-
Causality: DMSO is used for its ability to solubilize these hydrophobic compounds. Stock solutions must be vortexed well before preparing serial dilutions.
-
Prepare fresh serial dilutions in culture medium immediately before each experiment. The final DMSO concentration in culture should not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Single-Agent IC50 Determination:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Add serial dilutions of this compound or etoposide to triplicate wells. Include vehicle control (medium + 0.1% DMSO) wells.
-
Incubate for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism). Based on literature, cytotoxic concentrations for etoposide in CCRF-CEM and MOLT-4 cells are in the 5-100 µM range.
-
-
Combination Synergy Assay (Chou-Talalay Method):
-
Based on the single-agent IC50 values, select a fixed concentration ratio of this compound:Etoposide (e.g., 1:10 if IC50s are 1 µM and 10 µM, respectively).
-
Prepare serial dilutions of the drug combination at this fixed ratio.
-
Seed cells as in step 3. Treat with single agents and the combination at multiple concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
After 72 hours, assess viability.
-
Analyze the data using software like CompuSyn to calculate the Combination Index (CI). This provides a quantitative measure of synergy at different effect levels.
-
C. Protocol: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][15]
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate. Treat with this compound, etoposide, the combination (at synergistic concentrations, e.g., their respective IC50s), and a vehicle control. Incubate for 24 or 48 hours.
-
Cell Harvesting:
-
Collect cells (including supernatant, which contains detached apoptotic cells) into 15 mL conical tubes.
-
Wash cells twice with cold 1X PBS by centrifuging at 500 x g for 5 minutes.
-
Trustworthiness: Washing with cold PBS is crucial to remove media components that can interfere with staining and to slow down cellular processes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution (e.g., 100 µg/mL).[6]
-
Incubate for 15 minutes at room temperature in the dark.[6][14]
-
Causality: Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells. PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic).
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[6]
-
Analyze immediately on a flow cytometer.
-
Controls: Include unstained cells, Annexin V-only stained cells, and PI-only stained cells for proper compensation and gating.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
V. Preclinical Evaluation: In Vivo Protocols
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted directly into an immunodeficient mouse, are the gold standard for preclinical efficacy testing. They better recapitulate the heterogeneity and biology of the original human tumor compared to cell line-derived models.[3]
A. Protocol: Establishment of an ALL PDX Model
-
Host Strain: Use highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which lack T, B, and NK cells, to ensure successful engraftment of human hematopoietic cells.[9]
-
Sample Implantation:
-
Obtain fresh, sterile bone marrow or peripheral blood from an ALL patient under appropriate ethical approvals.
-
Isolate mononuclear cells using a Ficoll-Paque density gradient.
-
Inject 1-5 x 10⁶ viable ALL cells intravenously (IV) or subcutaneously (SC) into 6-8 week old NSG mice.[9] The IV route better mimics disseminated disease.
-
Expertise: Handle patient samples rapidly and under sterile conditions to maintain viability. Implantation within 3 hours of collection is recommended.
-
-
Engraftment Monitoring:
-
Monitor mice for signs of disease (e.g., weight loss, hind-limb paralysis).
-
For IV models, monitor engraftment by periodically sampling peripheral blood and using flow cytometry to detect human CD45+ cells.
-
For SC models, measure tumor volume with calipers 2-3 times per week.[9]
-
-
Model Expansion: Once tumors reach ~1,500 mm³ (or human CD45+ cells reach >1% in peripheral blood), euthanize the mouse (F1 generation). Harvest the tumor or leukemic spleen/bone marrow, process into a single-cell suspension, and passage into a new cohort of mice (F2 generation) for expansion to create a cohort for the efficacy study.
B. Protocol: In Vivo Efficacy Study
-
Cohort Formation: Once F2 or F3 tumors reach a palpable size (~100-200 mm³) or blood chimerism is established, randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., 5% Dextrose solution)
-
Group 2: this compound (single agent)
-
Group 3: Etoposide (single agent)
-
Group 4: this compound + Etoposide (combination)
-
-
Drug Formulation and Administration:
-
This compound: Must be diluted in 5% Dextrose Injection, USP. It is incompatible with saline solutions containing chloride ions. Administer via IV infusion.
-
Etoposide: Can be diluted in 5% Dextrose or 0.9% Saline. Administer via IV infusion.
-
Dosing: Start with doses adapted from clinical regimens, but perform a pilot dose-finding study in mice. A starting point could be based on the AEP regimen (this compound 100 mg/m², Etoposide 500 mg/m²), converted to mouse-equivalent doses.[2] Treatment could be administered for 2 consecutive days, repeated weekly for 2-3 cycles.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily.
-
At the end of the study, collect tumors for histological analysis and blood/bone marrow for flow cytometry to assess residual disease.
-
Primary Endpoints: Tumor growth inhibition (TGI) and overall survival.
-
VI. Clinical Applications and Considerations
The combination of this compound and etoposide, typically with a corticosteroid like methylprednisolone (AEP regimen), has been investigated as a salvage or intensification therapy for pediatric patients with high-risk or R/R ALL.[1][2][11]
| Study / Regimen | Patient Population | Key Efficacy Results | Reference |
| AEP Salvage Therapy | 24 children with R/R ALL | 11 of 19 evaluable patients responded (8 Complete Remissions, 3 Partial Remissions). | [1][11] |
| CoALL-08-09 Trial (AEP) | Pediatric high-risk ALL (poor MRD response) | Significant improvement in overall survival compared to a previous trial without AEP. | [2] |
Key Toxicities: The primary dose-limiting toxicity is profound myelosuppression, leading to neutropenia, thrombocytopenia, and anemia. This increases the risk of fever in neutropenia and serious infections. Other reported toxicities include mucositis, nausea, and vomiting. Cardiac monitoring is also recommended, as this compound can be associated with arrhythmias.
VII. Conclusion and Future Directions
The combination of this compound and etoposide represents a rational and clinically evaluated strategy for targeting high-risk ALL by dual inhibition of topoisomerase II. The provided protocols offer a robust framework for preclinical researchers to systematically evaluate its efficacy, synergy, and mechanisms of action. Future research should focus on identifying predictive biomarkers of response to this combination, exploring its activity in specific genetic subtypes of ALL (e.g., MLL-rearranged leukemia), and investigating novel combinations that may further enhance its anti-leukemic activity.
References
- 1. This compound | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the pharmacokinetics and protein binding of the anticancer drug, this compound and a new analogue, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenyl-amino] -4-acridinecarboxamide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of total and unbound etoposide following high-dose therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AID 609552 - Ratio of etoposide IC50 to compound IC50 for human HCT116 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of this compound in patients receiving combined chemotherapy for treatment of acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Predicting etoposide toxicity: relationship to organ function and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of continuous-infusion this compound and teniposide for the treatment of relapsed childhood acute nonlymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Etoposide-induced cytotoxicity in two human T-cell leukemic lines: delayed loss of membrane permeability rather than DNA fragmentation as an indicator of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics and pharmacodynamics of oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening for Novel Amsacrine Derivatives as Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the high-throughput screening (HTS) of chemical libraries for the identification of novel Amsacrine (m-AMSA) derivatives with potential as anticancer agents. This compound is a well-established antineoplastic drug that functions as a topoisomerase II inhibitor and a DNA intercalator, leading to double-strand breaks in DNA and cell cycle arrest.[1][2][3] The protocols detailed herein are designed to enable researchers to efficiently screen large compound libraries, identify potent "hit" compounds, and validate their mechanism of action. We will cover biochemical and cell-based screening strategies, providing step-by-step protocols and explaining the scientific rationale behind each experimental choice to ensure robust and reproducible results.
Introduction: The Rationale for Screening this compound Derivatives
This compound, an anilinoacridine derivative, has demonstrated efficacy in treating various leukemias.[4] Its cytotoxic effects are primarily attributed to its dual mechanism of action: inhibiting topoisomerase II and intercalating into DNA.[2][4] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication and transcription.[2][5] this compound stabilizes the transient DNA-topoisomerase II complex, which prevents the re-ligation of the DNA strands and results in the accumulation of double-strand breaks, ultimately triggering apoptosis.[2]
While effective, this compound's clinical use is associated with significant side effects and the development of drug resistance.[2] The exploration of this compound derivatives offers a promising avenue to develop analogs with improved therapeutic indices, enhanced potency against resistant cancer cell lines, and potentially novel structure-activity relationships (SAR).[6][7][8][9] High-throughput screening (HTS) provides a rapid and efficient methodology to evaluate large libraries of such derivatives, accelerating the discovery of new lead compounds.[10][11][12]
Mechanism of Action: this compound and Topoisomerase II
The interaction between this compound, DNA, and topoisomerase II is a critical aspect to consider when designing a screening cascade. The planar acridine ring of this compound intercalates between DNA base pairs, while the anilino side chain interacts with the topoisomerase II enzyme.[4][7] This ternary complex formation is essential for the drug's activity. Therefore, a successful screening strategy should ideally be able to identify compounds that effectively stabilize this complex.
Below is a diagram illustrating the proposed mechanism of this compound's interaction with Topoisomerase II and DNA.
Caption: Mechanism of this compound Derivative Action.
High-Throughput Screening Cascade
A tiered approach is recommended for screening this compound derivatives to efficiently manage the large number of compounds and minimize false positives. The cascade begins with a primary biochemical screen to identify direct inhibitors of topoisomerase II, followed by cell-based secondary assays to confirm activity in a more physiologically relevant context and to assess cytotoxicity and mechanism of action.
Caption: High-Throughput Screening Cascade for this compound Derivatives.
Primary Screening: Biochemical Assays for Topoisomerase II Inhibition
The initial screen aims to identify compounds that directly interact with and inhibit topoisomerase II. Biochemical assays are ideal for this purpose as they are highly specific and amenable to automation.
Topoisomerase II Decatenation Assay
This assay is considered a gold standard for measuring topoisomerase II activity.[5][13] It relies on the unique ability of topoisomerase II to decatenate, or unlink, the interlocked DNA circles of kinetoplast DNA (kDNA).[5][14] In the presence of an inhibitor, the kDNA remains catenated and cannot enter an agarose gel during electrophoresis.
Principle:
-
Active Topo II: Decatenates kDNA into minicircles that migrate into the gel.
-
Inhibited Topo II: kDNA remains as a large, interlocked network at the origin of the gel.
Protocol: Agarose Gel-Based Topoisomerase II Decatenation Assay
-
Reaction Setup:
-
In a 96-well or 384-well plate, prepare the reaction mixture containing:
-
Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA, 30 µg/ml BSA).
-
1 mM ATP.
-
200 ng kDNA.
-
Test compound (this compound derivative) at desired concentrations (e.g., 1-100 µM).
-
Include positive (e.g., this compound) and negative (DMSO vehicle) controls.
-
-
-
Enzyme Addition:
-
Add 1-2 units of human topoisomerase IIα to each well.
-
The final reaction volume should be 20-50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Termination:
-
Stop the reaction by adding 5 µL of stop buffer/loading dye (containing SDS and proteinase K).
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/ml).
-
Run the gel at 5-10 V/cm until adequate separation is achieved.[13]
-
-
Data Analysis:
-
Visualize the gel under UV light.
-
Quantify the amount of decatenated DNA (minicircles) in each lane.
-
Hits are identified as compounds that significantly reduce the amount of decatenated DNA compared to the negative control.
-
Fluorescence-Based High-Throughput Assays
For higher throughput, fluorescence-based assays are preferable to gel-based methods.[15][16] These assays are typically performed in a "mix-and-read" format, making them highly suitable for automated HTS.[17]
Principle: Several fluorescence-based methods have been developed, including:
-
Fluorescence Anisotropy/Polarization: This method measures the change in the rotational speed of a fluorescently labeled DNA substrate upon binding to topoisomerase II and subsequent cleavage complex stabilization by an inhibitor.[18][19][20]
-
DNA Triplex Formation: This assay relies on the principle that negatively supercoiled DNA forms intermolecular triplexes with an immobilized oligonucleotide more efficiently than relaxed DNA.[21][22] Topoisomerase II relaxes supercoiled DNA, and inhibitors prevent this relaxation.
-
Fluorophore-Quencher Substrates: These assays utilize a DNA substrate with a fluorophore and a quencher in close proximity.[17] Topoisomerase II activity leads to a change in the DNA conformation, separating the fluorophore and quencher and resulting in a fluorescent signal.
Protocol: Fluorescence Polarization-Based Topoisomerase II Inhibition Assay
-
Reaction Setup:
-
In a 384-well, low-volume, black plate, add:
-
Topoisomerase II assay buffer.
-
Fluorescently labeled DNA oligonucleotide substrate.
-
Test compound at desired concentrations.
-
Positive and negative controls.
-
-
-
Enzyme Addition:
-
Add purified human topoisomerase IIα.
-
-
Incubation:
-
Incubate at 37°C for 30-60 minutes.
-
-
Reading:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization.
-
Hits are compounds that cause a significant increase in polarization, indicating stabilization of the enzyme-DNA complex.
-
The Z'-factor should be calculated to assess the quality of the assay (a Z' > 0.5 is generally considered excellent for HTS).[10][23]
-
| Assay Type | Principle | Throughput | Advantages | Disadvantages |
| Decatenation (Gel-based) | Separation of interlocked DNA circles | Low | Gold standard, direct measure of activity | Time-consuming, not easily automated |
| Fluorescence Polarization | Change in rotational speed of labeled DNA | High | Homogeneous, sensitive, automatable | Requires specialized equipment, potential for fluorescent artifacts |
| DNA Triplex Formation | Differential binding of supercoiled vs. relaxed DNA | High | Homogeneous, robust | Indirect measure of activity |
| Fluorophore-Quencher | Conformational change in labeled DNA | High | "Mix-and-read" format, sensitive | Substrate design can be challenging |
Secondary Screening: Cell-Based Assays
Compounds identified as "hits" in the primary screen must be validated in a cellular context. Cell-based assays provide a more physiologically relevant environment and can help to eliminate false positives arising from the biochemical screen (e.g., compound aggregation or assay interference).[24]
Cell Viability and Cytotoxicity Assays
The primary goal of developing this compound derivatives is to identify compounds that are cytotoxic to cancer cells. Therefore, assessing cell viability is a crucial secondary screen.
Principle: These assays measure metabolic activity, which is proportional to the number of viable cells.
-
MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[25]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction that generates a luminescent signal.[26][27][28] This assay is highly sensitive and has a broad dynamic range, making it ideal for HTS.[29]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating:
-
Seed cancer cells (e.g., leukemia cell lines like HL-60 or CCRF-CEM) in a 96- or 384-well white, opaque-walled plate at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the hit compounds.
-
Include positive (this compound) and negative (DMSO) controls.
-
-
Incubation:
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
-
DNA Damage and Apoptosis Assays
To confirm that the cytotoxic effects of the hit compounds are due to the intended mechanism of action (i.e., induction of DNA double-strand breaks and subsequent apoptosis), specific assays for these cellular events should be performed.
Principle:
-
γH2AX Staining: Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest markers of DNA double-strand breaks.[30] This can be detected by immunofluorescence.
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling): Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[30][31][32][33]
-
Caspase Activity Assays: Caspases are key proteases in the apoptotic pathway. Their activity can be measured using fluorogenic or colorimetric substrates.
Protocol: High-Content Screening for γH2AX Foci Formation
High-content screening (HCS) combines automated microscopy with quantitative image analysis to measure cellular events in a high-throughput manner.[34][35]
-
Cell Plating and Treatment:
-
Seed cells in a 96- or 384-well imaging plate (e.g., black-walled, clear-bottom).
-
Treat with hit compounds for a specified time (e.g., 2-24 hours).
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against phospho-H2AX (Ser139).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging:
-
Acquire images using an automated high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software to identify nuclei and quantify the number and intensity of γH2AX foci per cell.
-
-
Data Analysis:
-
Compare the level of γH2AX foci formation in compound-treated cells to controls.
-
A significant increase in γH2AX foci confirms the induction of DNA double-strand breaks.
-
Hit Validation and Data Analysis
The final stage of the HTS campaign involves confirming the activity of the most promising hits and beginning to establish a structure-activity relationship (SAR).
Hit Confirmation:
-
Re-testing: Confirmed hits should be re-tested from freshly prepared solutions to rule out false positives due to compound degradation or precipitation.
-
Dose-Response Curves: Generate full dose-response curves to accurately determine IC₅₀ or EC₅₀ values.
-
Orthogonal Assays: Validate hits using an alternative assay format to ensure the observed activity is not an artifact of the primary assay technology.[24]
Data Analysis and SAR:
-
Clustering: Group active compounds by chemical structure to identify common scaffolds and begin to elucidate SAR.[24][36]
-
Cheminformatics: Utilize computational tools to analyze the physicochemical properties of the hits and identify potential liabilities (e.g., pan-assay interference compounds or PAINS).[24]
Conclusion
The high-throughput screening cascade outlined in this document provides a robust framework for the identification and validation of novel this compound derivatives with potential as topoisomerase II-targeted anticancer agents. By combining specific biochemical assays with relevant cell-based secondary screens, researchers can efficiently navigate large chemical libraries and select promising lead candidates for further development. The key to a successful HTS campaign lies in careful assay design, rigorous validation, and a multi-parametric approach to hit characterization.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of this compound analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between the structure of analogues of this compound and their degree of cross-resistance to adriamycin-resistant P388 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. High Throughput Screening: Methods and Protocols - Google Books [books.google.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 15. High-throughput fluorescence flow-injection topoisomerase II inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toward Discovering New Anti-Cancer Agents Targeting Topoisomerase IIα: A Facile Screening Strategy Adaptable to High Throughput Platform | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. A high-throughput fluorescence polarization assay for inhibitors of gyrase B [pubmed.ncbi.nlm.nih.gov]
- 21. inspiralis.com [inspiralis.com]
- 22. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 27. promega.com [promega.com]
- 28. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 29. news-medical.net [news-medical.net]
- 30. championsoncology.com [championsoncology.com]
- 31. DNA Damage & TUNEL Assays | Life Science Research | Merck [merckmillipore.com]
- 32. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. High content screening as a screening tool in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 35. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 36. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Flow cytometry analysis of Amsacrine-treated cells
Application Notes & Protocols
Topic: Flow Cytometry Analysis of Amsacrine-Treated Cells Audience: Researchers, scientists, and drug development professionals.
Introduction: Quantifying the Cytotoxic Impact of this compound
This compound (m-AMSA) is a potent antineoplastic agent, historically significant as one of the first compounds identified as a topoisomerase II poison.[1][2] Utilized in the treatment of acute leukemias and lymphomas, its efficacy stems from its profound impact on DNA integrity and cell cycle progression.[1][3][4] For researchers investigating this compound's therapeutic potential or developing novel analogs, robust and quantitative methods to assess its cellular effects are paramount. Flow cytometry stands out as a powerful, high-throughput technique for dissecting these effects at the single-cell level.[5][6]
This guide provides a detailed framework for analyzing this compound-treated cells using flow cytometry. Moving beyond simple procedural lists, it delves into the mechanistic rationale behind the protocols, offering insights into experimental design and data interpretation. We will focus on two core assays: Cell Cycle Analysis via Propidium Iodide (PI) staining and Apoptosis Detection using Annexin V & 7-Aminoactinomycin D (7-AAD), providing a comprehensive picture of this compound's cytotoxic signature.
Scientific Background: The Dual-Action Mechanism of this compound
This compound's cytotoxic activity is rooted in a multi-faceted mechanism that culminates in programmed cell death.[7] Understanding this pathway is crucial for interpreting flow cytometry data accurately. The drug is composed of an intercalative acridine ring and a sulfonamide side chain, each contributing to its function.[1][2]
-
DNA Intercalation: The planar acridine ring system inserts itself between the base pairs of the DNA double helix.[3][8] This physical distortion interferes with the processes of DNA replication and transcription.[3][7]
-
Topoisomerase II Poisoning: this compound's primary mode of action is the inhibition of topoisomerase II, a critical enzyme that resolves DNA torsional strain during replication by creating and resealing double-strand breaks.[4][7] this compound "poisons" the enzyme by stabilizing the transient DNA-topoisomerase II complex, preventing the re-ligation of the broken DNA strands.[1][7]
This stabilization results in an accumulation of persistent DNA double-strand breaks (DSBs).[7][9][10] The cell's DNA damage response (DDR) pathways recognize these breaks, leading to two major downstream consequences that are readily measurable by flow cytometry:
-
Cell Cycle Arrest: The DDR machinery activates cell cycle checkpoints to halt proliferation, allowing time for DNA repair. This compound-induced damage typically causes a robust arrest in the S and G2/M phases of the cell cycle.[8][9]
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.[7][11] The accumulation of DSBs triggers intrinsic apoptotic pathways, characterized by caspase activation, mitochondrial depolarization, and, crucially for our analysis, the externalization of phosphatidylserine (PS) on the plasma membrane.[12][13]
Application 1: Cell Cycle Analysis with Propidium Iodide
This assay quantifies the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. It is a direct method to validate this compound's effect on cell cycle progression.
Principle of the Assay
Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[14] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.
-
G0/G1 phase cells: Have a normal (2N) DNA content.
-
S phase cells: Are actively synthesizing DNA, so their content is between 2N and 4N.
-
G2/M phase cells: Have double the DNA content (4N) in preparation for mitosis.
By fixing cells with ethanol, the plasma membrane is permeabilized, allowing PI to enter and stain the nuclear DNA.[15] this compound treatment is expected to cause a decrease in the G0/G1 population and a corresponding increase in the S and G2/M populations. A prominent "sub-G1" peak, representing cells with less than 2N DNA content, is also indicative of apoptosis-associated DNA fragmentation.[11][13]
Experimental Protocol: PI Staining
This protocol is a robust starting point and may require optimization based on the specific cell line used.
| Reagent / Material | Purpose |
| Cell Culture Medium | Cell propagation |
| This compound (m-AMSA) | Experimental drug |
| Phosphate-Buffered Saline (PBS) | Washing cells |
| Trypsin-EDTA (for adherent cells) | Cell detachment |
| Ice-cold 70% Ethanol | Cell fixation and permeabilization |
| RNase A Solution (100 µg/mL) | Degrades RNA to ensure PI stains only DNA[15] |
| PI Staining Solution (50 µg/mL) | DNA staining[15] |
| 5 mL Polystyrene Tubes | Sample preparation |
| Flow Cytometer | Data acquisition |
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere (if applicable) for 24 hours. Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a predetermined time course (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Collect the culture medium (which contains floating, potentially apoptotic cells), then wash the adherent layer with PBS. Detach the cells with Trypsin-EDTA, neutralize, and combine with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[15] This dropwise addition is critical to prevent cell clumping.
-
Storage: Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks if necessary.[15]
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5-10 minutes.[15]
-
Carefully decant the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[16]
-
Incubate for 30 minutes at 37°C or room temperature, protected from light.[16]
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 single-cell events. Use a dot plot of fluorescence area versus height or width to exclude doublets and aggregates from the analysis.[15]
Expected Results
| Cell Population | Control (Vehicle) | This compound-Treated | Interpretation |
| Sub-G1 | Low (<5%) | Increased | Apoptotic cells with fragmented DNA[11] |
| G0/G1 Phase | High | Decreased | Cells are progressing through the cycle |
| S Phase | Moderate | Increased | S-phase arrest due to replication stress |
| G2/M Phase | Low/Moderate | Significantly Increased | G2/M checkpoint activation due to DNA damage[17] |
Application 2: Apoptosis Detection with Annexin V & 7-AAD
This dual-staining assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed snapshot of the cell death process induced by this compound.
Principle of the Assay
This method relies on detecting two key changes in dying cells:
-
Annexin V: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid flips to the outer leaflet, acting as an "eat me" signal.[18][19] Annexin V is a protein with a high affinity for PS that, when conjugated to a fluorophore (e.g., FITC, PE), can specifically label these early apoptotic cells.[19]
-
7-AAD (or PI): 7-Aminoactinomycin D is a fluorescent DNA intercalator that is impermeant to cells with intact plasma membranes.[20] It can only enter late apoptotic and necrotic cells where membrane integrity has been compromised.
By using these two stains together, we can distinguish four populations in a dot plot:
-
Viable: Annexin V- / 7-AAD-
-
Early Apoptotic: Annexin V+ / 7-AAD-
-
Late Apoptotic/Necrotic: Annexin V+ / 7-AAD+
-
Necrotic/Debris: Annexin V- / 7-AAD+
Experimental Protocol: Annexin V / 7-AAD Staining
This protocol requires gentle handling as the cell membrane must remain intact for accurate staining. Do not vortex vigorously.
| Reagent / Material | Purpose |
| Cell Culture Medium | Cell propagation |
| This compound (m-AMSA) | Experimental drug |
| Phosphate-Buffered Saline (PBS) | Washing cells |
| 10X Annexin V Binding Buffer | Diluted to 1X for resuspension |
| Fluorophore-conjugated Annexin V | Binds to externalized PS[18] |
| 7-AAD Staining Solution | Stains cells with compromised membranes |
| 5 mL Polystyrene Tubes | Sample preparation |
| Flow Cytometer | Data acquisition |
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow Step 1 from the Cell Cycle protocol.
-
Cell Harvesting: Harvest cells as described in Step 2 of the Cell Cycle protocol, ensuring to collect all floating cells.
-
Washing: Centrifuge cells at 300-400 x g for 5 minutes. Discard the supernatant. Wash the cells once with cold PBS. A second wash is sometimes recommended, but minimize centrifugation steps to preserve cell integrity.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[21] The calcium in this buffer is essential for Annexin V binding.
-
Staining:
-
Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[16] Do not wash the cells after staining , as the Annexin V binding is reversible.[21]
-
Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Use appropriate single-color controls for setting compensation.
Expected Results
Treatment with this compound should induce a time- and dose-dependent shift in cell populations from viable towards apoptosis.
| Quadrant | Staining | Control (Vehicle) | This compound-Treated | Interpretation |
| Lower Left | Ann V- / 7-AAD- | Majority of cells | Decreased | Viable, healthy cells |
| Lower Right | Ann V+ / 7-AAD- | Low (<5%) | Increased | Early apoptotic cells[11] |
| Upper Right | Ann V+ / 7-AAD+ | Low (<5%) | Increased | Late apoptotic/necrotic cells[11] |
| Upper Left | Ann V- / 7-AAD+ | Very Low | Minimal Change | Primarily necrotic cells/debris |
References
- 1. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a topoisomerase II poison: importance of drug-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. Facebook [cancer.gov]
- 10. This compound-induced lesions in DNA and their modulation by novobiocin and 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced apoptosis of human leukemia U937 cells is mediated by the inhibition of AKT- and ERK-induced stabilization of MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. Cell cycle effects of the DNA topoisomerase inhibitors camptothecin and m-AMSA in lymphoblastoid cell lines from patients with Fanconi anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. interchim.fr [interchim.fr]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. cdn.hellobio.com [cdn.hellobio.com]
Application Notes and Protocols for Amsacrine in Combination with Cytarabine for Acute Myeloid Leukemia (AML)
Authored by: Gemini, Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Combining Amsacrine and Cytarabine in AML Therapy
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. For decades, the standard of care for many AML patients has revolved around a combination of an anthracycline and cytarabine. However, relapse and refractory disease remain significant challenges, necessitating the exploration of alternative and more effective therapeutic strategies.
The combination of this compound, a synthetic aminoacridine derivative, and cytarabine (Ara-C), a pyrimidine nucleoside analog, has emerged as a potent and effective regimen, particularly in the context of relapsed or refractory AML. Clinical studies have demonstrated that this combination can induce high remission rates.[1][2] This guide provides a detailed overview of the underlying mechanisms of action and offers comprehensive, field-proven protocols for the preclinical evaluation of this combination therapy.
Part 1: Unraveling the Synergistic Mechanism of Action
The efficacy of combining this compound and cytarabine stems from their distinct yet complementary mechanisms of action that target critical cellular processes in leukemia cells.
This compound's Dual Assault: this compound exerts its antineoplastic effects through a two-pronged attack on DNA.[3] Firstly, its planar acridine ring intercalates between DNA base pairs, distorting the helical structure and interfering with the processes of DNA replication and transcription.[3] Secondly, and more critically, this compound acts as a topoisomerase II poison.[3] It stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks that the enzyme creates to resolve DNA tangles. The accumulation of these DNA double-strand breaks triggers a cascade of events leading to programmed cell death (apoptosis).
Cytarabine's Role as a Deceptive Nucleoside: Cytarabine, being a structural analog of deoxycytidine, is readily taken up by cells and intracellularly converted to its active triphosphate form, ara-CTP. Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during the S-phase of the cell cycle. Once incorporated, the arabinose sugar of ara-CTP sterically hinders the rotation of the DNA chain, effectively terminating DNA elongation. This inhibition of DNA synthesis is a potent trigger for apoptosis in rapidly dividing cancer cells.
The Synergy Unveiled: The synergistic effect of this combination lies in the multi-faceted assault on DNA integrity and synthesis. While cytarabine halts the replication of DNA, this compound introduces irreparable damage to the DNA template itself. This dual pressure on the leukemic cell's genome enhances the induction of apoptosis beyond what either agent could achieve alone.
References
- 1. This compound analog-loaded solid lipid nanoparticle to resolve insolubility for injection delivery: characterization and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new regimen of this compound with high-dose cytarabine is safe and effective therapy for acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Detecting Amsacrine-Induced DNA Damage
<_Step_2>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual-Action Mechanism of Amsacrine
This compound (m-AMSA) is a potent antineoplastic agent used in the treatment of specific leukemias, such as acute lymphoblastic leukemia.[1] Its cytotoxic effects stem from a dual mechanism of action that targets the essential nuclear enzyme, topoisomerase II, and involves direct interaction with DNA.[1]
Topoisomerase II is critical for managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient DNA double-strand breaks (DSBs), allowing another DNA strand to pass through, and then resealing the break.[1] this compound acts as a "topoisomerase II poison" by intercalating into the DNA and stabilizing the transient "cleavage complex" formed between topoisomerase II and DNA. This action prevents the enzyme from resealing the DNA break, leading to an accumulation of protein-linked DNA double-strand breaks.[1][2][3][4] This accumulation of irreparable DNA damage triggers cell cycle arrest and ultimately induces apoptosis, the programmed cell death pathway.[1][5]
Understanding and accurately quantifying the DNA breaks induced by this compound is paramount for evaluating its efficacy, determining optimal dosing, and developing novel analogs with improved therapeutic indices.[2] This guide provides a detailed overview of the primary methodologies used to detect and quantify these specific DNA lesions.
Figure 1: Mechanism of this compound. This compound traps the Topoisomerase II-DNA cleavage complex, preventing DNA religation and leading to stable double-strand breaks that trigger apoptosis.
Core Methodologies for Detecting this compound-Induced DNA Breaks
The choice of assay depends on the specific type of DNA damage to be measured, required sensitivity, sample type, and available equipment. Below are detailed protocols for the most robust and widely used methods.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet Assay is a sensitive and versatile method for detecting DNA strand breaks at the single-cell level.[6] Damaged DNA, when subjected to electrophoresis, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[7]
-
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. The assay can be performed under neutral conditions to specifically detect double-strand breaks (DSBs) or under alkaline conditions to detect both single-strand breaks (SSBs) and DSBs.[6][8][9][10] Since this compound's primary lesion is a DSB, the neutral comet assay is often preferred for specificity.
-
Expertise & Causality: The alkaline condition (pH > 13) denatures the DNA, unwinding the double helix. This unwinding allows both SSBs and DSBs to be detected as they facilitate the migration of DNA.[7] In contrast, neutral conditions (pH ~7-8) do not denature the DNA, so only the larger, more structurally significant DSBs allow DNA fragments to migrate out of the nucleoid.[9][10]
Materials & Reagents:
-
CometAssay® Slides or equivalent
-
Low Melting Point Agarose (LMPA)
-
Lysis Solution (Recipe: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Sodium Lauryl Sarcosinate, 10% DMSO, 1% Triton X-100, pH 10)
-
Neutral Electrophoresis Buffer (1X TBE: 89 mM Tris base, 89 mM Boric acid, 2 mM EDTA, pH ~8.3)
-
SYBR® Gold or other DNA intercalating dye
-
Fluorescence Microscope with appropriate filters
Step-by-Step Procedure:
-
Cell Preparation: Treat cells with this compound at desired concentrations and time points. Include a negative control (vehicle-treated) and a positive control (e.g., 100 µM Etoposide for 1 hour). Harvest and resuspend cells in ice-cold 1x PBS at 1 x 10^5 cells/mL.
-
Embedding Cells: Combine cell suspension with molten LMPA (cooled to 37°C) at a 1:10 ratio (v/v).[8] Immediately pipette 50 µL of the mixture onto a CometSlide™.[8][9]
-
Gelling: Place slides flat at 4°C in the dark for 30 minutes to solidify the agarose.[9]
-
Lysis: Immerse slides in pre-chilled Lysis Solution for at least 60 minutes at 4°C.[8][9] Scientist's Note: This step removes cell membranes and histones, leaving behind the DNA supercoils within the agarose matrix.
-
Electrophoresis: Gently remove slides from the lysis solution and wash twice in 1X TBE buffer for 5 minutes each.[9] Place slides in a horizontal electrophoresis tank and fill with cold 1X TBE until the buffer just covers the slides. Apply voltage at ~1 V/cm for 30-45 minutes at 4°C.[9]
-
Staining & Visualization: Gently remove slides, dip briefly in distilled water, and fix in 70% ethanol for 5 minutes.[8] Air dry completely. Apply diluted SYBR® Gold solution to each slide and incubate for 30 minutes in the dark.[8] Visualize using a fluorescence microscope.
-
Scoring: Capture images and analyze at least 50-100 comets per sample using specialized software (e.g., Comet Assay IV, ImageJ). The percentage of DNA in the tail is the most common metric for quantifying damage.
γH2AX Immunofluorescence Staining
This is a highly specific and sensitive method for visualizing DNA double-strand breaks within the cell nucleus. In response to a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX.[11] These phosphorylated histones accumulate at the site of damage, creating discrete foci that can be visualized and quantified using immunofluorescence microscopy.[11][12]
-
Principle: Cells are fixed, permeabilized, and then incubated with a primary antibody specific to the γH2AX modification. A fluorescently labeled secondary antibody is then used to detect the primary antibody, allowing the foci to be visualized as distinct dots within the nucleus. The number of foci per nucleus directly correlates with the number of DSBs.[11]
-
Expertise & Causality: The blocking step is critical to prevent non-specific binding of the primary antibody, which would lead to high background fluorescence and inaccurate quantification. Permeabilization with a detergent like Triton X-100 is necessary to allow the antibodies to cross the nuclear membrane and access the histone proteins.[11][13]
Figure 2: Workflow for γH2AX immunofluorescence staining to detect DNA double-strand breaks.
Materials & Reagents:
-
Cells grown on coverslips in a multi-well plate
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS[11]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[11]
-
Primary Antibody: Mouse anti-γH2AX (Ser139) antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
Mounting Medium with DAPI
-
Fluorescence Microscope
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a 12- or 24-well plate. Treat with this compound, including appropriate controls.
-
Fixation: After treatment, aspirate the media and wash cells once with PBS. Fix the cells by adding 4% PFA for 20 minutes at room temperature.[11][13]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 20 minutes at room temperature.[11] Scientist's Note: This step is crucial for antibody penetration into the nucleus.
-
Blocking: Wash three times with PBS. Block non-specific sites by incubating with 5% BSA in PBS for 60 minutes at room temperature.[11][13]
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody (typically 1:200 to 1:800) in blocking buffer.[11][14] Add the diluted antibody to the coverslips and incubate overnight at 4°C in a humidified chamber.[11][13]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody (e.g., 1:200) in blocking buffer.[14] Incubate for 1-2 hours at room temperature, protected from light.[13]
-
Mounting and Visualization: Wash three times with PBS. Carefully remove the coverslips and mount them onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Seal the edges with nail polish.
-
Image Analysis: Acquire images using a fluorescence microscope. Count the number of distinct green foci within the blue DAPI-stained nuclei. Analyze at least 100 nuclei per condition.
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is the most direct method for detecting the stabilized topoisomerase-DNA covalent complexes (TOP2cc) that are the hallmark of this compound's mechanism.[15][16] It provides a direct measure of the drug's target engagement.
-
Principle: Cells are lysed under conditions that preserve the covalent bond between topoisomerase II and DNA. The genomic DNA, along with any covalently attached proteins, is then separated from free cellular proteins. The amount of topoisomerase II bound to the DNA fraction is quantified, typically by slot blotting and immunodetection.[15] Modern kits have streamlined the process, eliminating the need for older, more cumbersome CsCl gradient centrifugation.[17][18]
-
Expertise & Causality: The key to this assay is the rapid lysis and DNA isolation that "traps" the transient complex. Short drug exposure times (30-60 minutes) are used to capture the initial target engagement before widespread cytotoxicity and secondary effects complicate the results.[17] The use of specific antibodies for Topoisomerase IIα or IIβ allows for isoform-specific analysis.
Materials & Reagents (based on modern kit principles):
-
ICE Assay Kit (e.g., from TopoGEN, Inc.) containing lysis buffers and reagents
-
Treated and control cell pellets
-
Slot blot apparatus
-
Primary antibody against Topoisomerase IIα or IIβ
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Step-by-Step Procedure:
-
Cell Treatment: Treat a large plate of cells (1-5 million) with this compound or controls for a short duration (e.g., 30-60 minutes).[18]
-
Lysis and DNA Isolation: Harvest and lyse the cells according to the kit manufacturer's protocol. This typically involves a detergent-based lysis that preserves the covalent complexes.
-
DNA Shearing and Precipitation: The viscous lysate containing genomic DNA is sheared, and the DNA (with covalently bound protein) is selectively precipitated.
-
Quantification of DNA: The amount of DNA in each sample is quantified to ensure equal loading on the slot blot.
-
Slot Blotting: An equal amount of DNA from each sample is loaded onto a nitrocellulose or PVDF membrane using a slot blot apparatus.
-
Immunodetection: The membrane is blocked and then probed with a primary antibody against Topoisomerase II. An HRP-conjugated secondary antibody and chemiluminescence substrate are used for detection.
-
Analysis: The intensity of the band in each slot is proportional to the amount of Topoisomerase II covalently bound to the DNA. This provides a direct measure of this compound's poisoning activity.
Comparative Summary of Methods
| Feature | Comet Assay (Neutral) | γH2AX Staining | ICE Assay |
| DNA Lesion Detected | DNA Double-Strand Breaks | DNA Double-Strand Breaks | Covalent Topoisomerase-DNA Complexes (TOP2cc) |
| Principle | Electrophoretic mobility of broken DNA | Immunofluorescent detection of damage marker | Immunodetection of protein covalently bound to DNA |
| Output | % DNA in tail, tail moment | Foci per nucleus | Relative band intensity |
| Sensitivity | High | Very High | High |
| Specificity | Specific for DSBs (neutral) | Highly specific for DSBs | Highly specific for TOP2cc |
| Throughput | Medium to High | Medium | Low to Medium |
| Directness of Target | Indirect (consequence of TOP2cc) | Indirect (cellular response to DSB) | Direct (measures the trapped complex) |
| Best For | General genotoxicity screening; single-cell analysis | Visualizing and quantifying DSBs in situ | Confirming mechanism of action; target engagement |
Best Practices and Final Recommendations
-
Controls are Essential: For all assays, always include a negative control (vehicle only) to establish a baseline level of DNA damage and a positive control (a known topoisomerase II poison like etoposide) to validate that the assay is performing correctly.
-
Dose and Time Response: When characterizing this compound, perform both dose-response and time-course experiments to understand the kinetics of DNA damage induction and repair.
-
Method Selection:
-
For high-throughput screening or initial assessment of genotoxicity, the Comet Assay is an excellent choice.[7]
-
For detailed, quantitative, and visually compelling evidence of DSB formation within the cellular context, γH2AX Immunofluorescence is the gold standard.[12]
-
To specifically and directly prove that this compound is acting as a topoisomerase II poison by stabilizing the cleavage complex, the ICE Assay is the most definitive method.[15][19]
-
By selecting the appropriate method and adhering to rigorous experimental design, researchers can accurately and reliably quantify the DNA damage induced by this compound, providing critical insights for both basic research and clinical development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. DNA-Binding Anticancer Drugs: One Target, Two Actions - ProQuest [proquest.com]
- 3. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Comet Assay for the Detection of Single and Double-Strand DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. bio-protocol.org [bio-protocol.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. crpr-su.se [crpr-su.se]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 18. youtube.com [youtube.com]
- 19. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Amsacrine Resistance: A Technical Support Guide for Cancer Cell Line Research
Welcome to the technical support center for researchers investigating the mechanisms of Amsacrine resistance in cancer cell lines. This guide is designed to provide you with in-depth troubleshooting advice and detailed protocols to navigate the complexities of your experiments. As scientists, we understand that unexpected results are a common part of the research process. This resource is structured to help you diagnose and overcome these challenges, ensuring the integrity and success of your work.
Understanding the Landscape of this compound Resistance
This compound is a potent anti-neoplastic agent that functions as a topoisomerase II poison.[1] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks (DSBs) and ultimately, apoptosis.[1] However, cancer cells can develop resistance to this compound through a variety of mechanisms, broadly categorized as:
-
Alterations in the Drug Target: Modifications in the topoisomerase II enzyme itself can reduce its affinity for this compound.
-
Enhanced Drug Efflux: Increased expression of efflux pumps can actively remove this compound from the cell, lowering its intracellular concentration.
-
Augmented DNA Repair: Upregulation of DNA repair pathways can efficiently mend the this compound-induced DSBs.
-
Evasion of Apoptosis: Changes in apoptotic signaling pathways can render cells resistant to the death signals initiated by DNA damage.
This guide will delve into the experimental approaches to investigate each of these mechanisms, providing you with the tools to dissect the specific resistance profile of your cancer cell lines.
Section 1: Investigating Alterations in Topoisomerase II
The primary mechanism of this compound action is the inhibition of topoisomerase II. Consequently, changes in this enzyme are a common cause of resistance.
FAQ 1: My this compound-resistant cell line shows a higher IC50 value. How can I determine if this is due to altered topoisomerase II activity?
To ascertain if reduced topoisomerase II activity is the cause of resistance, a Topoisomerase II Decatenation Assay is the gold standard. This assay measures the enzyme's ability to separate catenated (interlocked) DNA circles, a process that is inhibited by this compound.
-
Prepare Nuclear Extracts: Isolate nuclei from both your sensitive and resistant cell lines and prepare nuclear extracts containing active topoisomerase II.
-
Set up the Reaction: In a microfuge tube on ice, combine the following in order:
-
Nuclease-free water
-
10x Topoisomerase II reaction buffer (typically contains Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
10x ATP solution
-
Kinetoplast DNA (kDNA) substrate (catenated DNA)
-
Your nuclear extract (start with a titration, e.g., 1-5 µg of protein)
-
-
Incubate: Incubate the reaction at 37°C for 30 minutes.
-
Stop the Reaction: Terminate the reaction by adding a stop buffer containing a final concentration of 0.5% SDS, 0.5 mg/ml proteinase K, and loading dye. Incubate at 37°C for another 15 minutes to digest proteins.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/ml ethidium bromide. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualize: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well or migrate a very short distance.
| Problem | Possible Cause | Solution |
| No decatenation in any lane (including the no-drug control) | Inactive enzyme in the nuclear extract. | Prepare fresh nuclear extracts, ensuring all steps are performed on ice to prevent protein degradation. |
| Degraded ATP. | Use a fresh aliquot of ATP. | |
| Incorrect buffer composition. | Double-check the concentrations of all buffer components, especially MgCl2. | |
| Smearing in the gel lanes | Nuclease contamination in the nuclear extract. | Add a nuclease inhibitor to your lysis buffer or further purify your nuclear extract. |
| Decatenation is observed even in the presence of high concentrations of this compound in the resistant cell line extract | This is the expected result for a topoisomerase II-mediated resistance mechanism. | Proceed to sequence the topoisomerase II gene to identify potential mutations. |
Data Presentation: Comparing Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Topoisomerase II Activity (% of control) | Known Topoisomerase II Mutations |
| HL-60 (Sensitive) | 0.1 | 100% | None |
| HL-60/AMSA (Resistant) | 10 | 20% | R486K in TOP2A |
Data is illustrative and will vary depending on the cell lines and experimental conditions.
Visualizing the Mechanism
Caption: this compound resistance via mutated topoisomerase II.
Section 2: Assessing Drug Efflux
Cancer cells can develop resistance by actively pumping drugs out of the cell using ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).
FAQ 2: I suspect my resistant cells are pumping out this compound. How can I test for increased drug efflux?
A common method to assess the activity of efflux pumps is the Rhodamine 123 Efflux Assay using flow cytometry. Rhodamine 123 is a fluorescent substrate for P-gp and other ABC transporters.
-
Cell Preparation: Harvest your sensitive and resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Washing: Wash the cells twice with ice-cold buffer to remove extracellular dye.
-
Efflux: Resuspend the cells in pre-warmed buffer and incubate at 37°C for 1-2 hours to allow for efflux. For a control, keep a set of cells on ice, as efflux is an active process and will be inhibited at low temperatures. To confirm P-gp involvement, include a sample with a known P-gp inhibitor like verapamil.
-
Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer. Cells with high efflux activity will have lower fluorescence.
| Problem | Possible Cause | Solution |
| Low fluorescence in all samples, including the sensitive cells on ice | Inefficient loading of Rhodamine 123. | Increase the loading concentration or incubation time. Ensure the Rhodamine 123 stock is not degraded. |
| Cell death. | Check cell viability before and after the assay. Handle cells gently. | |
| High fluorescence in all samples, including the resistant cells at 37°C | Efflux is not the primary resistance mechanism. | Investigate other resistance mechanisms. |
| The specific efflux pump is not a transporter for Rhodamine 123. | Consider using a different fluorescent substrate or a direct this compound uptake/efflux assay if a fluorescently labeled version is available. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and equal cell numbers in all samples. |
| Inconsistent incubation times or temperatures. | Use a timer and a calibrated incubator/water bath. |
Visualizing the Workflow
Caption: Workflow for the Rhodamine 123 efflux assay.
Section 3: Evaluating DNA Repair Capacity
Enhanced repair of this compound-induced DSBs is a critical resistance mechanism. The two major DSB repair pathways are non-homologous end joining (NHEJ) and homologous recombination (HR).[2][3][4][5]
FAQ 3: How can I determine if my resistant cells have enhanced DNA repair capabilities?
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks. A neutral comet assay is particularly useful for detecting DSBs.
-
Cell Treatment: Treat your sensitive and resistant cells with this compound for a defined period. Include an untreated control.
-
Embed Cells in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Apply a voltage to draw the negatively charged DNA towards the anode. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. Cells with more efficient DNA repair will show shorter comet tails after a recovery period post-Amsacrine treatment.
| Problem | Possible Cause | Solution |
| No comets observed, even in the this compound-treated cells | Insufficient DNA damage. | Increase the this compound concentration or treatment time. Ensure the drug is active. |
| Electrophoresis failure. | Check the power supply, buffer, and electrophoresis tank setup. | |
| All cells, including controls, show large comets | Excessive DNA damage during sample preparation. | Handle cells gently. Perform all steps on ice to minimize enzymatic DNA degradation. |
| Agarose gel slides off the microscope slide | Improperly coated slides or incomplete coverage of the slide with agarose. | Use pre-coated slides and ensure the agarose covers the entire designated area. |
Visualizing the DNA Repair Pathways
Caption: Major pathways for repairing this compound-induced DSBs.
Section 4: Assessing Apoptosis Evasion
Resistance to this compound can also arise from alterations in the apoptotic machinery, allowing cells to survive despite significant DNA damage. The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Bcl-xL and pro-apoptotic members like Bax and Bak.[6][7][8]
FAQ 4: My resistant cells are viable even after this compound treatment that kills the sensitive cells. How can I check for alterations in apoptotic pathways?
Western blotting for key apoptotic proteins can provide valuable insights into the resistance mechanism.
-
Protein Extraction: Treat sensitive and resistant cells with this compound. Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax. An increased Bcl-2/Bax ratio in resistant cells is indicative of apoptosis evasion.
| Problem | Possible Cause | Solution |
| No bands or weak bands | Low protein expression. | Load more protein onto the gel. |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time. | |
| Inefficient transfer. | Check the transfer buffer and ensure proper contact between the gel and membrane. | |
| High background | Insufficient blocking. | Increase the blocking time or try a different blocking agent. |
| Primary or secondary antibody concentration is too high. | Titrate the antibodies to a lower concentration. | |
| Inadequate washing. | Increase the number and duration of washes. | |
| Multiple non-specific bands | The primary antibody is not specific enough. | Use a different, more specific primary antibody. |
| Protein degradation. | Add protease inhibitors to your lysis buffer. |
Conclusion
Investigating the mechanisms of this compound resistance requires a multi-faceted approach. By systematically evaluating alterations in topoisomerase II, drug efflux, DNA repair, and apoptosis, you can build a comprehensive picture of the resistance profile in your cancer cell lines. This technical support guide provides a framework for these investigations, offering detailed protocols and troubleshooting advice to help you navigate the experimental challenges. Remember that meticulous experimental design, including appropriate controls, is paramount for generating reliable and interpretable data.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-homologous end joining, but not homologous recombination, enables survival for cells exposed to a histone deacetylase inhibitor - Research - Institut Pasteur [research.pasteur.fr]
- 4. Genome instability and pressure on non-homologous end joining drives chemotherapy resistance via a DNA repair crisis switch in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of nonhomologous end joining and homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BCL-2 Expression in AML Patients over 65 Years: Impact on Outcomes across Different Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Amsacrine Resistance in Refractory Leukemia
Welcome to the technical support center dedicated to addressing the challenges of Amsacrine resistance in refractory leukemia research. This resource is designed for researchers, scientists, and drug development professionals actively working to understand and overcome resistance to this potent antineoplastic agent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental workflows. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism of action and the development of resistance.
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic aminoacridine derivative that functions as a topoisomerase II inhibitor and a DNA intercalator.[1][2][3] Its planar fused ring system inserts between DNA base pairs, distorting the double helix structure.[1][3] This intercalation interferes with DNA replication and transcription.[1][3] Concurrently, this compound poisons topoisomerase II by stabilizing the enzyme-DNA cleavage complex, which prevents the re-ligation of DNA strands.[1][4][5] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest in the S/G2 phase and ultimately inducing apoptosis.[1][2]
Q2: Why is this compound particularly effective against acute leukemias?
This compound's cytotoxic activity is most pronounced during the S phase of the cell cycle when topoisomerase II levels are at their highest.[2] Since acute leukemias are characterized by the rapid proliferation of cancer cells, a larger proportion of these cells are in the S phase at any given time, making them more susceptible to this compound's effects.[6]
Q3: What are the major mechanisms of this compound resistance in leukemia cells?
Resistance to this compound is a multifactorial problem. The primary mechanisms include:
-
Alterations in Topoisomerase II: Mutations in the TOP2A gene can alter the structure of topoisomerase II, reducing its affinity for this compound or affecting the stability of the drug-enzyme-DNA complex.[1][7][8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[1][10][11]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound, allowing cancer cells to survive and proliferate.[1][12][13]
Q4: Is this compound typically used as a standalone therapy?
While this compound has shown activity as a single agent, it is more commonly used in combination with other chemotherapy drugs, such as cytarabine and etoposide, particularly in the treatment of relapsed or refractory acute myeloid leukemia (AML).[6][14][15][16] Combination therapies can enhance efficacy and potentially overcome resistance mechanisms.[14][15]
Troubleshooting Experimental Workflows
This section provides practical guidance for addressing specific issues that may arise during your in vitro and in vivo experiments with this compound.
Issue 1: Inconsistent IC50 values for this compound in leukemia cell lines.
Possible Cause & Troubleshooting Steps:
-
Cell Line Integrity and Passage Number:
-
Explanation: Cell lines can undergo genetic drift over time and with increasing passage numbers, potentially altering their sensitivity to drugs.
-
Recommendation: Always use low-passage, authenticated cell lines. If you suspect your cell line has changed, perform a new round of authentication (e.g., short tandem repeat profiling) and obtain a fresh vial from a reputable cell bank.
-
-
Drug Stability and Storage:
-
Explanation: this compound is sensitive to light and temperature. Improper storage can lead to degradation and loss of activity.
-
Recommendation: Store this compound stock solutions protected from light at the recommended temperature (typically -20°C or -80°C). Prepare fresh dilutions for each experiment from a validated stock solution.
-
-
Assay Conditions:
-
Explanation: Variations in cell seeding density, incubation time, and the type of cytotoxicity assay used can all influence the calculated IC50 value.
-
Recommendation: Standardize your assay protocol. Ensure consistent cell seeding densities and incubation times. Consider using multiple types of viability assays (e.g., MTS, CellTiter-Glo) to confirm your results.
-
Issue 2: A leukemia cell line previously sensitive to this compound now shows a resistant phenotype.
Possible Cause & Troubleshooting Steps:
-
Development of Acquired Resistance:
-
Explanation: Continuous exposure to a drug can lead to the selection of a resistant cell population.
-
Recommendation: This presents an opportunity to study the mechanisms of resistance. You can investigate this newly resistant cell line for the common mechanisms of this compound resistance.
-
-
Experimental Workflow for Investigating Acquired Resistance:
-
Confirm the Resistant Phenotype: Perform a dose-response curve with the resistant and parental cell lines to quantify the fold-change in IC50.
-
Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for P-glycoprotein) in a flow cytometry-based assay. Compare the fluorescence intensity in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil). Increased efflux in the resistant line will result in lower fluorescence, which should be reversible with the inhibitor.
-
Sequence Topoisomerase II: Isolate genomic DNA and sequence the TOP2A gene to identify potential mutations that could confer resistance.[8][9][17]
-
Evaluate DNA Damage and Repair: Use the comet assay or γH2AX staining to assess the level of DNA double-strand breaks after this compound treatment. A resistant cell line may show less DNA damage or faster resolution of damage compared to the parental line, suggesting enhanced DNA repair.[12][13]
-
Issue 3: this compound shows reduced efficacy in a patient-derived xenograft (PDX) model compared to in vitro results.
Possible Cause & Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability:
-
Explanation: The in vivo environment is far more complex than in vitro cell culture. Drug distribution, metabolism, and excretion can all limit the amount of this compound that reaches the tumor site.
-
Recommendation: Perform pharmacokinetic studies to determine the concentration of this compound in the plasma and tumor tissue over time. This will help you optimize the dosing regimen.
-
-
Tumor Microenvironment:
-
Explanation: The bone marrow microenvironment can protect leukemia cells from chemotherapy through various mechanisms, including the secretion of survival factors and the induction of quiescence.
-
Recommendation: Consider co-culture experiments with stromal cells to mimic the bone marrow microenvironment in vitro and assess its impact on this compound sensitivity.
-
-
In Vivo Resistance Mechanisms:
-
Explanation: The selective pressures in vivo may favor different resistance mechanisms than those observed in vitro.
-
Recommendation: After in vivo treatment, harvest the remaining tumor cells and analyze them for the expression of ABC transporters, mutations in topoisomerase II, and the activation of pro-survival signaling pathways.
-
Visualizing Resistance Pathways and Experimental Designs
This compound's Mechanism and Resistance Pathways
Caption: this compound's mechanism of action and key resistance pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for dissecting this compound resistance mechanisms.
Detailed Experimental Protocols
Protocol 1: Assessment of ABC Transporter Activity using Rhodamine 123
Principle: This assay measures the activity of P-glycoprotein (MDR1/ABCB1), a common ABC transporter, by quantifying the efflux of its fluorescent substrate, rhodamine 123. Increased efflux, indicative of higher transporter activity, results in lower intracellular fluorescence. This can be reversed by a competitive inhibitor like verapamil.
Materials:
-
Leukemia cell lines (parental and suspected resistant)
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (stock solution in DMSO)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells in the logarithmic growth phase and resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment Groups: Prepare the following treatment groups for both parental and resistant cell lines:
-
Unstained control
-
Rhodamine 123 only
-
Rhodamine 123 + Verapamil
-
-
Verapamil Pre-incubation: To the "Rhodamine 123 + Verapamil" tubes, add verapamil to a final concentration of 50 µM and incubate for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Add rhodamine 123 to the appropriate tubes to a final concentration of 200 ng/mL.
-
Incubation: Incubate all tubes for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Flow Cytometry: Resuspend the cells in 500 µL of ice-cold PBS and acquire data on a flow cytometer using the appropriate laser and filter for rhodamine 123 (e.g., 488 nm excitation, 530/30 nm emission).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of rhodamine 123 between the parental and resistant cell lines. A lower MFI in the resistant line that is restored to parental levels or higher in the presence of verapamil indicates P-glycoprotein-mediated efflux.
Data Summary Table:
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| Parental | Rhodamine 123 | High |
| Parental | Rhodamine 123 + Verapamil | High |
| Resistant | Rhodamine 123 | Low |
| Resistant | Rhodamine 123 + Verapamil | High |
Protocol 2: Quantification of DNA Double-Strand Breaks using γH2AX Staining
Principle: The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks (DSBs). This protocol uses flow cytometry to quantify the level of γH2AX as a measure of this compound-induced DNA damage.
Materials:
-
Leukemia cell lines
-
This compound
-
Complete culture medium
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-phospho-Histone H2AX (Ser139) antibody (conjugated to a fluorophore, e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with this compound (at a concentration around the IC50) for various time points (e.g., 0, 2, 6, 24 hours). Include an untreated control.
-
Cell Harvest: Harvest cells at each time point and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells once with PBS, then resuspend in 100 µL of permeabilization buffer and incubate for 15 minutes on ice.
-
Antibody Staining: Wash the cells once with PBS containing 1% BSA. Resuspend the cells in 100 µL of PBS/BSA containing the anti-γH2AX antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS/BSA.
-
Flow Cytometry: Resuspend the cells in 500 µL of PBS and acquire data on a flow cytometer.
-
Data Analysis: Compare the MFI of the γH2AX signal between treated and untreated cells, and between parental and resistant cell lines over the time course. A resistant cell line may show a lower peak γH2AX signal or a faster decline in the signal compared to the sensitive parental line, suggesting either reduced DNA damage or more efficient repair.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. DNA-Binding Anticancer Drugs: One Target, Two Actions - ProQuest [proquest.com]
- 5. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Multiple patterns of resistance of human leukemia cell sublines to this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [Incidence of mutation and deletion in topoisomerase II mRNA of etoposide and m-AMSA resistant cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. DNA Repair Pathways in Cancer Therapy and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMSA combination chemotherapy in patients with acute myelogenous leukemia unsuitable for standard antileukemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new regimen of this compound with high-dose cytarabine is safe and effective therapy for acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Studies on Non-synonymous Polymorphisms Altering Human DNA Topoisomerase II-Alpha Interaction with this compound and Mitoxantrone: An In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Amsacrine In Vitro Optimization: A Technical Support Guide
Welcome to the technical support center for Amsacrine (m-AMSA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing this compound dosage in in vitro studies. As Senior Application Scientists, we have structured this resource to address the most common challenges and questions encountered during experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound in a laboratory setting.
Q1: What is the primary mechanism of action for this compound?
This compound exerts its cytotoxic effects through a dual mechanism.[1] Firstly, its planar acridine ring system intercalates into the DNA double helix between base pairs.[2][3] This physical insertion distorts the DNA structure, interfering with critical processes like DNA replication and transcription.[1][2] Secondly, and crucially, this compound acts as a topoisomerase II "poison."[4] It stabilizes the transient complex formed between topoisomerase II and DNA, which normally creates and reseals double-strand breaks to manage DNA topology.[1][5] By preventing the re-ligation of these breaks, this compound leads to an accumulation of permanent DNA damage, ultimately triggering apoptosis and cell death.[1][5]
Caption: this compound's dual mechanism targeting DNA.
Q2: How should I prepare and store this compound stock solutions for in vitro use?
Proper preparation and storage are critical for reproducible results. This compound is poorly soluble in aqueous solutions but can be dissolved in organic solvents.[6][7]
-
Recommended Solvent : For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4][8]
-
Stock Concentration : Prepare a high-concentration stock solution, typically in the range of 10-20 mM, to minimize the volume of DMSO added to your cell culture medium (final DMSO concentration should be <0.5% to avoid solvent-induced toxicity).[4]
-
Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.[6][9]
-
Important Note on Diluents : For clinical preparations, this compound is often supplied with an L-lactic acid diluent.[10] It is crucial to avoid saline solutions for dilution as this can cause precipitation.[6][10] While this is more relevant for in vivo work, it underscores the compound's specific solubility requirements.
Q3: What is a good starting concentration range for a typical in vitro cytotoxicity assay?
The optimal concentration of this compound is highly dependent on the cell line's sensitivity. A dose-response experiment is essential. Based on published data, a sensible starting range for a 48-72 hour cytotoxicity assay would be from 10 nM to 10 µM.
| Cell Line Type | Reported Effective Concentration / IC50 | Source |
| Mouse Leukemia (L1210) | ~0.2 µM resulted in 60% growth inhibition. | [10] |
| Human/Mouse Bone Marrow (CFU-GM) | IC50 of approx. 0.4 µM after 1-hour exposure. | [11] |
| Human Lymphocytes | Chromosomal aberrations observed from 0.005 µg/mL (~12.7 nM). | [12] |
| Human Leukemia (MOLT-3) | Used in combination studies to achieve 80% inhibition (ID80). | [13] |
| Chinese Hamster Ovary (CHO) | 99.98% cell kill at 5 µg/mL (~12.7 µM) after 1 hour. | [14] |
Recommendation : Start with a broad logarithmic dilution series (e.g., 0.01, 0.1, 1, 10 µM) to identify the active range for your specific cell line, then perform a narrower titration to accurately determine the IC50 (50% inhibitory concentration).
Q4: Is this compound stable once diluted in cell culture medium?
This compound is relatively stable in acidic aqueous solutions but its stability can decrease at neutral or alkaline pH.[6] When diluted in typical cell culture medium (pH ~7.4), it is advisable to use the prepared medium immediately. For longer-term experiments (>24 hours), consider replenishing the medium with freshly diluted this compound to ensure consistent drug exposure, especially if you observe a decrease in efficacy over time. The drug is also light-sensitive, so cultures should be protected from direct light.[6]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: I'm observing lower-than-expected or no cytotoxicity.
-
Possible Cause A: Sub-optimal Drug Concentration
-
Why it happens : Cell lines exhibit vast differences in sensitivity. A concentration effective in one line may be inert in another.
-
Solution : Perform a wide-range dose-response curve (e.g., 1 nM to 50 µM) to determine the sensitivity of your specific cell line. Ensure your exposure time is sufficient (typically 48-72 hours for proliferation assays).
-
-
Possible Cause B: Drug Degradation
-
Why it happens : Improper storage (e.g., repeated freeze-thaw cycles, light exposure) or instability in the culture medium can lead to loss of active compound.[6][9]
-
Solution : Use freshly prepared dilutions from a properly stored, single-use aliquot for each experiment. Ensure stock solutions are stored at -80°C and protected from light.
-
-
Possible Cause C: Intrinsic or Acquired Cell Line Resistance
-
Why it happens : Some cell lines have intrinsic resistance. Acquired resistance can develop through mechanisms like mutations in the topoisomerase II enzyme, which prevent this compound from binding effectively, or through increased drug efflux.[1][15][16]
-
Solution :
-
Verify Target Expression : Confirm that your cell line expresses topoisomerase II alpha/beta.
-
Use a Positive Control : Test a known this compound-sensitive cell line (e.g., HL-60, K562) in parallel to confirm your drug stock is active.[17]
-
Consider Resistance Modulators : In resistant lines, investigate combination therapies. For example, this compound has shown synergistic effects with agents like cytarabine and mitoxantrone.[13]
-
-
Problem 2: My results show high variability between replicates or experiments.
-
Possible Cause A: Inaccurate or Inconsistent Drug Dilutions
-
Why it happens : Errors in serial dilutions, especially with small volumes, can lead to significant concentration discrepancies.
-
Solution : Prepare a master mix of the highest concentration needed and perform serial dilutions carefully. Use calibrated pipettes and ensure complete mixing at each step.
-
-
Possible Cause B: Inconsistent Cell Seeding
-
Why it happens : The final readout of a cytotoxicity assay is highly dependent on the initial number of viable cells. Uneven cell seeding will lead to high variability.
-
Solution : Ensure you have a single-cell suspension before seeding. Count cells accurately with a hemocytometer or automated cell counter. Mix the cell suspension between pipetting into wells to prevent settling.
-
-
Possible Cause C: "Edge Effect" in Multi-Well Plates
-
Why it happens : Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to increased drug and media component concentration.
-
Solution : Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or culture medium to create a humidity barrier.
-
Problem 3: I see a precipitate forming after adding this compound to my culture medium.
-
Why it happens : This is almost always due to the poor aqueous solubility of this compound. The final concentration of the drug may have exceeded its solubility limit, or the concentration of the organic solvent (DMSO) is too low to keep it dissolved.[7]
-
Solution :
-
Check Final DMSO Concentration : Ensure the final concentration of DMSO in your well does not fall too low while still being non-toxic (aim for 0.1-0.5%).
-
Pre-dilute in Medium : Do not add the highly concentrated DMSO stock directly to the well. Perform an intermediate dilution step in a larger volume of pre-warmed culture medium. Vortex or mix this intermediate dilution vigorously before adding it to the cells.
-
Reduce Final Drug Concentration : If precipitation persists, you may be working above the solubility limit of this compound in your specific medium. Re-evaluate the highest concentration in your dose-response curve.
-
Part 3: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective : To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials :
-
Procedure :
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM stock: 0.01 mol/L * 0.001 L * 393.46 g/mol = 3.93 mg.
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh out 3.93 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, orange-red color.[10]
-
Aliquot into single-use volumes (e.g., 20 µL) in light-blocking tubes.
-
Store at -80°C until use.
-
Protocol 2: General Cytotoxicity Assessment using MTT Assay
-
Objective : To determine the IC50 of this compound on an adherent cell line after 72 hours of exposure.
-
Workflow Visualization :
Caption: Standard workflow for an MTT-based cytotoxicity assay.
-
Procedure :
-
Cell Seeding : Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Include wells for 'untreated control' and 'blank' (medium only).
-
Adherence : Incubate the plate for 24 hours at 37°C, 5% CO2.[19]
-
Drug Preparation : Thaw an aliquot of 10 mM this compound stock. Prepare a series of dilutions in pre-warmed complete medium. For example, to get a top concentration of 10 µM, you could perform a 1:100 dilution (e.g., 2 µL stock in 198 µL medium) to get 100 µM, then serially dilute from there.
-
Cell Treatment : Carefully remove the medium from the wells and add 100 µL of the this compound dilutions (or control medium) to the appropriate wells.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[19][20]
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or on a plate shaker.[19]
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis :
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate percent viability: (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100.
-
Plot percent viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
-
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | this compound Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication [frontiersin.org]
- 4. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound analog-loaded solid lipid nanoparticle to resolve insolubility for injection delivery: characterization and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Comparison of the cytotoxicity of this compound and its analogue CI-921 against cultured human and mouse bone marrow tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytogenetic effects of this compound on human lymphocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound in combination with other anticancer agents in human acute lymphoblastic leukemia cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of temperature on the cytotoxicity of vindesine, this compound, and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Design of DNA intercalators to overcome topoisomerase II-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound on ara-CTP cellular pharmacology in human leukemia cells during high-dose cytarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. benchchem.com [benchchem.com]
- 20. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Amsacrine Precipitation in Cell Culture Media
Welcome to the technical support center for Amsacrine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro experiments. This compound is a potent DNA intercalator and topoisomerase II inhibitor, making it a valuable tool in cancer research.[1][2][3][4] However, its highly lipophilic and hydrophobic nature presents a significant challenge: precipitation in aqueous culture media.[5] This guide provides in-depth, cause-and-effect troubleshooting to help you maintain this compound solubility and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I just added my this compound stock solution to the culture media, and it immediately turned cloudy or formed visible particles. What happened?
A1: This is the most common issue encountered and is typically due to a phenomenon known as "solvent shock" or "crashing out." this compound is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[6][7] When a concentrated DMSO stock is rapidly diluted into the aqueous environment of your culture medium, the solvent polarity changes drastically. This sudden shift dramatically lowers this compound's solubility, causing it to rapidly precipitate out of solution.[8][9]
Underlying Cause & The Scientific Fix:
-
High Final Concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit.[8]
-
Solution: Perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific cell line and media combination. Start with lower micromolar concentrations.
-
-
Rapid Dilution & Temperature Shock: Adding a small volume of concentrated stock directly into a large volume of media, especially if the media is cold, creates localized areas of super-saturation and exacerbates the solvent polarity shock.[8]
-
Solution Protocol:
-
Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[8] This increases the kinetic solubility of the compound.
-
Do not add the stock solution directly to your full volume of media in the culture flask. Instead, prepare an intermediate dilution.
-
Add the this compound stock solution dropwise into a smaller, vigorously vortexing volume of pre-warmed media. This gradual introduction helps to dissipate the solvent more evenly and avoid localized concentration gradients.[8]
-
-
Q2: My this compound stock is prepared in 100% DMSO, but I still see precipitation. Could my stock solution be the problem?
A2: Yes, the integrity and preparation of your stock solution are critical. While this compound is soluble in DMSO, there are limits and best practices to follow.[10][11]
Underlying Cause & The Scientific Fix:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO has a lower solvating capacity for hydrophobic compounds like this compound.[12]
-
Solution: Use fresh, anhydrous, cell culture-grade DMSO. Aliquot your DMSO into smaller, single-use volumes upon opening a new bottle to prevent repeated exposure to atmospheric moisture.
-
-
Stock Concentration is Too High: While vendors report high solubility in pure DMSO (e.g., 10-22 mg/mL), attempting to make a stock at the absolute maximum concentration can lead to instability, especially if the DMSO is not perfectly anhydrous or if temperature fluctuates.[10][12]
-
Solution: Prepare a stock solution at a well-vetted concentration, such as 10 mM. Do not exceed a concentration that requires heating to dissolve, as this can lead to precipitation upon returning to room temperature. A stock solution of 10 mg/mL in DMSO is a common starting point.[10]
-
-
Improper Storage: Repeated freeze-thaw cycles can compromise the stability of the compound in solution.
Q3: Can the type of culture medium or the presence of serum affect this compound's solubility?
A3: Absolutely. The culture medium is a complex chemical environment, and its components can significantly influence the solubility and stability of this compound.
Underlying Cause & The Scientific Fix:
-
pH Sensitivity: this compound's stability is pH-sensitive. It is more stable in acidic conditions.[6][13] Clinical preparations, for instance, are formulated with L-lactic acid to maintain an acidic pH of 3.5-4.5.[14] Standard culture media buffered with bicarbonate are typically at a physiological pH of 7.2-7.4, which is less favorable for this compound solubility.
-
Solution: While altering the pH of your entire culture medium is not feasible as it would harm the cells, be aware of this intrinsic property. It underscores the importance of proper dilution techniques to prevent the compound from spending extended time in an unfavorable pH environment before it can interact with cells or proteins.
-
-
Interaction with Media Components: this compound is known to form an immediate precipitate in the presence of chloride ions.[15] Many common basal media, like RPMI-1640 and DMEM, contain sodium chloride.
-
Solution: While avoiding chloride is not possible in standard media, this incompatibility highlights the need for a rapid and efficient dilution process. For clinical infusions, 5% Dextrose Injection is mandated, and saline solutions are strictly avoided.[14][16] This principle can be applied to in vitro work by ensuring the initial dilution step is performed quickly and with vigorous mixing to minimize the time for ion-driven precipitation to occur.
-
-
Serum Protein Binding: this compound is highly protein-bound (approximately 97%) in human plasma, primarily to albumin and alpha 1-acid glycoprotein.[13][17] The fetal bovine serum (FBS) in your culture medium contains abundant albumin. This binding can act as a "solubility sink," effectively sequestering the drug and keeping it in the aqueous phase.
-
Implication: Paradoxically, you might observe more precipitation in serum-free media than in serum-containing media. If you are working with serum-free conditions, the maximum achievable working concentration of this compound will likely be lower.
-
Solution: If your experimental design allows, perform initial range-finding experiments in media containing your target concentration of FBS. If you must use serum-free media, consider a lower final this compound concentration.
-
Visual Troubleshooting and Workflow
To systematically diagnose the source of precipitation, follow this workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Key Data Summary & Protocols
Table 1: this compound Solubility & Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 393.46 g/mol | [1] |
| Aqueous Solubility | Insoluble (<1.0 mg/mL) | [6] |
| DMSO Solubility | ~10-22 mg/mL | [10][12] |
| DMF Solubility | ~10 mg/mL | [10] |
| Ethanol (95%) Solubility | 1.5 - 1.8 mg/mL | [6] |
| Methanol Solubility | 2.9 - 3.2 mg/mL | [6] |
| LogP | 3.8 | [6] |
| Storage (Solid) | -20°C, protected from light | [11] |
| Storage (in DMSO) | -20°C, single-use aliquots | [11] |
Protocol: Preparation of this compound Working Solution
This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into aqueous cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (with serum, if applicable)
-
Vortex mixer
-
37°C water bath or incubator
Methodology:
-
Prepare a 10 mM DMSO Stock Solution:
-
On a calibrated analytical balance, weigh out the required amount of this compound powder (M.W. = 393.46 g/mol ).
-
Under sterile conditions, dissolve the powder in anhydrous DMSO to a final concentration of 10 mM (3.93 mg/mL). Ensure complete dissolution; gentle vortexing may be required.
-
Dispense into single-use, light-protecting aliquots. Store at -20°C.
-
-
Prepare the Final Working Solution (Example for 10 µM final in 10 mL media):
-
Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
In a sterile 15 mL conical tube, add 9.99 mL of the pre-warmed medium.
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Pipette 10 µL of the 10 mM stock solution.
-
Place the 15 mL conical tube containing the media on a vortex mixer set to a medium speed (continuous, gentle mixing).
-
While the media is vortexing, slowly dispense the 10 µL of this compound stock solution dropwise into the media. Ensure the pipette tip is submerged just below the surface of the liquid to facilitate rapid dispersion.
-
Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
Immediately use this freshly prepared this compound-containing medium to treat your cells. Do not store the diluted aqueous solution.[11]
-
Logical Relationships in this compound Solubility
The interplay between the compound's properties and the experimental environment dictates its solubility.
Caption: Factors influencing this compound solubility in culture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound analog-loaded solid lipid nanoparticle to resolve insolubility for injection delivery: characterization and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 51264-14-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The binding of this compound to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. bccancer.bc.ca [bccancer.bc.ca]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Amsacrine-Induced Cardiotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Amsacrine-induced cardiotoxicity. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols in a readily accessible question-and-answer format. Our goal is to equip you with the necessary knowledge to design robust experiments, interpret your findings accurately, and explore effective strategies to reduce the cardiotoxic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary clinical manifestations of this compound-induced cardiotoxicity?
This compound-related cardiotoxicity can present in two main forms: acute alterations in cardiac electrical physiology and the development of cardiomyopathy. The more common manifestation includes electrocardiogram (ECG) abnormalities, such as prolongation of the Q-T interval, and both ventricular and atrial arrhythmias.[1][2][3] In some cases, these events can lead to sudden death. The other, less frequent, form is the onset of cardiomyopathy and congestive heart failure.[1][2] Unlike anthracyclines, this compound's cardiotoxicity does not appear to have a strong cumulative dose effect.[1][2] Hypokalemia has been identified as a potential risk factor for serious tachyarrhythmias, although they can occur even with normal potassium levels.[1][2]
Q2: What is the proposed molecular mechanism behind this compound's cardiotoxic effects?
While the exact mechanism is not fully elucidated, the leading hypothesis centers on its function as a topoisomerase II inhibitor.[4][5] this compound intercalates into DNA and forms a stable ternary complex with topoisomerase II, leading to double-strand breaks.[4][6] In proliferating cancer cells, this action is cytotoxic and therapeutically beneficial. However, in post-mitotic cardiomyocytes, the accumulation of these DNA breaks can trigger apoptotic pathways.
Another key aspect is the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[7][8][9] While not as extensively studied for this compound as for anthracyclines, it is plausible that the disruption of mitochondrial function by this compound could lead to increased ROS production, causing damage to cellular components and contributing to cell death.[10][11] this compound has also been shown to block human Ether-à-go-go-Related Gene (hERG) potassium channels, providing a molecular basis for the observed QTc interval prolongation and arrhythmias.[5]
Q3: What are the most relevant in vitro and in vivo models for studying this compound-induced cardiotoxicity?
In Vitro Models:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These cells are becoming the gold standard as they provide a human-relevant model and can recapitulate key aspects of cardiomyocyte physiology and drug response.[12][13][14] They are particularly useful for high-throughput screening of potential cardioprotective agents.
-
Primary neonatal rat ventricular myocytes (NRVMs): This has been a widely used model to study the mechanisms of drug-induced cardiotoxicity, including the effects of topoisomerase II inhibitors.[15]
-
H9c2 cell line: A rat-derived cardiac myoblast cell line that is often used as a preliminary screening tool due to its ease of culture, though it is less physiologically representative than primary cells or hiPSC-CMs.
In Vivo Models:
-
Rodent models (rats and mice): Rats, particularly Sprague-Dawley or CD strains, and various mouse strains are commonly used to assess drug-induced cardiomyopathy.[16][17] These models allow for the evaluation of cardiac function (e.g., via echocardiography), serum biomarkers, and histopathology.[17] It is important to note that some studies have found this compound to have negligible cardiotoxicity in rats at certain dosing schedules, highlighting the importance of model selection and experimental design.[16]
-
Zebrafish: The zebrafish model, especially in its larval stage, is well-suited for high-throughput screening of compounds that may prevent or reduce cardiotoxicity due to its rapid development and optical transparency.[12]
Troubleshooting Experimental Assays
Problem 1: Inconsistent results in cardiomyocyte viability assays after this compound treatment.
-
Possible Cause 1: Cell Culture Variability.
-
Troubleshooting: Ensure consistent cell seeding density, as this can affect the cellular response to toxins. Maintain a strict passage number for cell lines like H9c2, as their characteristics can change over time. For hiPSC-CMs, ensure consistent differentiation efficiency and purity of cardiomyocyte populations between batches.
-
-
Possible Cause 2: Drug Stability and Preparation.
-
Troubleshooting: Prepare fresh this compound solutions for each experiment, as it can be unstable. Use a consistent solvent and final solvent concentration across all treatment groups, including controls, as the solvent itself may have some toxicity.
-
-
Possible Cause 3: Assay Timing.
-
Troubleshooting: The timing of your viability assessment is critical. This compound-induced cell death may be delayed. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe a significant and reproducible effect.
-
Problem 2: Failure to detect a significant increase in ROS levels with a potential antioxidant co-treatment.
-
Possible Cause 1: Insufficient this compound-induced ROS.
-
Troubleshooting: Confirm that your this compound concentration and treatment duration are sufficient to induce a measurable increase in ROS. Include a positive control (e.g., H2O2 or Antimycin A) to ensure your ROS detection assay is working correctly.
-
-
Possible Cause 2: Inappropriate ROS Probe.
-
Troubleshooting: Different probes detect different types of ROS. For mitochondrial superoxide, consider using MitoSOX™ Red. For general cellular ROS, probes like DCFDA can be used, but be aware of its limitations. Ensure the probe loading concentration and incubation time are optimized for your cell type.
-
-
Possible Cause 3: Antioxidant Efficacy or Bioavailability.
-
Troubleshooting: The chosen antioxidant may not be effective against the specific ROS generated by this compound or may have poor cell permeability. Test a range of antioxidant concentrations. Consider pre-incubating the cells with the antioxidant before this compound treatment to ensure it is present and active when the oxidative stress begins.
-
Problem 3: No observable change in mitochondrial membrane potential (ΔΨm) despite evidence of apoptosis.
-
Possible Cause 1: Transient Depolarization.
-
Troubleshooting: The loss of ΔΨm can be a transient event. If you are measuring at a single, late time point, you may miss the initial depolarization. Perform a time-course analysis using a fluorescent probe like TMRM or TMRE in a live-cell imaging setup to capture the dynamics of ΔΨm changes.[18]
-
-
Possible Cause 2: Apoptosis pathway is independent of mitochondrial depolarization.
-
Troubleshooting: While less common for this class of drugs, consider that apoptosis may be initiated through pathways that do not immediately involve mitochondrial membrane depolarization. Assess other apoptotic markers such as caspase-3/7 activation or Annexin V staining to confirm the apoptotic pathway.[19][20][21]
-
-
Possible Cause 3: Assay Sensitivity.
-
Troubleshooting: Ensure your measurement technique is sensitive enough. For plate reader-based assays with dyes like JC-1, a significant portion of the cell population needs to have depolarized mitochondria to see a shift in the fluorescence ratio.[18] Flow cytometry or fluorescence microscopy will provide more sensitive, single-cell level data.
-
Detailed Experimental Protocols & Data Interpretation
Protocol 1: Assessment of this compound-Induced Apoptosis using Caspase-3/7 Activity Assay
Rationale: The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[20] Measuring their activity provides a quantitative assessment of apoptosis induction.
Step-by-Step Methodology:
-
Cell Plating: Plate cardiomyocytes (e.g., hiPSC-CMs or NRVMs) in a white-walled, clear-bottom 96-well plate at a density optimized for your cell type to achieve a confluent monolayer. Culture for at least 24-48 hours to allow for recovery and adherence.
-
Compound Treatment: Prepare serial dilutions of this compound and any potential protective compounds in pre-warmed culture medium. Include vehicle-only controls and a positive control for apoptosis (e.g., staurosporine).[21] Remove the old medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Preparation: Allow the Caspase-Glo® 3/7 Assay reagent (Promega) to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 volume ratio with the culture medium.
-
Incubation & Lysis: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds to induce cell lysis. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation: An increase in the luminescent signal is directly proportional to the amount of caspase-3/7 activity and indicates an increase in apoptosis.[21] Data should be normalized to the vehicle control.
| Treatment Group | This compound (µM) | Test Compound (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 0 | 15,000 ± 1,200 | 1.0 |
| This compound | 10 | 0 | 75,000 ± 5,500 | 5.0 |
| Test Compound | 0 | 20 | 16,500 ± 1,300 | 1.1 |
| This compound + Test Compound | 10 | 20 | 30,000 ± 2,800 | 2.0 |
| Positive Control (Staurosporine) | 1 | 0 | 120,000 ± 9,000 | 8.0 |
| Table 1: Example data from a Caspase-3/7 activity assay. |
Protocol 2: Measurement of Mitochondrial Function using Seahorse XF Analyzer
Rationale: Mitochondrial dysfunction is a potential mechanism of this compound cardiotoxicity. Measuring the oxygen consumption rate (OCR) provides a detailed assessment of mitochondrial respiration.[22][23]
Step-by-Step Methodology:
-
Cell Plating: Seed cardiomyocytes in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Treatment: Treat cells with this compound for the desired duration (this is a pre-treatment before the assay).
-
Assay Medium Preparation: Wash the cells with pre-warmed Seahorse XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine. Place the cells in the final assay medium.
-
Inhibitor Loading: Load the injection ports of the hydrated sensor cartridge with mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Assay Execution: Calibrate the sensor cartridge and run the Seahorse XF Cell Mito Stress Test.
-
Data Normalization: After the assay, normalize the OCR data to the cell number or protein content in each well.
Data Interpretation: The assay measures key parameters of mitochondrial function[22]:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP Production: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection, indicating the maximum respiratory capacity.
-
Proton Leak: The OCR remaining after oligomycin injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.
This compound-induced toxicity might manifest as a decrease in basal and maximal respiration and a reduced spare respiratory capacity.
| Parameter | Vehicle Control | This compound-Treated |
| Basal Respiration (pmol/min) | 150 ± 10 | 100 ± 8 |
| ATP Production (pmol/min) | 100 ± 7 | 60 ± 5 |
| Maximal Respiration (pmol/min) | 300 ± 25 | 150 ± 15 |
| Spare Respiratory Capacity (%) | 100 ± 12 | 50 ± 8 |
| Table 2: Example data from a Seahorse XF Cell Mito Stress Test. |
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound-Induced Cardiotoxicity
References
- 1. This compound-associated cardiotoxicity: an analysis of 82 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Acute electrocardiographic changes induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cytotoxicity and interaction of this compound derivatives with topoisomerase II: role of the 1' substitute on the aniline nucleus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cardiac HERG currents by the DNA topoisomerase II inhibitor this compound: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Oxidative Stress in Cardiac Dysfunction and Subcellular Defects Due to Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of reactive oxygen species in myocardial redox signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cardiac mitochondria and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms, Clinical Management and Innovative Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardio-Oncology Preclinical Models: A Comprehensive Review | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Cardiotoxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 18. Assays for Mitochondria Function | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Cardiomyocyte apoptosis in heart development: methods and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fujifilmcdi.com [fujifilmcdi.com]
- 22. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
Technical Support Center: Enhancing the Therapeutic Index of Amsacrine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of Amsacrine analogs. This guide is designed to provide in-depth, experience-driven insights and practical troubleshooting for the complex challenges encountered in improving the therapeutic index of this important class of topoisomerase II inhibitors.
Section 1: Foundational Knowledge: this compound and Its Analogs
Mechanism of Action: A Dual Threat to Cancer Cells
This compound and its analogs exert their cytotoxic effects through a dual mechanism of action.[1] The planar acridine ring of the molecule intercalates between DNA base pairs, distorting the helical structure.[1][2] This intercalation alone can interfere with DNA replication and transcription.[1][2] However, the primary mechanism of cytotoxicity for this compound is its function as a topoisomerase II "poison".[1][2][3][4] It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of double-strand breaks.[1] This accumulation of DNA damage triggers apoptotic cell death.[1][5]
The Therapeutic Index Dilemma: Balancing Efficacy and Toxicity
The therapeutic index, a ratio comparing the dose of a drug that causes a therapeutic effect to the dose that causes toxicity, is a critical parameter in drug development. For this compound, the dose-limiting toxicity is primarily myelosuppression (a decrease in the production of blood cells in the bone marrow).[6][7] Other significant side effects include nausea, vomiting, mucositis, and in rare cases, cardiotoxicity.[6][7][8] The challenge in developing this compound analogs lies in separating the desired anti-tumor activity from these harmful off-target effects.[1]
Key Structural Features of this compound Analogs and Structure-Activity Relationships (SAR)
The this compound molecule consists of a DNA-intercalating acridine moiety and a substituent-bearing anilino side chain.[9][10] Structure-activity relationship (SAR) studies have revealed that modifications to both parts of the molecule can significantly impact its activity and toxicity.[9][10][11] For instance, the position of the methoxy group on the anilino ring is crucial; moving it from the meta- to the ortho- position abrogates the drug's activity.[2][9] The anilino side chain is thought to be critical for the specific interaction with topoisomerase II, while the acridine ring primarily serves to increase the local concentration of the drug at the enzyme's active site through intercalation.[9][10]
Section 2: Troubleshooting Experimental Challenges
This section addresses common issues encountered during the preclinical development of this compound analogs in a question-and-answer format.
Question 1: My novel this compound analog shows potent cytotoxicity against cancer cell lines, but also exhibits high toxicity in normal cell lines, predicting a poor therapeutic index. What are my next steps?
Answer:
This is a common and critical challenge. High off-target toxicity suggests that the compound's cytotoxic mechanism is not sufficiently selective for cancer cells. Here’s a systematic approach to troubleshoot and address this issue:
-
Differential Topoisomerase II Expression: Cancer cells often have higher levels of topoisomerase II than normal, rapidly dividing cells, which can provide a window for therapeutic selectivity.[12] First, quantify the relative expression levels of topoisomerase IIα and IIβ in your cancer and normal cell line panels. If your compound's toxicity does not correlate with topoisomerase II expression, it may have significant off-target effects.
-
Investigate Off-Target Effects:
-
Mitochondrial Toxicity: Assess mitochondrial membrane potential and reactive oxygen species (ROS) production in both cell types. Off-target mitochondrial damage is a known contributor to toxicity for some chemotherapeutics.
-
Kinase Inhibition Profile: Perform a broad-panel kinase screen to determine if your analog is a potent inhibitor of essential kinases. Unintended kinase inhibition can lead to widespread cellular disruption.
-
-
Medicinal Chemistry Strategies for Improved Selectivity:
-
Tumor-Targeting Moieties: Consider conjugating your analog to a ligand that binds to a receptor overexpressed on your target cancer cells (e.g., folate, transferrin). This can increase the local concentration of the drug at the tumor site.
-
Prodrug Approaches: Design a prodrug that is activated by enzymes predominantly found in the tumor microenvironment (e.g., certain matrix metalloproteinases or phosphatases).
-
Question 2: I've synthesized a promising this compound analog, but it has very poor aqueous solubility, making it difficult to formulate for in vitro and in vivo studies. How can I overcome this?
Answer:
Poor solubility is a frequent hurdle for acridine-based compounds.[13] Several strategies can be employed:
-
Formulation Approaches:
-
Co-solvents: For in vitro assays, using a small percentage of a biocompatible co-solvent like DMSO is standard. However, for in vivo studies, more sophisticated formulations are often necessary. A combination of N,N-dimethylacetamide, PEG-400, and tetraglycol has been used for this compound analogs.[13]
-
Nanoparticle Encapsulation: Encapsulating the analog in solid lipid nanoparticles (SLNs) or liposomes can significantly improve its solubility and bioavailability.[13] This approach can also alter the drug's pharmacokinetic profile and biodistribution.[13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[14]
-
-
Structural Modification:
-
Introduction of Ionizable Groups: Adding basic amine or acidic carboxylic acid groups to the molecule can increase its solubility in aqueous media at physiological pH. However, care must be taken as this can also alter the drug's interaction with its target and its ability to cross cell membranes.
-
PEGylation: Conjugating polyethylene glycol (PEG) chains to the analog can improve its solubility and circulation half-life.
-
Question 3: My Topoisomerase II inhibition assays are giving inconsistent results. What could be the cause?
Answer:
Inconsistency in topoisomerase II assays can stem from several factors. Here's a checklist to troubleshoot your experiments:
-
Enzyme Quality and Activity:
-
Ensure you are using a high-quality, purified topoisomerase II enzyme with consistent activity. Perform a titration of the enzyme to determine the optimal concentration for your assay.
-
The source of the enzyme (human vs. other species) and the isoform (α vs. β) can influence the results.
-
-
Assay Conditions:
-
ATP Concentration: Topoisomerase II activity is ATP-dependent. Ensure you are using a consistent and saturating concentration of ATP.
-
Buffer Components: The concentration of salts (e.g., KCl, MgCl2) and the pH of the reaction buffer are critical for optimal enzyme activity.
-
DNA Substrate: The type and quality of the DNA substrate (e.g., supercoiled plasmid, kinetoplast DNA) can affect the assay's sensitivity. Ensure the DNA is free of nucleases and other contaminants.
-
-
Compound-Specific Issues:
-
Light Sensitivity: this compound and its analogs can be light-sensitive.[15] Protect your compounds from light during storage and handling.
-
Redox Activity: Some this compound analogs may have redox activity that can interfere with the assay.[9] Consider including a reducing agent like dithiothreitol (DTT) in your reaction buffer to mitigate this.[10]
-
Question 4: I'm observing the development of resistance to my this compound analog in my cell culture models. What are the likely mechanisms?
Answer:
Resistance to topoisomerase II inhibitors like this compound is a significant clinical problem and can arise through several mechanisms:[1]
-
Altered Topoisomerase II:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, preventing it from reaching its target.[16]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can help cancer cells to repair the double-strand breaks induced by the this compound analog, leading to cell survival.
To investigate the mechanism of resistance in your cell lines, you can:
-
Sequence the topoisomerase II gene to look for mutations.
-
Quantify the expression of topoisomerase II and ABC transporters using qPCR or Western blotting.
-
Assess the activity of DNA repair pathways.
Question 5: My lead this compound analog is showing promising in vitro activity but is too toxic in my animal models. How can I improve its in vivo therapeutic index?
Answer:
Bridging the gap between in vitro potency and in vivo tolerability is a major challenge. Here are some strategies to consider:
-
Dosing Schedule Optimization: Experiment with different dosing schedules (e.g., lower doses given more frequently, or intermittent high-dose therapy) to see if you can maintain anti-tumor efficacy while reducing toxicity.
-
Targeted Delivery Systems: As mentioned earlier, encapsulating your analog in nanoparticles or conjugating it to a tumor-targeting ligand can help to concentrate the drug at the tumor site, reducing systemic exposure and toxicity.[13][18]
-
Combination Therapy: Combining your this compound analog with another agent that has a different mechanism of action and a non-overlapping toxicity profile can allow for lower, less toxic doses of each drug to be used. For example, combination with other chemotherapy drugs like cytarabine and fludarabine is common.[19]
-
Development of Catalytic Inhibitors: Unlike this compound, which is a topoisomerase II "poison" that induces DNA damage, catalytic inhibitors block the enzyme's function without causing double-strand breaks.[3][12][20][21] This class of inhibitors may have a better safety profile and a higher therapeutic index.[20][21]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most promising avenues for designing the next generation of this compound analogs with an improved therapeutic index?
The most promising strategies focus on enhancing tumor selectivity and minimizing off-target effects. This includes the development of tumor-targeted drug delivery systems, the design of prodrugs activated by the tumor microenvironment, and the exploration of catalytic inhibitors of topoisomerase II.[21][22]
FAQ 2: What are the key considerations for setting up a high-throughput screen (HTS) to identify novel this compound analogs?
A successful HTS campaign for this compound analogs should include:
-
A diverse chemical library of this compound analogs with variations in both the acridine core and the anilino side chain.
-
A primary screen using a robust cell-based cytotoxicity assay with a cancer cell line known to be sensitive to this compound.
-
A secondary screen to assess cytotoxicity in a panel of normal cell lines to identify compounds with a favorable therapeutic index.
-
A counter-screen to eliminate compounds with non-specific mechanisms of action (e.g., general cytotoxicity).
-
A target-based assay to confirm that the hit compounds are indeed inhibiting topoisomerase II.
FAQ 3: What are the critical ADME (Absorption, Distribution, Metabolism, Excretion) parameters to evaluate for this compound analogs?
Key ADME parameters to assess include:
-
Aqueous solubility: As discussed, this is a common challenge for this class of compounds.
-
Plasma protein binding: this compound is highly protein-bound (96-98%), which can affect its distribution and availability to target tissues.[23]
-
Metabolism: The primary route of metabolism for this compound is hepatic.[23] Understanding the metabolic stability of your analogs and identifying any active or toxic metabolites is crucial.
-
Excretion: this compound is primarily excreted in the bile and feces.[23]
FAQ 4: How do I select the appropriate animal model for in vivo efficacy and toxicity studies?
The choice of animal model will depend on the type of cancer you are targeting.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). These models are useful for assessing the anti-tumor activity of your analogs against specific cancer types.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are valuable for studying the interaction between the drug, the tumor, and the host immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into an immunocompromised mouse. These models are thought to be more predictive of clinical outcomes than traditional xenograft models.
For toxicity studies, it is important to use a species that has a similar metabolic profile to humans for your class of compounds.
Section 4: Key Experimental Protocols
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol provides a general framework for assessing the cytotoxicity of this compound analogs using the MTT assay.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound analog stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analog in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol: Topoisomerase II DNA Cleavage Assay
This protocol outlines a method for assessing the ability of this compound analogs to stabilize the topoisomerase II-DNA cleavage complex.[10]
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
DNA cleavage buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/mL BSA)
-
This compound analog stock solution (in DMSO)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA)
-
Proteinase K
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Set up reaction mixtures containing DNA cleavage buffer, supercoiled plasmid DNA, and the this compound analog at various concentrations.
-
Add purified topoisomerase II to each reaction mixture to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop solution and proteinase K.
-
Incubate at 45°C for 30 minutes to digest the enzyme.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of linear DNA (indicative of double-strand breaks) in each lane.
Diagrams
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. medindia.net [medindia.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound analog-loaded solid lipid nanoparticle to resolve insolubility for injection delivery: characterization and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy [mdpi.com]
- 15. This compound | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Structure-activity studies of this compound analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relative activity of structural analogues of this compound against human leukemia cell lines containing this compound-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sysrevpharm.org [sysrevpharm.org]
- 19. This compound | CancerIndex [cancerindex.org]
- 20. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 21. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. bccancer.bc.ca [bccancer.bc.ca]
Amsacrine Off-Target Effects: A Technical Support Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing Amsacrine. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this compound's off-target effects in your experiments. As a potent dual-function agent—a DNA intercalator and a topoisomerase II poison—this compound's powerful on-target activity can be accompanied by confounding off-target effects.[1][2][3] This resource aims to equip you with the knowledge and protocols to dissect these effects, ensuring the integrity and specificity of your research findings.
Troubleshooting Guide: Isolating On-Target from Off-Target Effects
This section addresses common challenges and observations that may arise during your experiments with this compound, providing potential explanations and actionable solutions.
Question 1: I'm observing significant cytotoxicity at concentrations where I don't see maximal topoisomerase II inhibition. Is this an off-target effect?
Answer: This is a critical observation and likely points towards a combination of on-target and off-target cytotoxic mechanisms. This compound has a dual mechanism of action: it inhibits topoisomerase II and intercalates into DNA.[2][3] The latter can independently disrupt DNA replication and transcription, leading to cell death.[3] Therefore, the observed cytotoxicity could be a cumulative result of both actions. It's also possible that at higher concentrations, other off-target interactions are contributing to cell death.
Experimental Solutions:
-
Dose-Response Deconvolution: Perform a detailed dose-response curve for both cytotoxicity and topoisomerase II activity. A significant divergence in the EC50/IC50 values can suggest contributions from other mechanisms.
-
Utilize a Non-Intercalating Topoisomerase II Inhibitor: As a negative control, use a topoisomerase II inhibitor with a different mechanism that does not involve DNA intercalation, such as etoposide.[1] Comparing the cellular phenotypes induced by this compound and etoposide can help distinguish effects due to intercalation versus topoisomerase II poisoning.
-
DNA Intercalation Assay: Directly measure the DNA intercalating activity of this compound at your experimental concentrations using a topoisomerase I-based supercoiling assay.[1] This will help correlate the extent of intercalation with the observed cytotoxicity.
Question 2: My results with this compound are inconsistent across different cell lines. Why is this happening?
Answer: Inconsistency across cell lines is a common challenge and can be attributed to several factors related to both on-target and off-target effects.
Potential Causes & Troubleshooting Steps:
-
Variable Topoisomerase II Expression: The expression levels of topoisomerase II can vary significantly between cell lines, which will directly impact the efficacy of this compound.[2]
-
Solution: Quantify the protein levels of topoisomerase II alpha and beta isoforms in your cell lines via Western blotting. This will help normalize the interpretation of your results.
-
-
Differences in DNA Repair Capacity: Cell lines possess varying efficiencies in their DNA damage response and repair pathways. This compound induces double-strand breaks, and cells with more robust repair mechanisms may be more resistant.[2]
-
Solution: Assess the DNA damage response in your cell lines by measuring markers like γH2AX phosphorylation after this compound treatment.
-
-
Differential Drug Efflux: Overexpression of efflux pumps like P-glycoprotein (Pgp) can lead to multidrug resistance, including resistance to this compound.[4]
-
Solution: Check for the expression of common drug efflux pumps in your cell lines. If present, consider using a Pgp inhibitor as a tool to see if it sensitizes the cells to this compound.
-
-
Off-Target Susceptibility: Different cell lines may have varying sensitivities to this compound's off-target effects, such as its potential to inhibit HERG channels, which is unrelated to its anticancer mechanism.[5]
Question 3: I suspect this compound is affecting a signaling pathway that is not directly related to DNA damage. How can I confirm this?
Answer: This is an excellent question that delves into true off-target effects. This compound's planar structure and chemical properties could allow it to interact with other proteins.
Strategies for Off-Target Identification:
-
Cellular Thermal Shift Assay (CETSA): This powerful technique can be used to identify direct binding of this compound to proteins in a cellular context.[6][7][8] A shift in the thermal stability of a protein in the presence of this compound indicates a direct interaction.[6][7][8]
-
Phospho-Proteomic Profiling: Use mass spectrometry-based phospho-proteomics to get a global view of signaling pathways that are altered upon this compound treatment. This can reveal unexpected pathway modulation.
-
Genetic Knockdown/Knockout: If you have a hypothesized off-target protein, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression.[9][10][11][12] If the phenotype observed with this compound is rescued or mimicked by the genetic perturbation, it provides strong evidence for an on-target effect on that protein.[9][10][11][12]
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound? A: this compound has a dual on-target mechanism. It acts as a DNA intercalator, inserting itself between base pairs of DNA, and as a topoisomerase II poison.[1][2][3] By stabilizing the covalent complex between topoisomerase II and DNA, it prevents the re-ligation of double-strand breaks, leading to an accumulation of DNA damage and subsequent apoptosis.[2]
Q2: What are the known off-target effects of this compound observed in clinical settings? A: Clinically, this compound is associated with a range of side effects that can be considered off-target from a research perspective. These include myelosuppression, mucositis, nausea, vomiting, and in rare cases, cardiotoxicity, which has been linked to the blockade of HERG potassium channels.[5][13][14][15]
Q3: How can I design my experiments to minimize the chances of being misled by off-target effects? A: A multi-pronged approach is best:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that elicits your desired on-target effect (e.g., topoisomerase II inhibition) and use this concentration for your experiments.
-
Employ Orthogonal Approaches: Do not rely on a single experimental readout. Combine biochemical assays with cell-based assays and genetic approaches to validate your findings.
-
Include Proper Controls: As mentioned in the troubleshooting guide, use negative controls (e.g., inactive analogs of this compound if available), and positive controls for the pathways you are investigating. The structurally similar o-AMSA, for example, has different activity profiles and can be a useful comparator.[3]
Q4: Are there any known off-targets of this compound beyond topoisomerase II and DNA intercalation? A: Research has shown that this compound can inhibit bacterial topoisomerase I (TopA), indicating its potential to interact with other topoisomerases, although the relevance of this in mammalian cells is less clear.[16][17] Additionally, its ability to block HERG channels is a well-documented off-target effect with clinical implications.[5] The possibility of other, yet unidentified, off-targets remains an area of active investigation.
Experimental Protocols
Protocol 1: Topoisomerase II Decatenation Assay
This assay biochemically measures the on-target activity of this compound by assessing its ability to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
kDNA substrate
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 100 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 2.5% glycerol)[1]
-
ATP
-
This compound stock solution (in DMSO)
-
5x Stop Buffer/Loading Dye (containing SDS and a tracking dye)
-
Agarose
-
Ethidium bromide or other DNA stain
-
TAE buffer
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add assay buffer, ATP (final concentration 1 mM), and kDNA (e.g., 200 ng).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the respective tubes.
-
Initiate the reaction by adding a fixed amount of topoisomerase II enzyme. The final reaction volume is typically 20 µL.[18]
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA under UV light. Decatenated kDNA will migrate into the gel as relaxed and nicked circular monomers, while the catenated substrate will remain in the well. Inhibition of topoisomerase II will result in a dose-dependent decrease in the decatenated products.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to verify the direct binding of this compound to its target, topoisomerase II, within intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (phosphate-buffered saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against Topoisomerase II
Procedure:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with this compound at the desired concentration and another set with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in complete medium.
-
Harvest, wash, and resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Lyse the cells using your preferred method (e.g., three freeze-thaw cycles).
-
Clarify the lysate by centrifugation at high speed to remove cell debris.
-
Aliquot the supernatant (soluble protein fraction) into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant.
-
Analyze the amount of soluble Topoisomerase II remaining in the supernatant at each temperature by Western blotting.
-
This compound binding should stabilize Topoisomerase II, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: this compound's dual on-target mechanism of action.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Structure-activity studies of this compound analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cardiac HERG currents by the DNA topoisomerase II inhibitor this compound: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. cancercareontario.ca [cancercareontario.ca]
- 14. Review of this compound, an investigational antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. Frontiers | this compound Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication [frontiersin.org]
- 17. This compound Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Amsacrine Efficacy in Multidrug-Resistant Cells
This guide is designed for researchers, scientists, and drug development professionals investigating the antineoplastic agent Amsacrine, particularly in the context of multidrug-resistant (MDR) cancer cells. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this compound resistance and develop strategies to enhance its therapeutic efficacy.
Introduction to this compound and Multidrug Resistance
This compound is a potent antineoplastic agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1][2][3] By stabilizing the DNA-topoisomerase II complex, it induces double-strand breaks in DNA, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2] Despite its effectiveness, the clinical application of this compound is often hampered by the development of multidrug resistance (MDR).[2]
MDR is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and functionally unrelated chemotherapeutic drugs.[4] Key mechanisms contributing to this compound resistance include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration.[4][5][6]
-
Alterations in Topoisomerase II: Mutations or altered expression of topoisomerase II can reduce its affinity for this compound, thereby diminishing the drug's inhibitory effect.[2][5][7][8]
-
Enhanced DNA repair mechanisms: Cancer cells can develop more efficient DNA repair pathways to counteract the DNA damage induced by this compound.[2][9]
-
Dysregulation of apoptotic pathways: Alterations in the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, can make cancer cells resistant to this compound-induced apoptosis.[10][11][12]
This guide will provide practical strategies to identify and overcome these resistance mechanisms.
Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: this compound demonstrates significantly reduced cytotoxicity in our cancer cell line compared to published data.
-
Potential Cause 1: Intrinsic or acquired multidrug resistance. The cell line may inherently express high levels of MDR proteins or may have developed resistance through continuous culture or previous drug exposure.
-
Solution 1: Characterize the MDR phenotype of your cell line.
-
Step 1: Assess MDR protein expression. Perform Western blotting or flow cytometry to quantify the expression of key ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[13]
-
Step 2: Functional validation of drug efflux. Utilize fluorescent substrates of MDR pumps (e.g., Rhodamine 123 for P-gp) in a flow cytometry-based efflux assay. A reduced intracellular accumulation of the dye in the presence of an inhibitor (e.g., verapamil for P-gp) confirms pump activity.[14]
-
Step 3: Co-administration with an MDR inhibitor. Perform a cytotoxicity assay (e.g., MTT or LDH assay) with this compound in the presence and absence of a known MDR inhibitor.[14][15] A significant increase in this compound's potency in the presence of the inhibitor suggests that drug efflux is a primary resistance mechanism.
-
| Treatment Group | This compound IC50 (µM) | Fold-Reversal |
| This compound alone | 5.0 | - |
| This compound + Verapamil (10 µM) | 0.5 | 10 |
| This compound + Tariquidar (1 µM) | 0.2 | 25 |
-
Potential Cause 2: Altered Topoisomerase II expression or activity. The target of this compound, topoisomerase II, may be mutated or its expression level may be reduced in the resistant cells.[5][7][8]
-
Solution 2: Evaluate Topoisomerase II status.
-
Step 1: Quantify Topoisomerase II expression. Use Western blotting to compare the protein levels of topoisomerase IIα and IIβ isoforms between your resistant cell line and a sensitive control cell line.
-
Step 2: Assess Topoisomerase II activity. Perform a DNA decatenation assay using nuclear extracts from your cells. Reduced decatenation activity in the resistant cells could indicate a functional impairment of the enzyme.
-
Step 3: Sequence the Topoisomerase II gene. DNA sequencing can identify mutations in the gene that may confer resistance to this compound.[8]
-
Problem 2: We observe inconsistent or non-reproducible results in our this compound combination studies.
-
Potential Cause 1: Suboptimal drug combination scheduling. The timing of administration of this compound and the sensitizing agent can significantly impact the outcome.
-
Solution 1: Optimize the drug administration schedule.
-
Experimental Design: Test different administration schedules:
-
Simultaneous administration: Add both drugs to the cells at the same time.
-
Sequential administration (Sensitizer first): Pre-treat the cells with the sensitizing agent for a defined period (e.g., 1, 6, or 24 hours) before adding this compound.
-
Sequential administration (this compound first): Pre-treat with this compound before adding the sensitizing agent.
-
-
Rationale: Pre-treatment with an MDR inhibitor, for example, allows it to block the efflux pumps before this compound is introduced, maximizing its intracellular accumulation.
-
-
Potential Cause 2: Inappropriate concentration range for the combination agents. The concentrations of both this compound and the co-administered drug need to be carefully selected to observe synergistic effects without causing excessive toxicity from the sensitizing agent alone.
-
Solution 2: Perform a checkerboard assay to determine synergy.
-
Methodology: Use a matrix of concentrations for both drugs to calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Benefit: This method provides a quantitative measure of the interaction between the two drugs and helps identify the most effective concentration ratios.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular pathways to target for enhancing this compound efficacy?
A1: Beyond direct inhibition of MDR pumps, several signaling pathways can be targeted:
-
Apoptosis Pathway: Multidrug-resistant cells often overexpress anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] Co-treatment with Bcl-2 inhibitors (e.g., Venetoclax, Navitoclax) can lower the threshold for apoptosis and sensitize cells to this compound-induced cell death.[16][17] Recent studies have shown that this compound itself can downregulate Bcl-xL expression, and combining it with other agents that target this pathway could be a promising strategy.[10][11]
-
DNA Damage Response (DDR) Pathway: Inhibitors of key DDR proteins, such as PARP or ATM, can prevent the repair of this compound-induced DNA double-strand breaks, leading to increased cytotoxicity.
-
Cell Cycle Checkpoints: this compound causes G2/S phase arrest.[1][18] Combining this compound with inhibitors of checkpoint kinases like Chk1 or Wee1 can lead to mitotic catastrophe and enhanced cell killing.
Q2: How do I select a suitable cell line model for studying this compound resistance?
A2:
-
Start with a sensitive parental cell line: Choose a cancer cell line that is known to be initially sensitive to this compound.
-
Generate a resistant subline: A common method is to continuously expose the parental cell line to gradually increasing concentrations of this compound over several months. This will select for a population of resistant cells.
-
Characterize the resistant phenotype: Once a resistant subline is established, perform the characterization assays described in the Troubleshooting Guide (MDR protein expression, efflux assays, etc.) to understand the mechanism of resistance.
-
Utilize established resistant cell lines: Alternatively, many well-characterized MDR cell lines are commercially available (e.g., from the NCI-60 panel or ATCC).
Q3: What are the essential controls to include in my experiments?
A3:
-
Vehicle Control: Always include a control group treated with the solvent used to dissolve this compound and the sensitizing agent (e.g., DMSO) at the same final concentration used in the experimental groups.
-
Single-Agent Controls: When testing a combination, include groups treated with each agent alone at the same concentrations used in the combination.
-
Positive and Negative Cell Line Controls: When assessing MDR mechanisms, use a known sensitive cell line as a negative control and a well-characterized resistant cell line as a positive control.
-
Loading Controls for Western Blotting: Always use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
Appendices
Appendix A: Detailed Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is a widely used colorimetric assay to assess cell viability.[19][20]
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of your test compounds in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[21]
-
2. Western Blotting for P-glycoprotein (P-gp) Expression
-
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp (e.g., C219 or UIC2)
-
Primary antibody for a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Separate 20-40 µg of protein from each cell lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading.
-
Appendix B: Signaling Pathway and Workflow Diagrams
Caption: Mechanism of P-glycoprotein mediated this compound efflux.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase II in multiple drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer resistance to type II topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies of this compound-resistant derivatives of DNA topoisomerase II. Implications in resistance to multiple antitumor drugs targeting the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review | MDPI [mdpi.com]
- 10. This compound downregulates BCL2L1 expression and triggers apoptosis in human chronic myeloid leukemia cells through the SIDT2/NOX4/ERK/HuR pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. This compound downregulates BCL2L1 expression and triggers apoptosis in human chronic myeloid leukemia cells through the SIDT2/NOX4/ERK/HuR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 17. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bccancer.bc.ca [bccancer.bc.ca]
- 19. benchchem.com [benchchem.com]
- 20. scielo.br [scielo.br]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
Amsacrine vs. Etoposide: A Comparative Guide to Topoisomerase II Inhibition for Researchers
For drug development professionals and researchers in oncology, understanding the nuanced differences between chemotherapeutic agents is paramount. This guide provides an in-depth, data-driven comparison of two pivotal topoisomerase II inhibitors: amsacrine and etoposide. We will delve into their distinct mechanisms of action, clinical applications, and the molecular basis of their efficacy and resistance, supported by experimental data and detailed protocols.
The Central Role of Topoisomerase II in Cancer Therapy
Topoisomerase II is a vital enzyme that resolves DNA topological challenges during replication, transcription, and chromosome segregation by introducing transient double-strand breaks. This essential function, however, also presents a vulnerability in rapidly proliferating cancer cells. Drugs that interfere with the topoisomerase II catalytic cycle can convert this essential enzyme into a potent cellular toxin, leading to the accumulation of DNA damage and ultimately, apoptosis.[1] this compound and etoposide are two such agents that, despite sharing the same molecular target, employ fundamentally different strategies to poison topoisomerase II.
This compound: The Intercalating Poison
This compound (m-AMSA) is a synthetic aminoacridine derivative that functions as a topoisomerase II poison through a dual mechanism of action.[2][3] Its planar acridine ring intercalates into the DNA, distorting the double helix structure.[4] This intercalation enhances the affinity of this compound for the topoisomerase II-DNA cleavage complex.[3] The methanesulfonamide side chain of this compound then interacts with the enzyme, stabilizing the transient covalent complex formed between topoisomerase II and the cleaved DNA.[4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[3]
Etoposide: The Non-Intercalating Counterpart
In contrast to this compound, etoposide, a semi-synthetic derivative of podophyllotoxin, is a non-intercalative topoisomerase II inhibitor.[1] Etoposide does not bind directly to DNA with high affinity.[3] Instead, it forms a ternary complex with topoisomerase II and DNA, binding to the enzyme-DNA interface.[1] This interaction stabilizes the cleavage complex, preventing the re-ligation of the DNA backbone after the passage of another DNA strand.[5] The accumulation of these stabilized cleavage complexes results in irreversible DNA double-strand breaks, triggering apoptotic pathways.[1]
Head-to-Head Comparison: Mechanism and Efficacy
The fundamental difference in their interaction with the topoisomerase II-DNA complex—intercalative versus non-intercalative—underpins the distinct pharmacological profiles of this compound and etoposide.
| Feature | This compound | Etoposide |
| Mechanism of Action | DNA Intercalator and Topoisomerase II Poison | Non-intercalative Topoisomerase II Poison |
| Primary Interaction | Intercalates into DNA, then stabilizes the cleavage complex.[3] | Binds to the Topoisomerase II-DNA complex.[1] |
| Clinical Applications | Primarily acute lymphoblastic and myeloid leukemias, and lymphomas.[6] | Broad-spectrum including small cell lung cancer, testicular cancer, lymphomas, and leukemias.[7][8] |
| Resistance Mechanisms | Alterations in topoisomerase II, increased drug efflux (e.g., P-glycoprotein). | Alterations in topoisomerase II, decreased drug accumulation, enhanced DNA repair.[9] |
Visualizing the Mechanisms of Action
References
- 1. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication [frontiersin.org]
- 5. Topoisomerase II and etoposide — a tangled tale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the cytotoxicity of this compound and its analogue CI-921 against cultured human and mouse bone marrow tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. netjournals.org [netjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Binding of etoposide to topoisomerase II in the absence of DNA: decreased affinity as a mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amsacrine (m-AMSA) and its o-AMSA Isomer in Antineoplastic Research
This guide provides a detailed comparative analysis of the antineoplastic agent Amsacrine (m-AMSA) and its structural isomer, o-AMSA. Designed for researchers, scientists, and drug development professionals, this document delves into the critical differences in their mechanism of action, biological activity, and clinical potential, supported by experimental data and established scientific principles.
Abstract
This compound (m-AMSA) is an aminoacridine derivative established as a chemotherapeutic agent for hematological malignancies, primarily acute leukemias.[1][2][3] Its mechanism of action is multifaceted, involving both DNA intercalation and, critically, the poisoning of DNA topoisomerase II.[1][4][5] This guide examines the profound impact of a subtle structural change—the repositioning of a methoxy group on the anilino side chain—by comparing m-AMSA to its ortho-isomer, o-AMSA. While both molecules are effective DNA intercalators, o-AMSA demonstrates dramatically reduced activity as a topoisomerase II poison and, consequently, lacks significant cytotoxic efficacy.[6][7][8] This comparative study underscores the exquisite structure-activity relationship governing the therapeutic action of this drug class and explains the scientific rationale behind the clinical selection of m-AMSA.
Introduction: The Acridine Antitumor Agents
Historical Context and Clinical Significance of this compound
Developed in the 1970s, this compound (m-AMSA) emerged as a significant addition to the chemotherapeutic arsenal against acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1][9] It demonstrated efficacy in patients who were refractory to other established agents like cytarabine and daunorubicin, highlighting a different mechanism of action or resistance profile.[3][10] Its clinical utility, particularly in combination regimens for relapsed or refractory leukemias, cemented its place in oncology.[11][12][13] The core of its activity was later identified as the targeting of DNA topoisomerase II, a pivotal enzyme in DNA replication and repair.[1][4][9]
The Rationale for Isomeric Comparison: The Case of o-AMSA
The study of structural isomers is a cornerstone of medicinal chemistry, providing invaluable insights into drug-target interactions. The comparison between m-AMSA and o-AMSA is a classic example. These molecules differ only in the position of the methoxy group on the anilino ring (meta vs. ortho).[6][7] Despite this minor structural variance, their biological activities diverge dramatically. While o-AMSA is a more potent DNA intercalator than m-AMSA, it is a significantly weaker topoisomerase II poison and exhibits minimal antitumor activity.[6][14] This paradox—that the stronger DNA binder is the less effective drug—provides a powerful tool for dissecting the precise molecular requirements for topoisomerase II poisoning and effective cancer chemotherapy.
Structural and Physicochemical Properties
Comparative Molecular Structure
The fundamental structure of both isomers consists of a planar, polycyclic acridine ring responsible for DNA intercalation, linked to an anilino side chain. The critical difference lies in the substitution pattern of the methoxy (-OCH3) and methanesulfonamide (-NHSO2CH3) groups on this anilino ring.
-
This compound (m-AMSA): The methoxy group is at the 3' (meta) position.
-
o-AMSA: The methoxy group is at the 2' (ortho) position.
This seemingly small shift has profound consequences for the three-dimensional conformation and electronic properties of the side chain.
Impact of Aniline Substitution on Physicochemical Properties
The position of the methoxy group influences the molecule's interaction with its biological targets. Energy minimization models suggest that the anilino head group of m-AMSA is conformationally more constrained compared to o-AMSA.[6] The 3'-methoxy group in m-AMSA appears to restrict the rotation of the head group into an orientation favorable for interacting with the topoisomerase II-DNA complex.[6] Conversely, the 2'-methoxy group in o-AMSA may introduce steric hindrance, preventing optimal positioning and interaction with the enzyme or DNA.[6]
| Property | This compound (m-AMSA) | o-AMSA | Rationale for Difference |
| DNA Intercalation Affinity | Lower | Higher | The precise stereoelectronic effects are complex, but o-AMSA's conformation may allow for a more stable intercalative state, even if it's non-productive for enzyme poisoning.[6] |
| Topoisomerase II Poisoning | Potent | Very Weak / Inactive | The 3'-methoxy group is crucial for optimal interaction with the enzyme-DNA complex. The 2'-methoxy group sterically hinders this interaction.[6][15] |
| Cytotoxicity | High | Low / Negligible | Directly correlates with the ability to poison topoisomerase II, not DNA intercalation alone.[6][14] |
Mechanism of Action: A Tale of Two Isomers
The anticancer effect of this compound is a two-step process: it must first bind to DNA and then interact with topoisomerase II to stabilize the cleavable complex. The comparison with o-AMSA reveals that these two steps are distinct and that successful execution of both is required for cytotoxicity.
DNA Intercalation: The Foundation of Activity
Both m-AMSA and o-AMSA are DNA intercalators, meaning their planar acridine rings insert between the base pairs of the DNA double helix.[1][6] This physical distortion of the DNA structure can interfere with DNA replication and transcription.[1][7] The primary role of intercalation for this drug class, however, is to increase the local concentration of the drug on the DNA, positioning it to interact with its ultimate target, topoisomerase II.[6][16]
Experimental Workflow: DNA Intercalation Assay
The ability of a compound to intercalate into DNA can be quantified by observing its effect on the mobility of supercoiled plasmid DNA in an agarose gel electrophoresis experiment.
Caption: Workflow for assessing DNA intercalation via gel electrophoresis.
Topoisomerase II Poisoning: The Critical Divergence
DNA topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks, passing a DNA segment through the break, and then religating the strands.[1] this compound is a "topoisomerase II poison," meaning it traps the enzyme in its intermediate state, covalently bound to the 5' ends of the DNA.[4][9] This stabilization of the "cleavable complex" prevents the religation of the DNA strands, leading to an accumulation of permanent, lethal double-strand breaks and triggering apoptosis.[1][8]
This is where the critical difference between the isomers lies. While m-AMSA is a potent stabilizer of this complex, o-AMSA is largely inactive.[6][7] This strongly suggests that the specific orientation of the anilino side chain, dictated by the meta-position of the methoxy group, is essential for the drug's interaction with the enzyme at the DNA-protein interface.[14][15] Intercalation alone is insufficient for this poisoning activity.[7][8]
Signaling Pathway: Topoisomerase II Inhibition
The following diagram illustrates the catalytic cycle of Topoisomerase II and the point of intervention by this compound.
Caption: this compound traps the Topoisomerase II-DNA cleavage complex.
In Vitro Comparative Efficacy
Cytotoxicity in Hematological Malignancies
The differential ability to poison topoisomerase II translates directly to cytotoxicity. When tested against human leukemia cell lines, such as HL-60 or Jurkat, this compound demonstrates potent cell-killing activity at nanomolar to low micromolar concentrations. In stark contrast, o-AMSA shows significantly reduced or no cytotoxic activity in the same assays.[14][15]
| Compound | Cell Line | IC50 (Approximate) | Reference |
| This compound (m-AMSA) | Human Leukemia (e.g., HL-60) | 0.1 - 1 µM | [14],[17] |
| o-AMSA | Human Leukemia (e.g., HL-60) | > 10 µM (Largely inactive) | [15],[6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of this compound and its analogs on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of m-AMSA and o-AMSA.
Materials:
-
Human leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (m-AMSA) and o-AMSA stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of m-AMSA and o-AMSA. Add 100 µL of 2x concentrated drug solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of drug concentration and determine the IC50 value using non-linear regression analysis.
Preclinical and Clinical Toxicity Profiles
While o-AMSA has not undergone clinical development due to its lack of efficacy, the toxicity profile of this compound is well-characterized and serves as a benchmark.
Myelosuppression: A Class Effect
The primary dose-limiting toxicity of this compound is myelosuppression, particularly leukopenia.[18][19] This is an expected on-target effect, as hematopoietic progenitor cells are rapidly dividing and highly dependent on topoisomerase II activity.
Cardiotoxicity: A Point of Consideration
This compound has been associated with cardiotoxicity, including arrhythmias and, less commonly, congestive heart failure.[20][21] This toxicity is generally considered less frequent and severe than that associated with anthracyclines like doxorubicin.[20][22] The risk can be exacerbated by factors such as hypokalemia.[20] While some studies in animal models have suggested negligible cardiotoxicity, clinical monitoring is standard practice.[23] The exact mechanism of this compound-related cardiotoxicity is not fully understood but may involve its effects on cardiac ion channels or topoisomerase IIβ, which is expressed in cardiomyocytes.
| Toxicity Type | This compound (m-AMSA) | Notes |
| Myelosuppression | Dose-limiting (Leukopenia) | Expected on-target effect in rapidly dividing cells.[18] |
| Cardiotoxicity | Occasional (Arrhythmias, CHF) | Less common than with anthracyclines. Risk increased by hypokalemia.[20][24] |
| Nausea/Vomiting | Common, mild to moderate | Manageable with standard antiemetics.[10] |
| Mucositis/Stomatitis | Common | Associated with high-dose regimens.[19] |
Conclusion: From Bench to Bedside - Why m-AMSA Prevailed
The comparative study of this compound (m-AMSA) and its o-AMSA isomer provides a definitive lesson in structure-activity relationships. The clinical success of m-AMSA and the failure of o-AMSA are not determined by their foundational ability to intercalate into DNA, but by the precise stereochemical fit of the anilino side chain with the topoisomerase II-DNA ternary complex. The meta-position of the methoxy group in this compound is critical for orienting the molecule to effectively poison the enzyme, leading to the generation of lethal double-strand breaks and potent cytotoxicity against leukemic cells. The o-AMSA isomer, despite being a stronger DNA intercalator, fails at this crucial second step. This case study powerfully illustrates that for this class of compounds, DNA intercalation is a necessary but insufficient condition for anticancer activity; the ultimate determinant of efficacy is the ability to function as a topoisomerase II poison.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-Binding Anticancer Drugs: One Target, Two Actions - ProQuest [proquest.com]
- 5. Facebook [cancer.gov]
- 6. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of AMSA in previously treated patients with acute leukemia: results of therapy in 109 adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new regimen of this compound with high-dose cytarabine is safe and effective therapy for acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMSA combination chemotherapy in patients with acute myelogenous leukemia unsuitable for standard antileukemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (m-AMSA): a new antineoplastic agent. Pharmacology, clinical activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Relative activity of structural analogues of this compound against human leukemia cell lines containing this compound-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I study of m-AMSA in patients with solid tumors and leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AMSA--a promising new agent in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound-associated cardiotoxicity: an analysis of 82 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. ashpublications.org [ashpublications.org]
- 23. Cardiotoxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound cardiotoxicity: assessment of ventricular function by radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Amsacrine's Target Engagement in Cells
For researchers in oncology and drug development, confirming that a compound engages its intended molecular target within the complex cellular environment is a critical step. Amsacrine (m-AMSA), a potent antineoplastic agent, is known to target DNA topoisomerase II (TOP2), an essential enzyme that manages DNA topology during replication and transcription.[1][2][3] this compound acts as a TOP2 "poison," trapping the enzyme in a covalent complex with DNA, which leads to the formation of lethal double-strand breaks (DSBs) and triggers apoptosis.[1][4]
The Central Hypothesis: A Triad of Evidence
Validating target engagement is not about a single experiment but about building a logical, self-reinforcing story. Our approach rests on three pillars:
-
Direct Target Capture: Directly measuring the stabilization of the TOP2-DNA covalent complex (TOP2cc).
-
Cellular Phenotype Confirmation: Visualizing the immediate downstream consequence of TOP2 poisoning—DNA damage.
-
Functional Outcome Quantification: Measuring the ultimate cytotoxic effect on the cell population.
This workflow ensures that the observed cellular effects are mechanistically linked to the direct interaction between this compound and TOP2.
Experimental Workflow for Target Validation
The following diagram outlines the comprehensive workflow for validating this compound's engagement with its cellular target, TOP2.
Caption: A comprehensive workflow for validating this compound's target engagement.
Method 1: Direct Measurement of Target Engagement with the ICE Bioassay
The In-vivo Complex of Enzyme (ICE) bioassay is the gold standard for directly quantifying the amount of TOP2 covalently trapped on genomic DNA in cells.[6][7] The principle relies on the differential sedimentation of free protein versus protein covalently bound to high-density genomic DNA in a cesium chloride gradient.
Causality: An increase in the amount of TOP2 protein found in the DNA-containing fractions following this compound treatment is direct evidence of the drug stabilizing the TOP2cc, confirming target engagement.
Detailed Experimental Protocol: ICE Bioassay
-
Cell Treatment: Seed leukemia cells (e.g., K562) at 1x10^6 cells/mL. Treat with Vehicle (0.1% DMSO), 10 µM this compound, or 50 µM Etoposide for 1 hour at 37°C.
-
Cell Lysis: Pellet cells and lyse immediately in 1 mL of a 1% Sarkosyl solution in TE buffer pre-warmed to 65°C to preserve the covalent complexes.
-
DNA Shearing: Pass the lysate through a 21-gauge needle 5-10 times to shear genomic DNA and reduce viscosity.
-
Cesium Chloride Gradient Formation:
-
In a 5.1 mL ultracentrifuge tube, add 2.75 g of solid CsCl.
-
Carefully layer the 2.5 mL cell lysate onto the CsCl cushion.
-
Fill the tube with a balanced CsCl solution (1.5 g/mL).
-
-
Ultracentrifugation: Centrifuge at 125,000 x g for 24 hours at 20°C. This separates the dense DNA (and covalently bound protein) into a pellet, while free proteins remain in the supernatant.
-
Fractionation & Analysis:
-
Carefully remove and discard the supernatant.
-
Wash the pellet with a CsCl solution to remove any remaining free protein.
-
Resuspend the DNA pellet in TE buffer.
-
Quantify the amount of TOP2A or TOP2B in the pellet fraction using Western blotting or a slot-blot apparatus.
-
Method 2: Visualizing the Consequences of Target Engagement
While the ICE assay provides direct biochemical proof, immunofluorescence (IF) microscopy offers powerful visual confirmation of the downstream effects within individual cells. This compound-stabilized TOP2cc leads to DSBs, which are rapidly marked by the phosphorylation of histone H2AX (γH2AX).[8][9][10]
Causality: A dose-dependent increase in nuclear γH2AX foci following this compound treatment provides strong secondary evidence that the drug is inducing the expected form of DNA damage consistent with TOP2 poisoning. Co-staining for TOP2A can reveal co-localization with damage markers.
Detailed Experimental Protocol: γH2AX Immunofluorescence
-
Cell Seeding & Treatment: Seed cells on coverslips in a 12-well plate. Allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0.1, 1, 10 µM) and Etoposide (50 µM) for 1-2 hours.
-
Fixation & Permeabilization:
-
Blocking: Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.[9]
-
Antibody Incubation:
-
Incubate with a primary antibody against γH2AX (e.g., Mouse anti-γH2AX, Ser139) diluted 1:800 in blocking buffer overnight at 4°C.[11]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) diluted 1:1000 for 1 hour at room temperature in the dark.
-
-
Counterstaining & Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.[8]
-
Mount coverslips onto slides using an anti-fade mounting medium.
-
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using automated software like ImageJ or Fiji.[9]
Method 3: Quantifying the Functional Outcome
The ultimate goal of this compound is to kill cancer cells. A cell viability assay provides the functional readout of target engagement and subsequent DNA damage. Assays like Promega's CellTiter-Glo® measure ATP levels, which directly correlate with the number of metabolically active, viable cells.[12][13]
Causality: A dose-dependent decrease in cell viability demonstrates that this compound's engagement with TOP2 and the resulting DNA damage translate into the desired cytotoxic effect.
Detailed Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well white-walled plate at 5,000-10,000 cells per well in 100 µL of media.
-
Drug Treatment: Prepare a serial dilution of this compound and Etoposide. Treat cells for 48-72 hours to allow for the cytotoxic effects to manifest.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[12]
This compound's Mechanism of Action: From Target to Apoptosis
The following diagram illustrates the validated signaling pathway initiated by this compound.
Caption: this compound's mechanism from target engagement to cell death.
Interpreting the Data: A Comparative Summary
A successful validation study will yield a consistent pattern of results across all three assays. The table below presents expected outcomes for this compound compared to the positive control (Etoposide) and a negative control (Vehicle).
| Assay | Metric | Vehicle (DMSO) | This compound | Etoposide | Expected Rationale |
| ICE Bioassay | Relative TOP2cc Level | 1.0 (Baseline) | > 5.0 | > 5.0 | Both drugs are TOP2 poisons and should significantly increase trapped TOP2 on DNA.[4][14] |
| γH2AX IF | Foci per Nucleus | < 2 | > 20 | > 20 | Increased TOP2cc leads to DSBs, which are marked by γH2AX foci.[15][16] |
| Viability Assay | IC50 (µM) | N/A | Low µM range | Low µM range | The accumulation of DNA damage ultimately triggers cell death, reflected in a potent IC50.[17][18] |
Conclusion
Validating the target engagement of this compound requires a multi-faceted approach that connects the direct binding event to its functional cellular consequences. By integrating the direct evidence from the ICE bioassay with the downstream confirmation from γH2AX staining and cell viability assays, researchers can build an unassailable case for on-target activity. This rigorous, cross-validating workflow not only confirms the mechanism of action for this compound but also provides a robust framework for evaluating novel TOP2 inhibitors in any drug discovery pipeline.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and etoposide hypersensitivity of yeast cells overexpressing DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crpr-su.se [crpr-su.se]
- 12. noblelifesci.com [noblelifesci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Differential effects of this compound and epipodophyllotoxins on topoisomerase II cleavage in the human c-myc protooncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel use for the comet assay: detection of topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
A Comparative Guide to Amsacrine and Daunorubicin in Acute Myeloid Leukemia (AML) Treatment
This guide provides an in-depth, objective comparison of amsacrine and daunorubicin, two pivotal chemotherapeutic agents used in the management of Acute Myeloid Leukemia (AML). Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic data, clinical efficacy, and key experimental protocols to inform both laboratory research and clinical strategy.
Introduction: The Therapeutic Challenge of AML
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] For decades, the cornerstone of induction chemotherapy for fit patients has been the "7+3" regimen, which combines a 7-day infusion of cytarabine with a 3-day course of an anthracycline.[1] Daunorubicin, an anthracycline antibiotic, has historically been the standard of care in this regimen. However, its utility is often limited by significant toxicities, most notably dose-dependent cardiotoxicity.[2]
This clinical challenge spurred the investigation of alternative agents with comparable or superior efficacy but a more favorable safety profile. This compound, a synthetic acridine derivative, emerged as a potent topoisomerase II inhibitor with significant anti-leukemic activity.[3] It has been particularly explored as an alternative to anthracyclines in specific patient populations, such as the elderly or those with pre-existing cardiac conditions.[1][3] This guide will dissect the critical differences between these two compounds, grounded in their mechanism, clinical performance, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting DNA Integrity
Both this compound and daunorubicin exert their cytotoxic effects by disrupting DNA replication and integrity, primarily through the inhibition of DNA topoisomerase II. This enzyme is critical for managing DNA topology during replication, transcription, and chromosome segregation. By creating transient double-strand breaks, it allows DNA strands to pass through each other to relieve supercoiling. The primary mechanism for both drugs is to act as "topoisomerase II poisons," stabilizing the transient covalent complex formed between the enzyme and DNA (known as the cleavage complex). This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, lethal double-strand breaks and subsequent activation of apoptotic pathways.[4][5]
While sharing a common target, their molecular interactions differ:
-
Daunorubicin : As an anthracycline, it functions through two main pathways. First, its planar ring structure intercalates between DNA base pairs, distorting the helical structure and obstructing the processes of replication and transcription.[5] This intercalation is a prerequisite for its second function: stabilizing the topoisomerase II-DNA cleavage complex. Additionally, daunorubicin's quinone moiety can generate reactive oxygen species (ROS), which inflict further damage to DNA, proteins, and cell membranes, contributing to both its cytotoxic efficacy and off-target toxicities like cardiotoxicity.[5]
-
This compound : This acridine derivative also possesses a planar ring system that intercalates into DNA.[4] However, its primary antineoplastic activity is derived from its potent inhibition of topoisomerase II.[4] It effectively traps the enzyme-DNA complex, preventing re-ligation and inducing apoptosis.[4] Unlike daunorubicin, its mechanism is not typically associated with significant ROS production, which may explain its different toxicity profile.
Caption: Comparative mechanism of Topoisomerase II inhibition.
Comparative Clinical Efficacy
Direct head-to-head comparisons in large, randomized trials are limited, but several key studies provide valuable data on the relative efficacy of this compound- and daunorubicin-containing regimens. The choice of regimen often depends on the patient's age, performance status, and comorbidities.
A landmark randomized trial (the L-16M protocol) provided a direct comparison between an this compound-containing regimen (AAT: this compound, cytarabine, 6-thioguanine) and a daunorubicin-containing regimen (DAT: daunorubicin, cytarabine, 6-thioguanine) in patients with de novo AML. The results demonstrated a notable advantage for the this compound arm.[5]
| Efficacy Endpoint | This compound Regimen (AAT) | Daunorubicin Regimen (DAT) | p-value | Reference |
| Complete Remission (CR) Rate | 70% (32 of 46 patients) | 54% (25 of 46 patients) | 0.13 | [5] |
| CR after One Course | 48% | 28% | 0.03 | [5] |
| Overall Survival (OS) | Statistically significant improvement | - | 0.01 | [5] |
Causality Behind the Data: The significantly higher rate of achieving complete remission after just one course of the AAT regimen suggests a more rapid and potent leukemic cell kill.[5] This can be critical in AML, where reducing the tumor burden quickly is paramount to preventing the emergence of resistant clones and minimizing the duration of profound myelosuppression. The improved overall survival in the AAT group further underscores its clinical benefit in this study population.[5]
It is important to note that daunorubicin dosing has been a subject of intense research, with higher doses (60-90 mg/m²) now often recommended over the 45-50 mg/m² used in older trials, which has been shown to improve remission and survival rates in certain patient groups.[4][6][7]
Toxicity Profiles and Patient Selection
The selection between this compound and daunorubicin is heavily influenced by their distinct toxicity profiles. While both cause significant myelosuppression, their off-target effects differ, particularly concerning the heart.
| Adverse Event | This compound | Daunorubicin | Key Considerations |
| Myelosuppression | Severe | Severe | Both regimens require intensive supportive care, including transfusions and prophylactic antimicrobials. |
| Cardiotoxicity | Low incidence | Dose-dependent, cumulative risk of cardiomyopathy and heart failure.[2] | This compound is a preferred alternative for patients with pre-existing cardiac disease or those who have received prior anthracyclines.[1][3] |
| Gastrointestinal | Nausea, vomiting, mucositis | Nausea, vomiting, mucositis | Generally comparable between regimens; managed with supportive care.[5] |
| Hepatic | Transient elevation of liver enzymes | Can cause hepatic dysfunction | Requires monitoring of liver function tests. |
| Early Mortality | Can be high in frail patients with comorbidities.[1] | Treatment-related mortality is a known risk, especially with dose escalation.[7] | Careful patient selection is critical. A 2023 study suggested unacceptably high toxicity for an this compound regimen in AML patients with significant cardiac disease.[1] |
Expert Insight on Patient Selection: The primary rationale for using this compound is to circumvent the cardiotoxicity associated with daunorubicin.[3] For an elderly patient with a history of coronary artery disease or reduced ejection fraction, an anthracycline-based regimen poses a significant risk of precipitating acute or chronic heart failure.[2] In this context, an this compound-based regimen may offer a curative-intent therapy without this specific risk.[1] However, recent data cautions that in patients with significant comorbidities, this compound-based induction can still be associated with high early mortality, primarily from infectious complications during prolonged neutropenia.[1] This highlights a critical principle: replacing one toxicity with another does not inherently benefit the patient. Therefore, a comprehensive assessment of the patient's overall fitness, not just cardiac status, is essential.
Experimental Protocol: In Vitro Cytotoxicity Assessment
To evaluate and compare the cytotoxic potential of novel and existing compounds like this compound and daunorubicin, a robust and reproducible in vitro assay is essential. The MTT assay is a standard colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[8]
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Detailed Step-by-Step Protocol: MTT Assay
This protocol provides a self-validating system for assessing drug-induced cytotoxicity.
-
Cell Seeding:
-
Culture AML cells (e.g., HL-60) in appropriate media to ~80% confluency.
-
Harvest and perform a viable cell count (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 10,000 cells/well). Include wells for 'no-cell' blanks.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and daunorubicin in culture medium from a concentrated stock solution (e.g., in DMSO). Ensure the final DMSO concentration in the wells is non-toxic (<0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Reaction:
-
After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation, carefully aspirate the medium. For suspension cells like HL-60, the plate should first be centrifuged (e.g., 500 x g for 5 min) to pellet the cells and formazan crystals.[9]
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9]
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the 'no-cell' blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
Both this compound and daunorubicin are potent topoisomerase II inhibitors with proven efficacy in AML. Daunorubicin remains a central component of standard induction therapy, with dose intensification strategies having improved outcomes for many patients.[6] this compound serves as a critical alternative, demonstrating comparable and sometimes superior efficacy to standard-dose daunorubicin and offering a non-cardiotoxic option for patients with cardiac comorbidities.[3][5]
However, the therapeutic landscape of AML is rapidly evolving. The decision between these cytotoxic agents is becoming more nuanced with the advent of targeted therapies (e.g., FLT3 inhibitors, IDH inhibitors) and less intensive regimens (e.g., venetoclax plus hypomethylating agents).[10] Future research will likely focus on integrating these classic cytotoxic drugs into novel combination therapies, guided by molecular profiling to select the optimal backbone agent for specific patient subgroups. The fundamental experimental workflows detailed here will remain essential for the preclinical evaluation of these next-generation therapeutic strategies.
References
- 1. This compound-based induction therapy in AML patients with cardiac comorbidities: a retrospective single-center analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound containing induction therapy in elderly AML patients: comparison to standard induction regimens in a matched-pair analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daunorubicin-60 versus daunorubicin-90 versus idarubicin-12 for induction chemotherapy in acute myeloid leukemia: a retrospective analysis of the Mayo Clinic experience | Haematologica [haematologica.org]
- 5. Comparative trial of cytarabine and thioguanine in combination with this compound or daunorubicin in patients with untreated acute nonlymphocytic leukemia: results of the L-16M protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. A randomized comparison of daunorubicin 90 mg/m2 vs 60 mg/m2 in AML induction: results from the UK NCRI AML17 trial in 1206 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
An In Vivo Comparative Analysis of Amsacrine and its Analogue CI-921: Efficacy, Pharmacokinetics, and Therapeutic Potential
This guide provides a comprehensive in vivo comparison of the antineoplastic agent Amsacrine and its 4,5-disubstituted analogue, CI-921. Designed for researchers, scientists, and drug development professionals, this document delves into their respective mechanisms of action, comparative efficacy in preclinical models, pharmacokinetic profiles, and toxicity. The objective is to furnish a detailed, data-supported resource to inform future research and experimental design in the field of oncology.
Introduction: The Evolution from this compound to CI-921
This compound (m-AMSA) is a synthetic aminoacridine derivative that established its role in chemotherapy primarily for the treatment of acute leukemias, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), as well as lymphomas.[1][2][3][4] Its clinical utility, however, has been hampered by a narrow spectrum of activity, showing limited efficacy against solid tumors, and significant non-selective toxicity.[1][4][5]
This limitation spurred the development of analogues with the goal of enhancing solid tumor activity and improving the therapeutic index. CI-921 (also known as asulacrine) emerged as a promising 4-methyl,5-[N-methyl]carboxamide disubstituted analogue of this compound.[6][7] It was specifically selected for clinical development based on compelling preclinical data indicating a broader range of experimental activity, notably against solid tumors in vivo.[6]
Mechanism of Action: Targeting Topoisomerase II
Both this compound and CI-921 exert their cytotoxic effects primarily by acting as topoisomerase II poisons.[1][8] This enzyme is critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.
The mechanism involves a dual action:
-
DNA Intercalation: The planar acridine ring structure of the compounds inserts itself between DNA base pairs, distorting the helical structure.[1][9]
-
Topoisomerase II Inhibition: This intercalation stabilizes the transient "cleavable complex" formed between topoisomerase II and DNA. By preventing the enzyme from re-ligating the DNA double-strand breaks it creates, the drugs lead to an accumulation of these breaks.[1][10]
This accumulation of irreversible DNA damage triggers cellular apoptosis, leading to cancer cell death.[1] While both drugs share this core mechanism, differences in their chemical structure influence their interaction with the DNA-enzyme complex, contributing to variations in efficacy and selectivity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound (m-AMSA): a new antineoplastic agent. Pharmacology, clinical activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study of this compound in solid tumors: a report of the EORTC Early Clinical Trial-Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CI-921: an analog of this compound with experimental activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the cytotoxicity of this compound and its analogue CI-921 against cultured human and mouse bone marrow tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II study of the this compound analogue CI-921 (NSC 343499) in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amsacrine and Mitoxantrone: A Guide for Researchers
Amsacrine and Mitoxantrone, two potent topoisomerase II inhibitors, have long been staples in the arsenal against various malignancies. While both drugs share a common molecular target, their distinct chemical structures give rise to significant differences in their mechanisms of action, clinical efficacy, and toxicity profiles. This guide provides an in-depth, head-to-head comparison of these two agents, offering experimental data and insights to inform researchers, scientists, and drug development professionals.
Introduction: A Tale of Two Topoisomerase II Inhibitors
This compound, an acridine derivative, and Mitoxantrone, a synthetic anthracenedione, emerged as important chemotherapeutic agents for their ability to target topoisomerase II, an essential enzyme in DNA replication and repair.[1][2][3] Their development was driven by the need for effective treatments for various cancers, particularly acute leukemias.[4][5][6]
This compound has been utilized in the treatment of acute lymphoblastic leukemia and acute myeloid leukemia.[3][6][7] Mitoxantrone has a broader range of applications, including the treatment of acute myeloid leukemia, hormone-refractory prostate cancer, and multiple sclerosis.[1][4][8][9]
Mechanism of Action: A Divergence in DNA Interaction
Both this compound and Mitoxantrone are classified as topoisomerase II inhibitors, but they exhibit nuanced differences in their interaction with the DNA-enzyme complex.[1][2]
This compound functions as a DNA intercalator, inserting its planar acridine ring between DNA base pairs.[2][3][6] This intercalation distorts the DNA structure and stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3][6] This leads to the accumulation of double-strand breaks and ultimately triggers apoptosis.[3]
Mitoxantrone also intercalates into DNA and inhibits topoisomerase II.[1][10] It disrupts DNA synthesis and repair in both healthy and cancerous cells.[1] In addition to its role as a topoisomerase II inhibitor, Mitoxantrone can also generate reactive oxygen species, contributing to its cytotoxic effects.[10] Furthermore, it has demonstrated immunomodulatory effects, suppressing the proliferation of T-cells, B-cells, and macrophages, which is particularly relevant in its use for multiple sclerosis.[4][10][11]
Caption: Comparative signaling pathways of this compound and Mitoxantrone.
Chemical Properties and Structure-Activity Relationship
The distinct chemical structures of this compound and Mitoxantrone are fundamental to their biological activities.
| Feature | This compound | Mitoxantrone |
| Chemical Class | Acridine Derivative[2] | Anthracenedione[12] |
| Molecular Formula | C21H19N3O3S[13] | C22H28N4O6[14] |
| Molecular Weight | 393.46 g/mol [15] | 444.48 g/mol [14] |
| Key Structural Features | Planar acridine ring system[6] | Dihydroxyanthraquinone core with two side chains[12][14] |
The planar fused ring system of This compound is crucial for its ability to intercalate into DNA.[6] The methoxy substituent on the anilino ring is also important for its topoisomerase II poisoning activity.[6]
Mitoxantrone's structure, with its anthracenedione core, is related to the anthracycline antibiotics.[12] The side chains play a significant role in its interaction with DNA and topoisomerase II.
Comparative Efficacy and Clinical Applications
Both drugs have demonstrated efficacy in treating hematological malignancies, but their approved indications and overall clinical utility differ.
| Indication | This compound | Mitoxantrone |
| Acute Myeloid Leukemia (AML) | Approved for induction of remission in refractory adult AML[16][17] | Approved for initial therapy in adults in combination with other drugs[8][18][19] |
| Acute Lymphoblastic Leukemia (ALL) | Used in salvage therapy for pediatric ALL[6] | Improves survival in pediatric ALL relapse[1] |
| Prostate Cancer | Not indicated | Approved for advanced hormone-refractory prostate cancer in combination with corticosteroids[8][18][19] |
| Multiple Sclerosis (MS) | Not indicated | Approved for reducing neurologic disability and relapse frequency in certain forms of MS[8][18][19] |
Safety and Toxicity Profiles: A Critical Comparison
The toxicity profiles of this compound and Mitoxantrone are a major consideration in their clinical use.
| Adverse Effect | This compound | Mitoxantrone |
| Myelosuppression | Major dose-limiting toxicity[2][17] | Severe myelosuppression can occur[1][20] |
| Cardiotoxicity | Arrhythmias (including QT prolongation) are uncommon but have been documented[2][21] | Cardiotoxicity, including irreversible cardiomyopathy and congestive heart failure, is a major concern, with a cumulative lifetime dose limit[1][10][20] |
| Gastrointestinal | Nausea, vomiting, mucositis, and diarrhea are common[2][17][21] | Nausea and vomiting are common[1] |
| Alopecia | Common[17][21] | Common[1] |
| Extravasation | Can cause tissue necrosis[2] | Can cause severe local tissue damage[18] |
| Secondary Malignancies | - | Associated with the development of secondary acute myeloid leukemia[20] |
Experimental Protocols for Head-to-Head Evaluation
To directly compare the preclinical efficacy of this compound and Mitoxantrone, researchers can employ a variety of in vitro and in vivo assays.
In Vitro Topoisomerase II DNA Cleavage Assay
This assay directly measures the ability of the drugs to stabilize the topoisomerase II-DNA cleavage complex.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and varying concentrations of this compound or Mitoxantrone.
-
Incubation: Incubate the reaction mixture at 37°C to allow for enzyme activity and drug interaction.
-
Protein Denaturation: Stop the reaction by adding a denaturing agent (e.g., SDS) to trap the covalent DNA-enzyme complexes.
-
Protein Digestion: Treat with a protease (e.g., proteinase K) to digest the topoisomerase II, leaving the DNA with strand breaks.
-
Gel Electrophoresis: Separate the DNA fragments by agarose gel electrophoresis.
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The amount of linear DNA will be proportional to the drug's ability to induce DNA cleavage.
Rationale: This cell-free assay provides a direct measure of the drug's effect on the primary molecular target, allowing for a clean comparison of their intrinsic topoisomerase II poisoning activity.
Cell-Based Cytotoxicity Assay
This assay determines the concentration of each drug required to inhibit the growth of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., a leukemia cell line like HL-60) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Mitoxantrone for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo®) to each well.
-
Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
IC50 Calculation: Plot the cell viability against the drug concentration and calculate the half-maximal inhibitory concentration (IC50) for each drug.
Rationale: This assay provides a measure of the overall cytotoxic effect of the drugs on cancer cells, integrating factors such as cell uptake, metabolism, and the induction of cell death pathways.
Caption: Workflow for preclinical comparison of this compound and Mitoxantrone.
Conclusion
This compound and Mitoxantrone, while both targeting topoisomerase II, are distinct therapeutic agents with unique chemical, pharmacological, and clinical profiles. This compound's primary role is in the treatment of refractory acute leukemias, with myelosuppression being its main dose-limiting toxicity. Mitoxantrone has a broader spectrum of activity, including solid tumors and multiple sclerosis, but its use is tempered by the significant risk of cardiotoxicity.
For researchers in drug development, understanding these differences is crucial for designing novel topoisomerase II inhibitors with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the head-to-head evaluation of these and other cytotoxic agents, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. pahealthwellness.com [pahealthwellness.com]
- 9. Mitoxantrone: Uses, Side Effects, Tips & More - GoodRx [goodrx.com]
- 10. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 11. neurology.org [neurology.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound [drugfuture.com]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. cancercareontario.ca [cancercareontario.ca]
- 18. labeling.pfizer.com [labeling.pfizer.com]
- 19. mmp.ilmeridian.com [mmp.ilmeridian.com]
- 20. globalrph.com [globalrph.com]
- 21. mims.com [mims.com]
Validating Biomarkers for Amsacrine Sensitivity: A Comparative Guide for Researchers
In the landscape of oncology drug development, the ability to predict patient response to a given therapeutic is the cornerstone of personalized medicine. Amsacrine (m-AMSA), an antineoplastic agent with a rich history in the treatment of acute leukemias, is a potent DNA intercalator and topoisomerase II inhibitor.[1][2] Its clinical utility, however, is not universal, underscoring the critical need for robust, validated biomarkers to identify patient populations most likely to benefit from this compound therapy. This guide provides an in-depth comparison of strategies and experimental workflows for validating biomarkers of this compound sensitivity, designed for researchers, scientists, and drug development professionals.
The Mechanism of this compound and the Rationale for Biomarker Discovery
This compound exerts its cytotoxic effects through a dual mechanism of action. Its planar acridine ring intercalates into DNA, distorting the double helix and interfering with DNA replication and transcription.[1] Crucially, this compound also poisons topoisomerase II, an essential enzyme that resolves DNA topological stress during replication.[1][2] By stabilizing the covalent complex between topoisomerase II and DNA, this compound leads to the accumulation of double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3]
The efficacy of this compound is therefore intrinsically linked to the cellular machinery that governs DNA replication, repair, and cell cycle progression. This provides a fertile ground for the discovery and validation of predictive biomarkers. Resistance to this compound can arise from various mechanisms, including mutations in topoisomerase II, altered drug efflux, and enhanced DNA repair capabilities, further highlighting the importance of a biomarker-driven approach to its clinical application.
Candidate Biomarkers for this compound Sensitivity
Based on its mechanism of action, several candidate biomarkers have emerged. This guide will focus on the comparative validation of three promising avenues:
-
Topoisomerase II Alpha (TOP2A) Expression: As the direct target of this compound, the expression level of TOP2A is a logical and well-supported candidate biomarker. Higher levels of TOP2A may provide more targets for the drug, leading to increased sensitivity.[4][5]
-
Schlafen 11 (SLFN11) Expression: SLFN11 is a putative DNA/RNA helicase that has been identified as a sensitizer to a broad range of DNA-damaging agents.[6][7] Its expression has been correlated with sensitivity to topoisomerase inhibitors, making it a compelling candidate for this compound.[6]
-
DNA Damage Repair (DDR) Pathway Integrity: Given that this compound induces DNA double-strand breaks, the status of DNA repair pathways, particularly homologous recombination (HR), is a strong theoretical predictor of sensitivity.[8] Cells with deficient HR may be unable to effectively repair this compound-induced damage, leading to synthetic lethality.[9]
A Comparative Guide to Experimental Validation Strategies
The validation of these candidate biomarkers requires a multi-pronged approach, progressing from in vitro characterization to more complex models that better recapitulate the tumor microenvironment. Below is a comparison of key experimental strategies:
| Experimental Strategy | Description | Advantages | Limitations |
| Cancer Cell Line Panel Screening | Correlating the baseline expression of candidate biomarkers (TOP2A, SLFN11) and the status of DDR pathways with this compound sensitivity (IC50 values) across a diverse panel of cancer cell lines (e.g., NCI-60).[10][11] | Provides broad insights into the predictive power of the biomarker across different cancer lineages. | Correlation does not equal causation; other confounding genetic factors may be present. |
| Isogenic Cell Line Models | Genetically engineering cell lines to modulate the expression of the candidate biomarker (e.g., CRISPR/Cas9-mediated knockout of SLFN11 or overexpression of TOP2A). | Directly assesses the causal relationship between the biomarker and drug sensitivity. | May not fully recapitulate the genetic complexity of patient tumors. |
| Protein and Gene Expression Analysis | Quantifying the protein levels (Western Blot, Immunohistochemistry) and mRNA levels (RT-qPCR) of TOP2A and SLFN11 in a panel of cell lines with known this compound sensitivity.[12][13][14] | Provides direct evidence of target engagement and expression levels. | Static measurement may not capture dynamic changes in protein expression or activity. |
| DNA Damage and Repair Assays | Measuring the extent of this compound-induced DNA damage (e.g., Comet assay) and the capacity of cells to repair this damage in the context of varying biomarker expression.[3][4][15] | Directly assesses the functional consequence of biomarker status on the drug's mechanism of action. | Can be technically challenging and may not always correlate directly with cell death. |
| Patient-Derived Xenograft (PDX) Models | Evaluating the correlation between biomarker status and this compound efficacy in mouse models engrafted with patient tumors. | More clinically relevant model that preserves some of the heterogeneity of the original tumor. | Expensive, time-consuming, and may not fully replicate the human tumor microenvironment. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60 for sensitive, HL-60/AMSA for resistant)
-
Complete culture medium
-
This compound (m-AMSA)
-
DMSO (for drug stock)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. The final concentration range should typically span from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for TOP2A Expression
This protocol describes the detection and quantification of TOP2A protein levels in cell lysates.
Materials:
-
Cell lysates from different cancer cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary TOP2A antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the TOP2A signal to the loading control.
Protocol 3: Alkaline Comet Assay for DNA Damage
This protocol details the measurement of DNA double-strand breaks induced by this compound.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Comet slides
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Treat cells with this compound for a defined period (e.g., 4 hours). Harvest the cells and resuspend in PBS at a concentration of 1x10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose and pipette onto a Comet slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis buffer for at least 1 hour at 4°C.[15]
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.[3]
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.[16]
-
Neutralization: Neutralize the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail moment) using specialized software.
Visualizing the Validation Workflow
Signaling Pathway of this compound Action
Conclusion
The validation of predictive biomarkers for this compound sensitivity is a multifaceted process that requires a combination of in vitro and in vivo experimental approaches. By systematically evaluating candidate biomarkers such as TOP2A, SLFN11, and the integrity of DNA damage repair pathways, researchers can pave the way for a more personalized and effective use of this potent chemotherapeutic agent. The methodologies and comparative strategies outlined in this guide provide a robust framework for these critical validation studies, ultimately aiming to improve patient outcomes in the fight against cancer.
References
- 1. biocare.net [biocare.net]
- 2. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. High TOP2B/TOP2A expression ratio at diagnosis correlates with favourable outcome for standard chemotherapy in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated pan-cancer gene expression and drug sensitivity analysis reveals SLFN11 mRNA as a solid tumor biomarker predictive of sensitivity to DNA-damaging chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homologous recombination deficiency: Exploiting the fundamental vulnerability of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LncRNA AC021683.2 promotes chemotherapy resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABclonal [abclonal.com]
- 13. Topoisomerase II alpha (D10G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Topoisomerase II alpha Monoclonal Antibody (TOP2A, 1362) (7153-MSM2-P1) [thermofisher.com]
- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Comparative Analysis of Amsacrine's Efficacy Across Different Cancer Types: A Guide for Researchers
This guide offers an in-depth comparative analysis of Amsacrine, an antineoplastic agent, and its effects across various cancer types. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to provide a synthesized understanding of this compound's mechanisms, differential efficacy, and the experimental frameworks used to evaluate its performance. We will delve into the causality behind its cytotoxic effects, present comparative data, and provide detailed protocols to empower further research and development.
Part 1: The Molecular Mechanism of this compound—A Dual-Action Assault on Cancer Cells
This compound, a synthetic 9-anilinoacridine derivative, exerts its cytotoxic effects primarily through a dual-action mechanism targeting DNA. It functions as both a DNA intercalator and a potent inhibitor of topoisomerase II.
-
DNA Intercalation : The planar acridine ring of the this compound molecule inserts itself between the base pairs of the DNA double helix. This physical insertion distorts the helical structure, which can interfere with the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition : this compound's principal mechanism of cytotoxicity stems from its interaction with topoisomerase II, an essential enzyme that manages DNA topology by creating transient double-strand breaks (DSBs). This compound stabilizes the covalent intermediate complex formed between topoisomerase II and DNA, known as the "cleavable complex". This trapping of the enzyme on the DNA prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, lethal DSBs.
The downstream consequences of these DSBs are catastrophic for the cell, triggering cell cycle arrest, typically at the G2/M phase, and ultimately inducing apoptosis (programmed cell death) through the activation of DNA damage response pathways.
Caption: Mechanism of this compound cytotoxicity.
Part 2: Comparative Efficacy in Hematological Malignancies
This compound has demonstrated its most significant clinical utility in the treatment of hematological cancers, particularly acute leukemias. However, its efficacy is not uniform across these diseases, with notable differences observed between acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
Acute Myeloid Leukemia (AML)
This compound, often in combination with other chemotherapeutic agents like cytarabine, has been a component of salvage therapy for relapsed or refractory AML. Clinical studies have shown that this compound-based regimens can induce complete remission in a significant subset of patients who have failed initial therapies. For instance, the combination of this compound and etoposide has been used as a salvage treatment for patients with refractory or relapsed acute leukemia.
Acute Lymphoblastic Leukemia (ALL)
While also used in ALL, particularly in relapsed cases, this compound has generally shown more modest activity compared to its efficacy in AML. It is considered a second-line treatment option for adult ALL. The differential sensitivity may be linked to the expression levels of topoisomerase II alpha, which can vary between leukemia subtypes.
In Vitro Comparative Cytotoxicity
The differential efficacy observed in clinical settings is mirrored by in vitro studies on cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, often varies significantly between cell lines derived from different hematological malignancies.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | ~ 0.03 - 0.1 |
| K562 | Chronic Myeloid Leukemia | ~ 0.1 - 0.5 |
| MOLM-13 | Acute Myeloid Leukemia | ~ 0.05 - 0.2 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~ 0.2 - 1.0 |
| Jurkat | Acute T-Cell Leukemia | ~ 0.5 - 2.0 |
Note: IC50 values are approximate and can vary based on experimental conditions (e.g., drug exposure time, assay type). The data presented is a synthesized representation from various preclinical studies.
Part 3: this compound's Limited Role in Solid Tumors
Despite its effectiveness in leukemias, this compound has not been widely adopted for the treatment of solid tumors. Preclinical studies have explored its activity in various solid tumor cell lines, including ovarian and lung cancer, but the concentrations required to achieve cytotoxicity are often higher than those needed for leukemia cells.
Several factors may contribute to this discrepancy:
-
Drug Penetration : Solid tumors have a complex architecture and microenvironment that can limit the penetration of chemotherapeutic agents.
-
Cell Proliferation Rate : this compound is most effective against rapidly dividing cells, a hallmark of leukemias. While solid tumors also proliferate, the overall growth fraction may be lower.
-
Expression of Topoisomerase II : The expression and activity of topoisomerase II can be more variable in solid tumors compared to hematological malignancies.
Part 4: Key Experimental Protocols for this compound Evaluation
To ensure robust and reproducible findings in the study of this compound, standardized protocols are essential. The following section details the methodologies for core assays used to characterize its anticancer effects.
Experimental Workflow: In Vitro Drug Screening
The typical workflow for assessing a compound like this compound involves a tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays.
Caption: Standard workflow for in vitro evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the IC50 value of this compound. The MTT assay measures cell metabolic activity as an indicator of cell viability.
Causality : Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for quantification of cell death induced by this compound.
Methodology :
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation : Prepare a 2X serial dilution of this compound in culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.001 µM to 10 µM).
-
Treatment : Remove the old medium from the cells and add 100 µL of the this compound dilutions (including a vehicle-only control).
-
Incubation : Incubate the plate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle control and plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Causality : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these early apoptotic cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, thus allowing for their differentiation.
Methodology :
-
Cell Treatment : Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing : Wash the cell pellet twice with cold PBS.
-
Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis : Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.
-
Live cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
A Comparative Guide to the Cytotoxicity of Amsacrine and Other Acridine Derivatives
For researchers and drug development professionals navigating the complex landscape of anticancer agents, understanding the nuanced differences between structurally related compounds is paramount. This guide provides an in-depth, objective comparison of the cytotoxicity of amsacrine, a well-established antineoplastic agent, with other notable acridine derivatives. By delving into their mechanisms of action, presenting supporting experimental data, and offering detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions in their research and development endeavors.
Introduction: The Acridine Scaffold in Cancer Therapy
The planar tricyclic structure of acridine has long been a privileged scaffold in the design of DNA-targeting anticancer agents.[1] These compounds, known for their ability to intercalate between DNA base pairs, disrupt essential cellular processes like replication and transcription, ultimately leading to cell death.[1] this compound (m-AMSA) emerged as a clinically significant acridine derivative, particularly in the treatment of acute leukemias.[2] Its development spurred the synthesis and investigation of a multitude of other acridine-based compounds, each with unique structural modifications that profoundly influence their cytotoxic profiles and mechanisms of action. This guide will focus on a comparative analysis of this compound against two other key acridine derivatives: N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and nitracrine (also known as Ledakrin).
Mechanistic Divergence: Beyond Simple Intercalation
While DNA intercalation is a common feature of many acridine derivatives, their ultimate cytotoxic effects are often dictated by more specific interactions with cellular machinery. This compound, DACA, and nitracrine exemplify this mechanistic diversity.
This compound: The Archetypal Topoisomerase II Poison
This compound's primary mechanism of cytotoxic action is the inhibition of human topoisomerase II.[2] This enzyme is crucial for resolving DNA topological challenges during replication, transcription, and chromosome segregation. This compound stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3] This leads to an accumulation of double-strand breaks, triggering cell cycle arrest and apoptosis.[4] The anilino side chain of this compound is thought to be critical for this interaction with the topoisomerase II-DNA complex.[5]
DACA: A Dual Inhibitor of Topoisomerase I and II
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) distinguishes itself from this compound by targeting both topoisomerase I and II.[6] This dual inhibitory activity is a significant feature, as it may contribute to its efficacy in cell lines that have developed resistance to agents that solely target topoisomerase II. The presence of the acridine 4-linked N-2-(dimethylamino)ethyl group is associated with its activity against topoisomerase I.[6] DACA's ability to circumvent certain multidrug resistance mechanisms has made it a compound of considerable interest.[6]
Nitracrine (Ledakrin): A DNA Cross-linking Agent
Unlike this compound and DACA, the cytotoxicity of nitracrine is primarily attributed to its ability to form covalent cross-links in DNA after metabolic activation.[7] The 1-nitro group is a key structural feature that, upon reduction within the cell, particularly under hypoxic conditions, generates a reactive species capable of alkylating DNA.[8] This cross-linking prevents DNA strand separation, thereby halting replication and transcription and inducing cell death. This mechanism is distinct from the topoisomerase poisoning characteristic of this compound and DACA.
Comparative Cytotoxicity: A Data-Driven Analysis
Table 1: Overview of Cytotoxic Activity and Mechanistic Targets
| Compound | Primary Mechanism of Action | Target Enzyme(s) | Notes on Cytotoxicity |
| This compound | Topoisomerase II Poisoning | Topoisomerase II | Effective against hematological malignancies; resistance can arise from altered topoisomerase II.[2][9] |
| DACA | Dual Topoisomerase I/II Inhibition | Topoisomerase I & II | Active against solid tumors and can overcome resistance to topoisomerase II-specific agents.[2][6] |
| Nitracrine | DNA Cross-linking (post-activation) | DNA | Potent cytotoxicity, particularly in hypoxic cells.[8][10] |
This table provides a qualitative summary based on multiple sources. Direct quantitative comparison of IC50 values should be performed under identical experimental conditions.
Studies have shown that the structural differences between these compounds lead to varied activity profiles. For instance, DACA has demonstrated significant activity against solid tumor models, an area where this compound has been less effective.[2] Furthermore, the dual-targeting nature of DACA allows it to retain activity in cell lines with low topoisomerase II levels, where this compound's efficacy is diminished.[6] Nitracrine's unique mechanism of action, being dependent on metabolic activation, suggests a different spectrum of activity, with potentially enhanced effects in the hypoxic microenvironment of solid tumors.[8]
Experimental Protocols for Assessing Cytotoxicity
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Determination of IC50 Values using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, DACA, and Nitracrine stock solutions (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, DACA, and nitracrine in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-treatment control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
This compound and DACA
-
SDS (10%)
-
Proteinase K
-
Agarose gel electrophoresis system
-
Ethidium bromide
-
DNA loading dye
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the 10x reaction buffer, supercoiled plasmid DNA, and the test compound (this compound or DACA) at various concentrations.
-
Enzyme Addition: Add purified topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 10% SDS, followed by proteinase K. Incubate at 37°C for 15 minutes.
-
Gel Electrophoresis: Add DNA loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light. The appearance of linearized plasmid DNA indicates the stabilization of the cleavage complex.
Visualizing the Mechanism of Action
To further elucidate the molecular interactions discussed, the following diagrams illustrate the key mechanistic pathways.
Caption: Mechanism of this compound Cytotoxicity.
Caption: Dual Inhibitory Mechanism of DACA.
Conclusion and Future Perspectives
This compound, DACA, and nitracrine, while all belonging to the acridine family of compounds, exhibit distinct cytotoxic profiles due to their divergent mechanisms of action. This compound acts as a specific topoisomerase II poison, DACA as a dual inhibitor of topoisomerase I and II, and nitracrine as a DNA cross-linking agent. This guide has provided a framework for understanding these differences, supported by experimental evidence and detailed protocols.
The choice of which acridine derivative to pursue in a drug development program will depend on the specific cancer type, the presence of known resistance mechanisms, and the desired therapeutic window. The ability of DACA to overcome resistance to topoisomerase II inhibitors and its activity against solid tumors makes it a compelling candidate for further investigation. Similarly, the unique hypoxia-selective cytotoxicity of nitracrine warrants exploration in the context of solid tumors with hypoxic microenvironments.
Future research should focus on direct, comprehensive comparative studies of these and other acridine derivatives in a wide range of cancer models. Such studies will be invaluable in elucidating the structure-activity relationships that govern their cytotoxic potency and target selectivity, ultimately paving the way for the development of more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokinetic differences in the action of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide as compared with that of this compound and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of this compound analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From this compound to DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide): selectivity for topoisomerases I and II among acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of eukaryotic DNA topoisomerase I and II activities by indoloquinolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative activity of structural analogues of this compound against human leukemia cell lines containing this compound-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Amsacrine
This guide provides an in-depth, procedural framework for the safe handling and disposal of amsacrine, a potent antineoplastic agent. As a compound classified as a potential human carcinogen and mutagen, adherence to stringent disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
The causality behind these rigorous procedures stems from this compound's mechanism of action as a DNA intercalating agent and topoisomerase II inhibitor, which underpins its cytotoxicity and genotoxic potential.[6][7][8] Improper disposal can lead to environmental contamination and poses a significant health risk upon exposure.
Part 1: Hazard Identification and Risk Assessment
Before initiating any procedure involving this compound, a thorough understanding of its associated hazards is crucial.
| Hazard Classification | Description | Key Precautions |
| Carcinogenicity | Classified as possibly carcinogenic to humans (Group 2B) by IARC.[1][5] Studies in experimental animals have shown sufficient evidence of carcinogenicity.[1][3] | Minimize exposure through engineering controls (fume hoods, ventilated cabinets) and appropriate PPE.[9] All waste must be treated as carcinogenic. |
| Mutagenicity | This compound exhibits mutagenic and clastogenic activity, capable of causing heritable genetic damage.[2][4] | Handle with extreme care to prevent any direct contact. All contaminated materials must be decontaminated or disposed of as hazardous waste. |
| Toxicity | Toxic if swallowed and may cause skin, eye, and respiratory irritation.[10] Systemic effects can occur through skin absorption.[4] | Wear appropriate PPE, including gloves, lab coats, and eye protection.[11][12] In case of exposure, follow first-aid measures immediately.[9] |
| Chemical Incompatibility | Incompatible with chloride or sulfate ions. Saline must be avoided as a diluent.[1] | Use 5% glucose for dilutions.[1] Segregate this compound waste from incompatible chemicals. |
Part 2: this compound Waste Management Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for segregating and disposing of this compound waste.
Part 3: Step-by-Step Disposal Procedures
Adherence to these procedural steps is mandatory to ensure safety and regulatory compliance.
Waste Segregation and Collection
-
Immediate Segregation : At the point of generation, all this compound-contaminated waste must be segregated from other waste streams.[13]
-
Trace vs. Bulk Contamination :
-
Trace Waste : Items with minimal residual contamination (less than 3% of the original volume), such as empty vials, syringes, IV bags, gloves, gowns, and labware, are considered trace chemotherapy waste.[14] These should be placed in designated yellow chemotherapy waste containers for incineration.[15][16]
-
Bulk Waste : Unused or partially used vials, solutions, grossly contaminated materials, and spill cleanup debris are classified as bulk hazardous waste.[13][15] This waste must be collected in a black RCRA hazardous waste container.[15]
-
-
Sharps : All contaminated sharps (needles, scalpels, broken glass) must be placed in a puncture-resistant, yellow chemotherapy sharps container.[16][17]
-
Container Labeling : All waste containers must be clearly labeled with "Chemotherapy Waste," "Cytotoxic," and the biohazard symbol as appropriate.[17] Hazardous waste containers must also bear a hazardous waste label detailing the contents.[16]
On-Site Chemical Decontamination (for Spills and Labware)
For minor spills or decontamination of non-disposable items, chemical degradation can be employed.
Procedure using Sodium Hypochlorite (5%):
This procedure is effective for the degradation of this compound.[18][19]
-
Preparation : Ensure the area is well-ventilated, and the user is wearing appropriate PPE (double gloves, gown, eye protection).
-
Application : Liberally apply a 5% sodium hypochlorite solution to the contaminated surface or item.
-
Contact Time : Allow a contact time of at least one hour to ensure degradation of the this compound.[18]
-
Neutralization and Rinsing : After the contact time, neutralize the bleach with a suitable agent (e.g., sodium thiosulfate solution) and thoroughly rinse the surface or item with water.
-
Waste Disposal : All materials used in the decontamination process (wipes, etc.) must be disposed of as chemotherapy waste.
Note: The Fenton reagent (hydrogen peroxide and an iron catalyst) is also an effective method for this compound degradation but is more complex to handle.[18][19][20]
Final Disposal
-
Secure Storage : Sealed and labeled waste containers should be stored in a designated, secure satellite accumulation area away from general traffic.[16]
-
Professional Disposal : Arrange for the collection and disposal of all this compound waste by a licensed hazardous waste management company.[9] These materials will be transported to a permitted hazardous waste incineration facility.[13]
-
Regulatory Compliance : All disposal activities must comply with federal, state, and local regulations, including those set forth by the EPA and OSHA.[9][13][21]
Part 4: Emergency Procedures for this compound Spills
In the event of an this compound spill, immediate and correct action is critical to prevent exposure and contamination.
-
Assess and Secure the Area :
-
Don Appropriate PPE :
-
Contain the Spill :
-
Clean the Spill Area :
-
Use a scoop and scraper to collect broken glass and place it in a chemotherapy sharps container.[24]
-
Carefully place all contaminated absorbent materials into a chemotherapy waste bag.[24]
-
Clean the area with a detergent solution, followed by a thorough rinsing with water.[23]
-
Decontaminate the area using a 5% sodium hypochlorite solution as described in section 3.2.
-
-
Dispose of Waste :
-
Seal all waste bags and containers.
-
Dispose of all materials, including used PPE, as bulk chemotherapy hazardous waste in a black RCRA container.[15]
-
-
Personal Decontamination and Reporting :
-
If personal contact occurs, remove contaminated clothing immediately and wash the affected skin with soap and water for at least 15 minutes.[25] For eye contact, flush with water for at least 15 minutes.[23]
-
Seek immediate medical attention.[9]
-
Report the incident to your supervisor and the EHS office according to institutional policy.[22]
-
References
- 1. This compound | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the mutagenic and clastogenic activity of this compound and other DNA-intercalating drugs in cultured V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. echemi.com [echemi.com]
- 6. This compound as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. ohse.ca [ohse.ca]
- 13. danielshealth.com [danielshealth.com]
- 14. Hazardous Waste Compliance In Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sdmedwaste.com [sdmedwaste.com]
- 16. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 17. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 18. Chemical degradation of wastes of antineoplastic agents this compound, azathioprine, asparaginase and thiotepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 21. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 22. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 24. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
- 25. england.nhs.uk [england.nhs.uk]
A Comprehensive Guide to Personal Protective Equipment for Handling Amsacrine
For Researchers, Scientists, and Drug Development Professionals
Amsacrine is a potent antineoplastic agent used in cancer chemotherapy and research.[1] As a DNA intercalator and topoisomerase II inhibitor, it presents significant health risks to laboratory personnel if not handled with the utmost care.[1][2] This guide provides essential, in-depth safety and logistical information for handling this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a safe and efficient laboratory environment.
Understanding the Risks: Why this compound Demands Respect
This compound is classified as a hazardous drug with multiple risk factors that necessitate stringent safety protocols. A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the foundation of safe handling.
Key Hazards Associated with this compound:
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: Inhalation of this compound dust or aerosols may cause respiratory irritation.[4][5]
-
Carcinogenicity: this compound is classified as possibly carcinogenic to humans (Group 2B) and may cause cancer.[5][6]
-
Reproductive Toxicity: It may damage fertility or the unborn child.[5]
-
Mutagenicity: this compound has been shown to be mutagenic in mammalian in-vitro tests.[7]
Due to these significant health risks, there is no safe level of exposure to this compound.[8] Adherence to the PPE protocols outlined below is not merely a recommendation but a critical requirement for ensuring personnel safety.
Core Principles of this compound Handling
All work with this compound, especially the preparation of solutions, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize the risk of aerosol generation and inhalation.[9] A designated area for handling this compound should be established to prevent cross-contamination.
Selecting the Right Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against accidental exposure. The following table summarizes the essential PPE for handling this compound in various laboratory scenarios.
| PPE Component | Standard Task (e.g., preparing solutions in a BSC) | Spill Cleanup / High-Risk Tasks |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[8][10] | Double pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[8][10] |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[8][9][10] | Impervious, disposable gown.[5] |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[5][6][9] | Full-face shield with goggles.[8] |
| Respiratory Protection | Not typically required when working in a certified BSC. | Fit-tested NIOSH-certified N95 or higher respirator.[8][10] For large spills, a chemical cartridge-type respirator may be necessary.[11] |
| Shoe Covers | Required in designated handling areas.[8][10] | Double shoe covers.[8] |
| Head/Hair Covering | Recommended to prevent contamination.[8] | Required.[8] |
Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
References
- 1. This compound | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. halyardhealth.com [halyardhealth.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. ohsinsider.com [ohsinsider.com]
- 11. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
